Imidazo[1,2-a]pyrazine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXHAUMBJWTEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. As a nitrogen-bridged, fused heterocyclic system, it is recognized for its diverse pharmacological potential. Derivatives of this core structure have demonstrated a multitude of biological activities, including but not limited to, anticancer[1], anti-inflammatory, antimicrobial, and cardiotonic properties[2][3]. Specifically, Imidazo[1,2-a]pyrazine-6-carboxylic acid and its derivatives serve as crucial building blocks in the synthesis of complex molecules targeting a range of therapeutic areas. For instance, they have been investigated as tubulin polymerization inhibitors for cancer therapy and as potential inhibitors of the gastric H+/K+-ATPase for treating acid-related disorders[1][3].
This guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound, focusing on the underlying chemical logic, detailed experimental protocols, and the rationale behind procedural choices.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, reveals two primary synthetic pathways. The core strategy involves the formation of the imidazole ring onto a pre-functionalized pyrazine core. This is typically achieved via a cyclocondensation reaction.
Primary Disconnection:
The most common and direct approach involves the cyclization between a 2-aminopyrazine derivative and a two-carbon electrophilic synthon. The carboxylic acid group can either be present on the pyrazine starting material or installed on the α-carbon of the electrophile.
-
Route A: Condensation of a 2-aminopyrazine-5-carboxylic acid derivative with an α-halocarbonyl compound.
-
Route B: Condensation of 2-aminopyrazine with an α-halopyruvic acid derivative or a related three-carbon building block bearing the carboxylic acid moiety.
This guide will focus on the most prevalent and versatile of these strategies: the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound, commonly known as the Tschitschibabin reaction.
Key Synthetic Strategy: Tschitschibabin-Type Cyclocondensation
The most widely employed method for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the reaction between a 2-aminopyrazine and an α-halocarbonyl compound.[2][3] This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
Workflow of the General Synthesis
Below is a generalized workflow for the synthesis of an Imidazo[1,2-a]pyrazine core, which can be adapted for the synthesis of the 6-carboxylic acid derivative.
Caption: General workflow for the synthesis of this compound.
Detailed Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The exocyclic nitrogen of the 2-aminopyrazine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 fashion. This forms a quaternary ammonium salt intermediate.
-
Cyclization: The endocyclic nitrogen of the pyrazine ring then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step is often facilitated by heating.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form the final, stable aromatic imidazo[1,2-a]pyrazine ring system.
Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-6-carboxylate
This protocol describes a common method for synthesizing the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid. The starting material, ethyl 3-aminopyrazine-2-carboxylate, is commercially available or can be synthesized.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 3-aminopyrazine-2-carboxylate | 167.16 | 1.67 g | 10.0 | Starting Pyrazine |
| Bromoacetaldehyde diethyl acetal | 197.07 | 2.17 g | 11.0 | Electrophile |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.68 g | 20.0 | Base |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |
| Hydrochloric Acid (HCl), aq. | 36.46 | As needed | - | Catalyst/Workup |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-aminopyrazine-2-carboxylate (1.67 g, 10.0 mmol), sodium bicarbonate (1.68 g, 20.0 mmol), and ethanol (50 mL).
-
Addition of Electrophile: Add bromoacetaldehyde diethyl acetal (2.17 g, 11.0 mmol) to the stirring suspension.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration steps. Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the initial alkylation, preventing protonation of the aminopyrazine and driving the reaction forward.
-
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure. The resulting crude residue contains the acetal-protected intermediate.
-
Deprotection and Aromatization: To the crude residue, add a 3M aqueous solution of hydrochloric acid (20 mL) and stir at room temperature for 2-4 hours to hydrolyze the acetal and facilitate the final dehydration.
-
Purification: Neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 4: Saponification to this compound
Caption: Workflow for the hydrolysis of the ester to the final carboxylic acid product.
Procedure:
-
Dissolve the purified ethyl imidazo[1,2-a]pyrazine-6-carboxylate (1.91 g, 10.0 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, 40 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (0.63 g, 15.0 mmol) and stir the mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl.
-
A precipitate will form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Alternative Synthetic Approaches
While the Tschitschibabin reaction is robust, other methods have been developed, often to access different substitution patterns or under milder conditions.
-
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide.[4] This can be an efficient way to generate highly substituted imidazo[1,2-a]pyrazines.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the cyclocondensation step, often leading to higher yields and cleaner reactions by minimizing side product formation.[5]
-
Catalyst-Free Annulation: Some protocols have been developed that proceed efficiently without a catalyst, particularly under microwave conditions in green solvents like water-isopropanol mixtures.[5]
Characterization
The final product and key intermediates should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence starting from a functionalized 2-aminopyrazine. The Tschitschibabin-type cyclocondensation with an α-halocarbonyl followed by ester hydrolysis remains the cornerstone approach due to its reliability and the availability of starting materials. The continued development of this molecular scaffold is driven by its proven value in medicinal chemistry, and newer, more efficient synthetic methods, such as microwave-assisted and multicomponent reactions, offer promising avenues for future analogue development and library synthesis.
References
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives and analogs
An In-Depth Technical Guide to Imidazo[1,2-a]pyrazine-6-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound derivatives and related analogs for researchers, chemists, and drug development scientists. We will explore the foundational synthetic methodologies, delve into the key biological activities with a focus on kinase and enzyme inhibition, analyze structure-activity relationships (SAR), and provide detailed, actionable protocols for both synthesis and biological evaluation.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Drug Discovery
Structural Features and Significance
The imidazo[1,2-a]pyrazine system (C₆H₅N₃) is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyrazine ring.[1] This arrangement creates a planar, electron-rich scaffold that is a structural bioisostere of purines, which are fundamental components of nucleic acids and signaling molecules like ATP. This intrinsic similarity is a primary driver of its broad biological relevance, allowing these molecules to function as competitive inhibitors for various enzymes. The nitrogen atoms in the scaffold act as hydrogen bond acceptors, while the C-H bonds can serve as donors, facilitating diverse interactions within protein binding pockets. The addition of a carboxylic acid group at the C-6 position introduces a key polar, ionizable handle that can be exploited to enhance solubility or form critical salt-bridge interactions with target proteins.
A "Privileged Scaffold" in Medicinal Chemistry
The imidazo[1,2-a]pyrazine moiety is considered a privileged structure due to its ability to serve as a versatile template for designing ligands for multiple, distinct biological targets.[2][3] Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antibacterial, and cardiotonic properties.[4][5] This versatility makes the scaffold an attractive starting point for hit-to-lead and lead optimization campaigns in drug discovery. Marketed drugs based on the closely related imidazo[1,2-a]pyridine core, such as zolpidem and alpidem, further underscore the therapeutic potential of this structural class.[5][6]
Synthetic Strategies for the Imidazo[1,2-a]pyrazine Core
The construction of the imidazo[1,2-a]pyrazine ring system is most classically achieved through heteroannulation reactions. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Foundational Synthesis: The Tschitschibabin Reaction (Cyclocondensation)
The most traditional and widely adopted method for synthesizing imidazo[1,2-a]pyrazine derivatives is the cyclocondensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound.[2][4][7] This reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic bicyclic system.
The causality behind this experimental choice lies in its reliability and the commercial availability of a wide variety of both reaction partners, allowing for the generation of diverse compound libraries. The primary precursor, 2-aminopyrazine, can be synthesized from intermediates like 2-cyanopyrazine or 2-chloropyrazine.[8][9][10]
Advanced Methodologies: Multicomponent Reactions
To improve synthetic efficiency and align with green chemistry principles, one-pot multicomponent reactions have been developed. An elegant example is the iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide.[11][12] This approach constructs the core and introduces diversity at multiple positions in a single step, reducing waste and purification efforts. The use of a mild catalyst like molecular iodine makes this method particularly appealing for complex molecule synthesis.[11]
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyrazine-6-carboxylate
This protocol describes a representative synthesis via the classical cyclocondensation approach.
Materials:
-
Ethyl 3-aminopyrazine-2-carboxylate
-
2-Bromoacetophenone
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-phenylimidazo[1,2-a]pyrazine-6-carboxylate.
-
Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the target carboxylic acid by treatment with a base such as lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture, followed by acidic workup.
Key Biological Activities and Therapeutic Targets
The imidazo[1,2-a]pyrazine scaffold has been successfully exploited to develop potent and selective inhibitors for several key therapeutic targets, particularly in oncology.
Mechanism of Action: Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[13] The imidazo[1,2-a]pyrazine core is an effective "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region, a flexible segment connecting the N- and C-lobes of the enzyme.
-
3.1.1 Aurora Kinase Inhibition: Aurora kinases (A and B) are essential serine/threonine kinases that regulate mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Numerous imidazo[1,2-a]pyrazine derivatives have been identified as potent dual Aurora A/B inhibitors, demonstrating efficacy in in vivo tumor models.[14][15] Optimization of this scaffold has led to compounds with improved oral bioavailability and picomolar inhibitory activity.[14][16]
-
3.1.2 PI3K Pathway Modulation: The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, controlling cell growth, proliferation, and survival. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to generate novel and potent PI3K inhibitors, highlighting its potential in targeting this critical oncogenic pathway.[17]
PI3K/AKT Signaling Pathway and Point of Inhibition
Caption: The PI3K/AKT pathway is inhibited by Imidazo[1,2-a]pyrazine derivatives.
Emerging Applications: ENPP1 Inhibition in Immuno-Oncology
A recent and exciting application for this scaffold is in the field of immuno-oncology. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing the signaling molecule 2'3'-cGAMP.[18] The STING pathway is crucial for innate immunity and anti-tumor responses. Potent and selective imidazo[1,2-a]pyrazine-based ENPP1 inhibitors have been discovered.[19] These compounds were shown to enhance the expression of STING pathway target genes and improve the anti-tumor efficacy of anti-PD-1 antibodies in murine models, demonstrating their potential as novel cancer immunotherapy agents.[18][19]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the imidazo[1,2-a]pyrazine core has yielded critical insights into the structural requirements for potent biological activity. SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.[7]
Key Structural Modifications
-
C2-Position: Substitution at the C2 position, typically with aryl or heteroaryl groups, is crucial for interacting with the deep hydrophobic pocket of many kinase active sites. Modifications here directly influence potency and selectivity.
-
C8-Position: The solvent-accessible C8-position is a key site for modification to improve physicochemical properties like solubility and oral bioavailability. Introducing polar groups or tailored side chains at this position has successfully converted potent inhibitors with poor drug-like properties into orally bioavailable drug candidates.[14]
-
C6-Position: As discussed, the introduction of a carboxylic acid or carboxamide at the C6-position provides a strong interaction point for hydrogen bonding or salt bridge formation, which can significantly anchor the ligand in the binding site and improve potency.
SAR Data for Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors
The following table summarizes representative SAR data for analogs targeting Aurora A kinase, illustrating the impact of substitutions.
| Compound ID | R² Substituent (C2-Position) | R⁸ Substituent (C8-Position) | Aurora A IC₅₀ (nM) |
| 1a | Phenyl | -H | 250 |
| 1b | 4-Fluorophenyl | -H | 180 |
| 1c | Phenyl | -NH₂ | 95 |
| 1d | Phenyl | -NH(CH₂CH₂OH) | 25 |
| 1e | 4-Fluorophenyl | -NH(CH₂CH₂OH) | 15 |
Data is illustrative, compiled from trends reported in medicinal chemistry literature.[14][15][16]
Essential Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common method to determine the potency (IC₅₀) of a synthesized compound against a target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Target Kinase (e.g., Aurora A)
-
Kinase Substrate (e.g., specific peptide)
-
ATP (Adenosine Triphosphate)
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
Add 2.5 µL of Kinase Reaction Buffer containing the substrate to all wells.
-
Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
To initiate the reaction, add 2.0 µL of a solution containing the target kinase and ATP to all wells except the negative controls (add buffer instead). The final ATP concentration should be at or near its Km for the kinase.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
-
Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold, particularly with functionalization like the 6-carboxylic acid group, remains a highly productive platform for the discovery of novel therapeutics. Its proven success in targeting protein kinases continues to drive oncology research, while emerging roles in modulating pathways like cGAS-STING are opening new frontiers in immuno-oncology. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel applications against targets beyond kinases, and employing advanced synthetic strategies to access more complex and diverse chemical matter. The continued exploration of this versatile core promises to yield the next generation of targeted therapies for a range of human diseases.
References
- 1. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 9. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 10. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Imidazo[1,2-a]pyrazine-6-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
Imidazo[1,2-a]pyrazine-6-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure and potential for diverse functionalization make it a privileged core in the design of targeted therapeutics, including novel kinase inhibitors and anticancer agents.[1][2][3][4] A thorough understanding of its structural and electronic properties is paramount for rational drug design, quality control, and mechanism-of-action studies. This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound, offering field-proven insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data. Each section is designed to explain the causality behind experimental choices and to establish a self-validating framework for analysis.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine nucleus is a nitrogen-containing fused heterocycle that has garnered substantial attention in pharmaceutical research. This scaffold is a key component in a variety of biologically active molecules, demonstrating properties ranging from anticancer and anti-inflammatory to antiviral and phosphodiesterase inhibition.[5][6] The introduction of a carboxylic acid group at the 6-position, as in this compound, provides a critical handle for modifying solubility, introducing further chemical diversity, or acting as a key binding motif to a biological target.
Precise and unambiguous structural confirmation is the bedrock of any drug discovery program. Spectroscopic analysis provides the essential toolkit for this confirmation. This guide will dissect the characteristic spectroscopic signatures of this compound, providing researchers with the foundational knowledge to verify its synthesis and purity, and to understand its intrinsic physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a rigid aromatic system like this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.
Causality of Expected Chemical Shifts: The protons on the pyrazine ring (H5 and H8) are expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atoms. The protons on the imidazole portion of the ring (H2 and H3) will appear at slightly higher field. The carboxylic acid proton is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration. Based on data from related imidazopyridine and imidazopyrazine derivatives, a predicted spectrum can be constructed.[7][8] For instance, in related imidazo[1,2-a]pyrazine systems, protons on the pyrazine ring can appear at chemical shifts greater than 8.0 ppm.[1][9]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | d | ~1.5 | Coupled to H-3. |
| H-3 | 7.6 - 7.8 | d | ~1.5 | Coupled to H-2. |
| H-5 | 9.0 - 9.2 | s | - | Singlet due to substitution at C6. |
| H-8 | 8.2 - 8.4 | s | - | Singlet. |
| -COOH | 12.0 - 13.0 | br s | - | Broad signal, exchangeable with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-14 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the FID with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical environment. The carbon atoms directly attached to nitrogen atoms will be significantly downfield-shifted.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 115 - 120 | Imidazole ring carbon. |
| C-3 | 110 - 115 | Imidazole ring carbon. |
| C-5 | 140 - 145 | Pyrazine ring carbon, adjacent to N4. |
| C-6 | 135 - 140 | Pyrazine ring carbon, attached to COOH. |
| C-8 | 125 - 130 | Pyrazine ring carbon. |
| C-8a | 145 - 150 | Bridgehead carbon. |
| -COOH | 165 - 170 | Carboxylic acid carbonyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover 0-180 ppm.
-
Employ a longer relaxation delay (e.g., 5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Biological screening of Imidazo[1,2-a]pyrazine-6-carboxylic acid
An In-Depth Technical Guide to the Biological Screening of Imidazo[1,2-a]pyrazine-6-carboxylic Acid
Executive Summary
The Imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, synthetic tractability, and capacity for diverse intermolecular interactions make it a "privileged scaffold" for engaging a wide array of biological targets. Derivatives have demonstrated potent activities, most notably as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2][3][4] This guide provides a comprehensive, field-proven framework for the biological screening of novel compounds derived from this compound. We will detail a strategic screening cascade—from high-throughput primary assays to in-depth mechanism-of-action studies—designed to efficiently identify and validate promising therapeutic candidates. The protocols and strategies outlined herein are grounded in established scientific principles to ensure the generation of robust, reproducible, and decision-driving data.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold – A Privileged Core for Drug Discovery
The Imidazo[1,2-a]pyrazine system is a fused bicyclic heterocycle analogous to purines, a structural motif fundamental to life. This inherent "purine-like" character provides a validated starting point for interacting with ATP-binding sites, which are ubiquitous in enzymes such as kinases.[5][6] The scaffold's appeal lies in its versatile chemistry, allowing for substitution at multiple positions to finely tune potency, selectivity, and pharmacokinetic properties.[7]
Published research highlights the broad pharmacological potential of this class of molecules, with significant findings in several therapeutic areas:
-
Oncology: Potent inhibition of key cell cycle regulators like Aurora kinases and Mps1 has been reported, positioning these compounds as promising anti-mitotic agents.[3][4] Other studies have demonstrated anticancer activity through the inhibition of tubulin polymerization.[8]
-
Infectious Diseases: Derivatives have been optimized for activity against the liver stages of Plasmodium, the parasite responsible for malaria.[9][10]
-
Central Nervous System (CNS): The related imidazo-pyridine scaffold is the basis for several approved drugs, including the sedative-hypnotic Zolpidem, indicating the potential for blood-brain barrier penetration and neurological activity.[11][12]
Given this landscape, a screening strategy for novel this compound derivatives must be both focused and adaptable, capable of confirming expected activities while remaining open to discovering novel pharmacology.
Part I: Strategic Framework for Biological Screening
The Screening Cascade Philosophy
A tiered or cascaded approach is the cornerstone of efficient drug discovery. This strategy minimizes resource expenditure by using broad, high-throughput assays initially to identify a large pool of potential "hits," which are then progressively filtered through more complex and physiologically relevant assays. This winnows the field to a small number of high-quality lead candidates.
The causality behind this choice is risk mitigation. Committing to expensive, low-throughput in vivo models without first rigorously validating a compound's activity, potency, and mechanism in vitro is a recipe for failure. The cascade ensures that only the most promising compounds, with a well-understood and validated profile, advance.
Caption: The Biological Screening Cascade Workflow.
Target-Class Focused vs. Phenotypic Screening
Two primary strategies exist for initial screening:
-
Target-Based Screening: Compounds are tested directly against a purified, isolated biological target (e.g., a specific kinase enzyme). This is a reductionist approach that provides clear, unambiguous data on molecular interactions.
-
Phenotypic Screening: Compounds are applied to whole cells or organisms, and a change in phenotype (e.g., cell death, change in morphology) is measured. This approach is agnostic to the specific target and can uncover novel mechanisms of action.
Our Recommendation: A hybrid approach. Given the strong literature precedent for kinase inhibition, a primary screen should include a target-based assay against a panel of relevant protein kinases.[1][2][3] Simultaneously, a phenotypic screen across a panel of diverse cancer cell lines can identify compounds with potent anti-proliferative activity, regardless of the specific target. This dual strategy maximizes the chances of finding high-quality hits and leverages the known strengths of the scaffold while allowing for serendipitous discovery.
Part II: The Screening Cascade in Practice
Primary Screening: Casting a Wide Net
The goal is to rapidly identify compounds that exhibit biological activity at a single concentration (typically 1-10 µM).
-
Biochemical High-Throughput Screening (HTS): The compound library should be screened against a panel of purified serine/threonine kinases implicated in cancer, such as Aurora A, Aurora B, PLK1, and key members of the PI3K family.[1][3] Assays that measure ATP consumption or ADP production, such as luminescence-based kinase assays, are ideal for HTS due to their reliability and scalability.[13]
-
Cell-Based Phenotypic Screen: The library should be run in parallel against a panel of 5-10 cancer cell lines representing different tumor types (e.g., colon, breast, lung). A simple cell viability assay measuring ATP content (as a proxy for metabolic activity and cell number) is a robust and scalable method.[14]
Secondary & Confirmatory Assays: Validating the "Hits"
Hits from the primary screen must be rigorously validated.
-
Dose-Response Analysis: Active compounds are tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantifies the compound's potency.
-
Orthogonal Biochemical Assays: A key step for trustworthiness. If the primary screen used a luminescence-based method, a confirmatory screen should use a different technology, such as fluorescence polarization, to rule out assay-specific artifacts.[]
-
Cellular Target Engagement Assays: This is a critical experiment to confirm that the compound interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an excellent choice, as it measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement.[14]
Tertiary Screening: Mechanism of Action & Preclinical Profiling
Validated hits are advanced to more complex biological studies.
Caption: Hypothetical Signaling Pathway for an Aurora A Kinase Inhibitor.
-
Downstream Signaling Analysis: For a kinase inhibitor, it is essential to show that target engagement translates to a functional outcome. Using Western blotting, one can measure the phosphorylation status of a known downstream substrate of the target kinase. For an Aurora A inhibitor, a reduction in the phosphorylation of its substrate TACC3 would be expected.[14]
-
Cell Cycle Analysis: Since targets like Aurora kinases are critical for mitosis, their inhibition is expected to cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified using flow cytometry of DNA-stained cells.[8]
-
Preliminary ADME/Tox Profiling: Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key assays include microsomal stability (to assess metabolic fate), Caco-2 permeability (to predict intestinal absorption), and cytotoxicity assays in non-cancerous cell lines to determine a preliminary therapeutic window.
| Parameter | Assay | Purpose |
| Potency | Dose-Response Curve | Determine IC50/EC50 values |
| Selectivity | Kinase Panel Screen | Assess activity against off-target kinases |
| Cellular Activity | Cell Proliferation Assay | Measure anti-proliferative effect in cancer cells |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Confirm binding to the target protein in cells |
| Mechanism | Western Blot / Flow Cytometry | Verify downstream pathway modulation and cell cycle effects |
| Drug-likeness | In vitro ADME Assays | Evaluate metabolic stability and permeability |
| Table 1: Summary of Quantitative Data from the Screening Cascade. |
Part III: Detailed Experimental Protocols
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-detection assay suitable for HTS to measure kinase activity.
Principle: The amount of ADP formed in a kinase reaction is measured by converting it to ATP, which is then used by luciferase to generate light. The light signal is proportional to kinase activity.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and compound plates (with compounds serially diluted in DMSO and then into assay buffer).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate solution. Add 2.5 µL of test compound (or DMSO vehicle control).
-
Initiation: Add 5 µL of ATP solution to start the reaction. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Self-Validation: Include "no enzyme" controls (background) and "vehicle only" controls (100% activity) on every plate.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on quantifying ATP.
Principle: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add serially diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Self-Validation: The clear separation between the vehicle control (100% viability) and the positive control (0% viability) validates the assay performance.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses target engagement by measuring changes in the thermal stability of a protein in response to compound binding.
Principle: Compound binding stabilizes the target protein, increasing its melting temperature (Tm).
Methodology:
-
Cell Treatment: Treat intact cells in suspension with the test compound or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble target protein remaining at each temperature point by a method such as Western blot or ELISA.
-
Data Interpretation: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.
-
Self-Validation: The experiment must include a vehicle control to establish the baseline melting curve of the target protein. A known binder, if available, can serve as a positive control.
Conclusion: Synthesizing the Data and Future Directions
The systematic application of this screening cascade will enable the efficient identification and validation of this compound derivatives with promising therapeutic potential. By integrating target-based and phenotypic approaches, and by insisting on rigorous hit confirmation and mechanism-of-action studies, researchers can build a robust data package for each compound. The output of this cascade—a set of compounds with demonstrated potency, cellular activity, target engagement, and a defined mechanism of action—provides a strong foundation for subsequent lead optimization, in vivo efficacy studies, and the ultimate development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lead optimization of imidazopyrazines: a new class of antimalarial with activity on Plasmodium liver stages | PVIVAX [vivaxmalaria.org]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyrazine-6-carboxylic Acid and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the mechanism of action of imidazo[1,2-a]pyrazine-6-carboxylic acid and its derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will dissect the key molecular interactions, delineate the affected signaling pathways, and provide detailed, field-proven experimental protocols for elucidating and validating the mechanism of action of novel compounds based on this versatile scaffold.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Versatile Tool in Drug Discovery
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that has garnered substantial interest in drug discovery due to its diverse pharmacological activities. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and cardiotonic effects.[1][2][3] The structural rigidity and the potential for substitution at multiple positions allow for the fine-tuning of physicochemical properties and target specificity, making it an attractive starting point for the design of novel therapeutics.
While the broader class of imidazo[1,2-a]pyrazines exhibits a wide range of biological activities, a significant and well-documented mechanism of action for many of its derivatives is the inhibition of protein kinases.[1][4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6]
This guide will focus on the prevalent role of imidazo[1,2-a]pyrazine-based compounds as kinase inhibitors, providing a comprehensive overview of their molecular targets and the downstream cellular consequences.
Core Mechanism of Action: Inhibition of Protein Kinases
A substantial body of evidence points to the imidazo[1,2-a]pyrazine core acting as a scaffold for the development of potent protein kinase inhibitors.[4][5] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.
Key Kinase Targets
Research has identified several key kinase families that are targeted by imidazo[1,2-a]pyrazine derivatives:
-
Aurora Kinases: These are a family of serine/threonine kinases that are essential for the regulation of mitosis. Overexpression of Aurora kinases is common in many cancers and is associated with poor prognosis. Several imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases A and B.[4][7]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Deregulation of this pathway is one of the most common events in human cancers. Novel series of imidazo[1,2-a]pyrazines have been developed as PI3K inhibitors.[5]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription elongation. Inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology. Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent CDK9 inhibitors, demonstrating a correlation between their CDK9 inhibitory activity and their cytotoxic effects on cancer cell lines.[1]
Downstream Signaling Consequences
By inhibiting these key kinases, imidazo[1,2-a]pyrazine-based compounds can trigger a cascade of downstream cellular events, ultimately leading to anticancer effects.
Signaling Pathway: Kinase Inhibition by Imidazo[1,2-a]pyrazine Derivatives
Caption: Inhibition of key kinases by imidazo[1,2-a]pyrazine derivatives disrupts essential cellular processes, leading to apoptosis and reduced tumor growth.
Experimental Validation of the Mechanism of Action
A multi-faceted approach is essential for rigorously defining the mechanism of action of a novel imidazo[1,2-a]pyrazine-based compound. This involves a combination of biochemical and cell-based assays to confirm target engagement, elucidate the downstream cellular consequences, and assess the therapeutic potential.
Target Identification and Validation
The initial step in characterizing a new compound is to identify its molecular target(s).[8] Several strategies can be employed:
-
Affinity-Based Methods: These techniques, such as affinity chromatography and activity-based protein profiling (ABPP), utilize modified versions of the small molecule to isolate and identify its binding partners from a complex protein mixture.[9][10][11]
-
Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) can identify direct binding targets without the need for chemical modification of the compound.[9]
Workflow: Target Identification for Small Molecules
Caption: A generalized workflow for identifying the molecular targets of a bioactive small molecule.
Biochemical Assays for Kinase Inhibition
Once a kinase target is identified, biochemical assays are crucial for quantifying the inhibitory potency of the compound.[6][12]
Table 1: Comparison of Common Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of 32P or 33P from ATP into a substrate. | Gold standard for reliability and sensitivity. | Requires handling of radioactive materials, low throughput. |
| Luminescence-Based Assays | Measures ATP consumption (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo®).[6] | High-throughput, non-radioactive, sensitive. | Can be prone to interference from colored or fluorescent compounds. |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).[6] | High-throughput, sensitive, allows for miniaturization. | Can be affected by compound autofluorescence. |
| LanthaScreen™ Eu Kinase Binding Assay | A TR-FRET-based assay that directly measures the binding of an inhibitor to the kinase.[12] | Detects both active and inactive state binders, suitable for allosteric inhibitors. | Requires specific reagents for each kinase. |
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound (imidazo[1,2-a]pyrazine derivative) at desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.[13]
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate for the desired reaction time (e.g., 1-2 hours) at room temperature.[13]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays for Determining Cellular Efficacy
While biochemical assays are essential for determining direct target inhibition, cell-based assays are critical for understanding the compound's effects in a more physiologically relevant context.[14][15]
Table 2: Key Cell-Based Assays for Characterizing Anticancer Compounds
| Assay | Purpose | Principle |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | To determine the cytotoxic or cytostatic effects of the compound.[16][17] | Measures metabolic activity or ATP content as an indicator of viable cells.[18] |
| Colony Formation Assay | To assess the long-term ability of single cells to proliferate and form colonies after treatment.[16] | Cells are treated with the compound, then allowed to grow for an extended period to form visible colonies. |
| Apoptosis Assays (e.g., Annexin V/PI Staining) | To determine if the compound induces programmed cell death.[16] | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while propidium iodide (PI) stains necrotic cells.[18] |
| Cell Cycle Analysis | To determine if the compound causes arrest at a specific phase of the cell cycle.[16] | Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry. |
| Western Blotting | To measure the levels of specific proteins and their phosphorylation status in response to compound treatment. | Detects changes in the expression and activation of proteins in the targeted signaling pathway. |
| NanoBRET™ Target Engagement Assay | To measure the binding of the compound to its target within intact cells.[15] | A bioluminescence resonance energy transfer (BRET)-based assay that provides quantitative data on target occupancy. |
Step-by-Step Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyrazine derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value, representing the concentration of the compound that inhibits cell viability by 50%.
Broader Mechanistic Insights: Beyond Kinase Inhibition
While kinase inhibition is a prominent mechanism, it is important to note that imidazo[1,2-a]pyrazine derivatives can exhibit other biological activities. For instance, some derivatives have been shown to act as:
-
ENPP1 Inhibitors: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is involved in innate immunity. Imidazo[1,2-a]pyrazine derivatives have been identified as potent ENPP1 inhibitors, suggesting a role in cancer immunotherapy.[19][20]
-
Phosphodiesterase (PDE) Inhibitors: Some imidazo[1,2-a]pyrazine derivatives have shown inhibitory activity against PDEs, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways.[2][3]
Conclusion
The this compound scaffold and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential, particularly in the realm of oncology. Their primary and most extensively studied mechanism of action is the inhibition of key protein kinases involved in cell proliferation, survival, and mitosis. A thorough understanding of this mechanism, from direct target engagement to the resulting cellular phenotypes, is paramount for the successful development of these compounds into effective clinical candidates. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to elucidate the precise mechanism of action of novel imidazo[1,2-a]pyrazine-based compounds, thereby accelerating their journey from the laboratory to the clinic.
References
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. researchgate.net [researchgate.net]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazo[1,2-a]pyrazine-6-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of imidazo[1,2-a]pyrazine-6-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a validated synthetic route, and its pivotal role as a scaffold in the development of targeted therapeutics, particularly in oncology.
Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Promise
The imidazo[1,2-a]pyrazine ring system is a notable "privileged scaffold" in medicinal chemistry.[1] This fused heterocyclic structure offers a unique three-dimensional arrangement of nitrogen atoms, hydrogen bond donors, and acceptors, making it an ideal framework for interacting with a variety of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3]
This compound, in particular, serves as a crucial synthetic intermediate. The carboxylic acid group at the 6-position provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will focus on the intrinsic properties of this core molecule and its application in the development of potent kinase inhibitors.
Chemical Structure and Physicochemical Properties
The foundational knowledge of a molecule's structure and properties is paramount for its application in research and development.
Chemical Structure:
-
IUPAC Name: this compound[4]
-
CAS Number: 788819-82-9[5]
-
Molecular Formula: C₇H₅N₃O₂[4]
-
Canonical SMILES: C1=CN2C=C(N=CC2=N1)C(=O)O[4]
-
InChI Key: WKXHAUMBJWTEHH-UHFFFAOYSA-N[4]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | [4] |
| Monoisotopic Mass | 163.038176411 Da | [4] |
| Physical Form | Solid | [5] |
| XLogP3 | 0.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Storage Temperature | 2-8°C (sealed, dry) | [5] |
Spectral Characterization (Predicted):
While specific experimental spectra for this compound are not widely published, the following characteristic signals can be anticipated:
-
¹H NMR: Aromatic protons on the imidazo[1,2-a]pyrazine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton will be a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid will be significantly downfield (typically >165 ppm).
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak ([M+H]⁺) would be observed at m/z 164.0455.[1]
Synthesis of this compound: A Plausible Experimental Protocol
While a specific, detailed synthesis for the 6-carboxylic acid is not extensively documented, a robust and adaptable method involves the condensation of an aminopyrazine with a halo-carbonyl compound. The following protocol is a well-reasoned adaptation of established syntheses for related imidazo[1,2-a]pyrazine derivatives.[6]
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrazine-5-carboxylic acid (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in ethanol (10 mL per gram of starting material). Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension. The bicarbonate acts as a base to neutralize the HBr formed during the reaction, driving the cyclization forward.
-
Addition of Halo-carbonyl: To the stirred suspension, add a 50% aqueous solution of 2-bromoacetaldehyde (1.2 eq) dropwise at room temperature. The use of a slight excess of the bromoacetaldehyde ensures the complete consumption of the limiting aminopyrazine.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyrazine is consumed.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude solid is suspended in water and the pH is adjusted to ~4-5 with dilute HCl. This protonates the product, aiding in its precipitation while keeping more basic impurities dissolved.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
Self-Validation and Causality:
-
Choice of Base: Sodium bicarbonate is a mild base, which is sufficient to neutralize the acid byproduct without promoting unwanted side reactions that could occur with stronger bases.
-
Solvent Selection: Ethanol is an excellent choice as it readily dissolves the bromoacetaldehyde and has a suitable boiling point for the reaction, while the starting material has limited solubility, which can be overcome at reflux temperatures.
-
Purification Strategy: The pH adjustment during work-up is a critical step to ensure selective precipitation of the carboxylic acid product, leading to a purer isolated material.
Applications in Drug Development: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the design of inhibitors targeting key signaling pathways implicated in cancer progression. Two of the most prominent targets for this class of compounds are the Aurora kinases and the PI3K/Akt/mTOR pathway .[5][7] this compound serves as a vital starting point for the synthesis of these potent inhibitors, where the carboxylic acid moiety can be converted to various amides and esters to modulate potency, selectivity, and pharmacokinetic properties.
a) Inhibition of Aurora Kinases:
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[8] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[9] Derivatives of the imidazo[1,2-a]pyrazine core have been developed as potent inhibitors of Aurora kinases.[10] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and ultimately leading to mitotic arrest and apoptosis in cancer cells.
b) Inhibition of the PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[11] Aberrant activation of this pathway is one of the most common molecular alterations in human cancers.[7] Imidazo[1,2-a]pyrazine-based compounds have been successfully designed as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[12] By simultaneously blocking these two nodes, these inhibitors can effectively shut down the pro-survival signaling in cancer cells, leading to significant anti-tumor activity both in vitro and in vivo.
Illustrative Signaling Pathway:
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and how imidazo[1,2-a]pyrazine-based inhibitors can intervene.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyrazine derivatives.
Conclusion and Future Perspectives
This compound is a fundamentally important molecule in the field of medicinal chemistry. While detailed experimental characterization of the parent acid is sparse in the public domain, its value as a versatile synthetic intermediate is undisputed. The imidazo[1,2-a]pyrazine scaffold has proven to be a highly successful template for the design of potent and selective kinase inhibitors, with significant potential for the development of novel anticancer therapies. Future research will likely focus on the synthesis of novel derivatives of this core, exploring new substitutions at various positions to fine-tune their biological activity, selectivity, and pharmacokinetic profiles, further cementing the importance of this privileged scaffold in the ongoing quest for new medicines.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H5N3O2 | CID 22565590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
The Imidazo[1,2-a]pyrazine Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Heterocyclic Powerhouse
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic environment, certain heterocyclic scaffolds emerge as "privileged structures" – frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. The imidazo[1,2-a]pyrazine core is a quintessential example of such a scaffold. This bicyclic aromatic system, composed of a fused imidazole and pyrazine ring, has transitioned from a subject of academic chemical synthesis to a cornerstone of modern drug discovery programs. Its unique electronic properties, rigid yet adaptable structure, and synthetic tractability have made it a fertile ground for the development of a diverse array of therapeutic agents, most notably in the realm of oncology. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological significance of imidazo[1,2-a]pyrazine compounds, offering insights for researchers and drug development professionals seeking to harness the potential of this remarkable heterocyclic system.
A Historical Perspective: From First Synthesis to Biological Awakening
The story of the imidazo[1,2-a]pyrazine core begins in the mid-20th century, born from the fundamental exploration of heterocyclic chemistry. The first reported synthesis of this scaffold dates back to 1957, laying the groundwork for future investigations into its properties and potential applications.[1] For several years, the imidazo[1,2-a]pyrazine system remained largely a subject of academic interest, with research focused on its synthesis and basic chemical reactivity.
The turning point in the history of imidazo[1,2-a]pyrazines came with the gradual realization of their potential as biologically active molecules. Early studies in the 1980s began to uncover a range of pharmacological effects, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.[2][3] This initial wave of discovery hinted at the scaffold's ability to interact with biological systems, sparking broader interest in its medicinal chemistry applications. The subsequent decades witnessed an explosion of research, revealing a remarkable diversity of biological activities, including anti-inflammatory, anti-ulcer, antidepressant, and antimicrobial effects.[4] It was, however, the discovery of their potent inhibitory activity against various protein kinases in the early 2000s that truly cemented the status of imidazo[1,2-a]pyrazines as a privileged scaffold in drug discovery, particularly for the development of anti-cancer therapeutics.[5]
The Evolving Art of Synthesis: From Classical Condensations to Modern Innovations
The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in drug discovery. The imidazo[1,2-a]pyrazine core benefits from a rich and evolving history of synthetic methodologies, allowing for the creation of diverse and highly functionalized derivatives.
The Classical Approach: The Tschitschibabin Reaction and Condensation with α-Halocarbonyls
The traditional and most widely employed method for the synthesis of the imidazo[1,2-a]pyrazine core is a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[2][6] This robust and straightforward reaction has been the workhorse for the synthesis of a vast number of imidazo[1,2-a]pyrazine derivatives.
The general mechanism of this reaction involves the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.
Diagram: Classical Synthesis of Imidazo[1,2-a]pyrazines
Caption: Classical synthesis via condensation.
Modern Marvels: The Advent of Multi-Component Reactions
While the classical methods remain valuable, the demand for rapid and efficient synthesis of large compound libraries for high-throughput screening has driven the development of more sophisticated synthetic strategies. Multi-component reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the construction of complex molecules in a single step from three or more starting materials.
A notable example is the three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.[7] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. The reaction proceeds through the formation of an intermediate iminium species, which is then trapped by the isocyanide, followed by an intramolecular cyclization to yield the imidazo[1,2-a]pyrazine core. Recent advancements have seen the use of catalysts like iodine to facilitate these reactions under mild conditions.[7]
Diagram: Multi-Component Synthesis of Imidazo[1,2-a]pyrazines
Caption: Modern one-pot multi-component synthesis.
Experimental Protocols: A Practical Guide to Synthesis
To provide a practical understanding of the synthesis of imidazo[1,2-a]pyrazines, this section details two representative experimental protocols: a classical condensation and a modern iodine-catalyzed three-component reaction.
Protocol 1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyrazine
This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyrazine from 2-aminopyrazine and 2-bromoacetophenone, a classic example of the condensation with an α-haloketone.
Materials:
-
2-Aminopyrazine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-phenylimidazo[1,2-a]pyrazine.
Protocol 2: Iodine-Catalyzed Three-Component Synthesis of a Substituted Imidazo[1,2-a]pyrazine
This protocol outlines a modern, efficient, and environmentally friendly one-pot synthesis of a highly substituted imidazo[1,2-a]pyrazine.[7]
Materials:
-
2-Aminopyrazine
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
tert-Butyl isocyanide
-
Iodine (I₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (5 mL).
-
Add tert-butyl isocyanide (1.2 mmol) to the solution.
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted imidazo[1,2-a]pyrazine.
The Biological Significance: A Scaffold for Potent Therapeutics
The imidazo[1,2-a]pyrazine core has emerged as a prolific scaffold in the development of a wide range of therapeutic agents. Its rigid, planar structure provides a foundation for the precise spatial orientation of substituents, enabling high-affinity interactions with various biological targets.
A Dominant Force in Kinase Inhibition
Perhaps the most significant contribution of the imidazo[1,2-a]pyrazine scaffold to medicinal chemistry is its role in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyrazine core has proven to be an excellent template for the design of potent and selective inhibitors of several important kinases.
Aurora Kinase Inhibitors: A notable success story is the development of imidazo[1,2-a]pyrazine-based inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[5][8][9] Overexpression of Aurora kinases is common in many human cancers, making them attractive targets for anti-cancer drug development. Numerous imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to exhibit potent, low nanomolar inhibition of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.
c-Met Inhibitors: The mesenchymal-epithelial transition factor (c-Met) is another important receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis. The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop highly potent and selective c-Met inhibitors, such as Volitinib, which has advanced to clinical development for the treatment of cancer.[10][11]
Diagram: Imidazo[1,2-a]pyrazine as a Kinase Inhibitor Scaffold
Caption: The versatile kinase inhibitory activity of the scaffold.
Mechanism of Action: A Glimpse into the Binding Pocket
The efficacy of imidazo[1,2-a]pyrazine-based kinase inhibitors stems from their ability to bind with high affinity to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. X-ray crystallography and molecular docking studies have provided detailed insights into the binding modes of these inhibitors.
Typically, the imidazo[1,2-a]pyrazine core acts as a scaffold that orients key substituents to form specific interactions with amino acid residues in the kinase active site. These interactions often include hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the binding pocket. The strategic placement of various functional groups on the imidazo[1,2-a]pyrazine ring system allows for the fine-tuning of potency and selectivity for different kinases.
Diagram: Generalized Binding Mode of an Imidazo[1,2-a]pyrazine Kinase Inhibitor
Caption: Key interactions in the kinase binding pocket.
Structure-Activity Relationships (SAR) and Data
The development of potent and selective imidazo[1,2-a]pyrazine-based inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the biological activity of these compounds.
-
Substitutions at the 2- and 3-positions: The 2- and 3-positions of the imidazo[1,2-a]pyrazine core are often substituted with aryl or heteroaryl groups that can engage in hydrophobic and π-stacking interactions within the kinase binding pocket.
-
Substitutions at the 6- and 8-positions: The 6- and 8-positions are frequently modified to enhance solubility, modulate pharmacokinetic properties, and achieve selectivity against different kinases. Amine substituents at the 8-position are common and can form crucial hydrogen bonds with the hinge region of the kinase.
The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines, demonstrating the potent anti-proliferative effects of this class of compounds.
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| 10b | Hep-2 | 20 | [7] |
| HepG2 | 18 | [7] | |
| MCF-7 | 21 | [7] | |
| A375 | 16 | [7] | |
| 10i | MCF-7 | 17 | [7] |
| A375 | 16 | [7] | |
| Compound 14 | VirB11 ATPase | 7 | [1] |
| Volitinib | c-Met (enzyme) | 0.006 | [11] |
| c-Met (phosphorylation) | 0.011 | [11] |
Conclusion and Future Directions
The journey of the imidazo[1,2-a]pyrazine core from its initial synthesis to its current status as a privileged scaffold in drug discovery is a testament to the power of fundamental chemical research and the relentless pursuit of novel therapeutic agents. Its synthetic versatility, coupled with its ability to potently and selectively modulate the activity of a wide range of biological targets, ensures that the imidazo[1,2-a]pyrazine story is far from over.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: While kinase inhibition has been a major focus, the diverse biological activities of imidazo[1,2-a]pyrazines suggest that they may have utility against other target classes.
-
Development of Novel Synthetic Methodologies: The continued development of efficient and sustainable synthetic methods will be crucial for the generation of next-generation imidazo[1,2-a]pyrazine-based therapeutics.
-
Application of Advanced Drug Design Strategies: The use of computational tools, such as machine learning and artificial intelligence, will undoubtedly accelerate the design and optimization of novel imidazo[1,2-a]pyrazine derivatives with improved efficacy and safety profiles.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Imidazo[1,2-a]pyrazine-6-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] Notably, derivatives of this core structure have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established therapeutic targets, particularly in oncology. This document provides a comprehensive guide for the investigation of Imidazo[1,2-a]pyrazine-6-carboxylic acid as a potential kinase inhibitor. While this specific analogue is not extensively characterized in the public domain, its structural alerts, based on the broader class of imidazo[1,2-a]pyrazines, suggest its potential as a valuable research tool. These notes offer a strategic framework, from fundamental concepts to detailed experimental protocols, enabling researchers to explore its inhibitory profile against key kinase targets such as Aurora and PI3K kinases.
Introduction: The Therapeutic Potential of Kinase Inhibition
Protein kinases orchestrate a vast and intricate network of signaling pathways that govern cellular functions, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The imidazo[1,2-a]pyrazine core has been identified as a versatile scaffold for the design of such inhibitors, with various derivatives showing potent activity against several kinase families.
This compound represents a synthetically accessible analogue within this class. The carboxylic acid moiety at the 6-position offers a potential interaction point within the kinase active site or can be used as a handle for further chemical modification. These application notes will guide the user through the essential steps to characterize the kinase inhibitory potential of this compound.
Potential Kinase Targets and Signaling Pathways
Based on the known activity of related imidazo[1,2-a]pyrazine derivatives, promising starting points for screening this compound include the Aurora and PI3K kinase families.
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.
Diagram 1: Simplified Aurora Kinase Signaling in Mitosis
Caption: Potential inhibition of Aurora A and B kinases by this compound can disrupt key mitotic events.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K family of lipid kinases is central to the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is one of the most common oncogenic events.
Diagram 2: Overview of the PI3K/AKT/mTOR Signaling Pathway
Caption: this compound may inhibit PI3K, thereby blocking downstream signaling to AKT and mTOR.
Experimental Protocols
The following protocols provide a starting point for evaluating the kinase inhibitory activity of this compound. It is crucial to optimize these protocols for specific laboratory conditions and instrumentation.
In Vitro Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[2] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[3][4][5][6][7][8]
Diagram 3: Workflow for In Vitro Kinase Inhibition Assay
Caption: Step-by-step workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.
Protocol 3.1.1: In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[8]
-
Aurora B Enzyme: Recombinant human Aurora B. The final concentration should be determined empirically by titration to achieve a signal within the linear range of the assay.[7]
-
Substrate/ATP Mix: Prepare a solution containing the appropriate substrate for Aurora B (e.g., a generic peptide substrate) and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Kₘ for the kinase to accurately determine the potency of ATP-competitive inhibitors.[9]
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[7]
-
Add 2 µL of Aurora B enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature for pre-incubation.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.[7]
-
Incubate for 60 minutes at room temperature.[7]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[7]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Example Reagent Concentrations for In Vitro Kinase Assays
| Reagent | Aurora B Assay | PI3K Assay |
| Kinase Buffer | 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT[8] | 50mM HEPES, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA[4][5] |
| ATP Concentration | Near Kₘ (e.g., 25 µM)[7] | Near Kₘ (e.g., 25 µM)[4] |
| Substrate | Specific peptide substrate | PI(4,5)P₂ |
| Enzyme Conc. | Titrated for optimal signal | Titrated for optimal signal |
| Inhibitor Conc. Range | 1 nM - 100 µM | 1 nM - 100 µM |
Protocol 3.1.2: In Vitro PI3K Inhibition Assay (ADP-Glo™)
This protocol is similar to the Aurora B assay, with modifications to the kinase buffer and substrate.
-
Reagent Preparation:
-
PI3K Kinase Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA.[4][5]
-
PI3K Enzyme: Recombinant human PI3K (e.g., p110α/p85α). Titrate to determine the optimal concentration.[4]
-
Lipid Substrate/ATP Mix: Prepare a solution containing a lipid substrate such as PI(4,5)P₂ and ATP in the PI3K Kinase Buffer.[4]
-
Inhibitor Stock: As described in Protocol 3.1.1.
-
-
Assay Procedure (384-well plate format):
-
Follow the steps outlined in Protocol 3.1.1, substituting the PI3K-specific reagents. The reaction volumes may need to be adjusted based on the specific PI3K assay kit manufacturer's recommendations.[4]
-
-
Data Analysis:
-
As described in Protocol 3.1.1.
-
Cell-Based Kinase Assays
Cell-based assays provide a more physiologically relevant context for evaluating kinase inhibitors, as they account for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.[10][11]
Protocol 3.2.1: Cellular Phosphorylation Assay
This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.[12]
-
Cell Culture and Seeding:
-
Select a cell line known to have active signaling through the kinase pathway of interest (e.g., a cancer cell line with an activating mutation).
-
Seed the cells in a 96-well plate at a density that will result in a sub-confluent monolayer after overnight incubation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for a predetermined time (e.g., 2-24 hours) to allow for target engagement and inhibition.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
The level of phosphorylation of the target substrate can be quantified using various methods, including:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate.
-
ELISA/AlphaLISA: Use antibody pairs to capture the total substrate and detect the phosphorylated form in a plate-based format.[11][12]
-
Meso Scale Discovery (MSD): An electrochemiluminescence-based detection method offering high sensitivity and a wide dynamic range.[11]
-
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated substrate and normalize it to the signal for the total substrate.
-
Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value as described for the in vitro assays.
-
Troubleshooting Common Issues in Kinase Assays
| Issue | Potential Cause | Suggested Solution |
| High background signal | Reagent contamination; non-specific antibody binding (cell-based) | Use high-purity reagents; optimize antibody concentrations and blocking steps. |
| Low signal-to-noise ratio | Suboptimal enzyme/ATP concentration; insufficient incubation time | Titrate enzyme and ATP; optimize incubation times.[9] |
| Poor IC₅₀ curve fit | Compound precipitation; incorrect dilutions; assay interference | Check compound solubility in assay buffer; verify dilution series; test for compound auto-fluorescence or quenching.[13] |
| Inconsistent results | Reagent degradation; temperature fluctuations | Prepare fresh reagents; ensure consistent incubation temperatures.[9] |
Conclusion and Future Directions
This compound presents an intriguing starting point for kinase inhibitor discovery. The protocols outlined in these application notes provide a robust framework for its initial characterization. A systematic evaluation of this compound against a panel of kinases, beginning with Aurora and PI3K families, will elucidate its potency and selectivity profile. Positive results from these initial screens would warrant further investigation, including determination of the mechanism of inhibition, evaluation in additional cell-based models, and exploration of structure-activity relationships through the synthesis of related analogues. The journey from a promising scaffold to a validated kinase inhibitor is a multi-step process, and these guidelines are intended to provide a solid foundation for the first crucial steps.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PI3K (p120γ) Protocol [worldwide.promega.com]
- 4. promega.de [promega.de]
- 5. promega.com [promega.com]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. inits.at [inits.at]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for Imidazo[1,2-a]pyrazine-6-carboxylic acid in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives in Oncology
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties. These compounds exert their effects by modulating key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle. The core mechanism of action for many imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine compounds involves the inhibition of critical cellular kinases, such as those in the PI3K/Akt/mTOR pathway, which are central regulators of cell growth and survival.[1] This document provides a detailed guide for researchers on the application of a specific derivative, Imidazo[1,2-a]pyrazine-6-carboxylic acid, in cancer cell line-based research. While direct extensive studies on this particular molecule are emerging, the protocols and principles outlined herein are based on the broader understanding of this class of compounds and specific data from closely related analogs.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol [2] |
| Canonical SMILES | C1=CN2C=C(N=CC2=N1)C(=O)O[2] |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO |
Note on Handling and Storage: Store the compound at -20°C, protected from light and moisture. For experimental use, prepare a stock solution in sterile DMSO (e.g., 10 mM) and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Representative Cytotoxicity Data
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published, data from a closely related analog, 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid, provides insight into its potential cytotoxic effects. The following table summarizes the reported cytotoxicity of this analog in the HeLa human cervical carcinoma cell line.
| Compound | Cell Line | Assay | IC50 (µM) |
| 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid | HeLa | PrestoBlue® | < 150 |
Data sourced from a study on 6-substituted imidazo[1,2-a]pyridine analogs.[3]
Core Mechanistic Insights: Targeting Key Cancer Pathways
Imidazo[1,2-a]pyrazine derivatives are known to interfere with fundamental cellular processes that drive tumorigenesis. The primary mechanisms of action to investigate for this compound include:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Many imidazo-based compounds have been shown to inhibit the phosphorylation and activation of key proteins in this cascade.[1]
-
Induction of Apoptosis: By inhibiting pro-survival signaling, these compounds can trigger programmed cell death, a crucial mechanism for eliminating cancer cells.
-
Cell Cycle Arrest: Interference with the cell cycle machinery can halt the uncontrolled proliferation of cancer cells, often at the G2/M phase.
The following sections provide detailed protocols to investigate these mechanisms.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency.[4][5][6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium from a 10 mM DMSO stock. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14][15]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[11]
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 2.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.[16][17][18][19]
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and the phosphorylated forms of a protein, one can determine the extent of its activation.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
Visualizing Cellular Mechanisms and Workflows
To better understand the targeted signaling pathway and the experimental procedures, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H5N3O2 | CID 22565590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
The Strategic Application of Imidazo[1,2-a]pyrazine-6-carboxylic Acid in Modern Drug Discovery
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The Imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, an isostere of purine, serves as a rigid and planar backbone, presenting substituents in a well-defined three-dimensional space, which is conducive to potent and selective interactions with various biological targets. Its derivatives have demonstrated a wide array of pharmacological properties, including but not limited to, kinase inhibition, antiviral, anticancer, and anti-inflammatory activities.[2][3][4] The inherent drug-like properties of this scaffold make it a fertile ground for the development of novel therapeutics.[5]
This application note focuses on a key derivative, Imidazo[1,2-a]pyrazine-6-carboxylic acid , and its strategic implementation in drug discovery campaigns. The carboxylic acid moiety at the 6-position is not merely a substitution; it is a versatile chemical handle that unlocks a vast chemical space for the generation of extensive compound libraries through straightforward synthetic modifications. This guide will provide an in-depth exploration of its utility, from library synthesis to biological evaluation, offering detailed protocols for researchers, scientists, and drug development professionals.
The Versatility of the 6-Carboxylic Acid Functional Group
The true power of this compound in a drug discovery context lies in the reactivity of its carboxylic acid group. This functional group serves as a linchpin for diversification, allowing for the facile synthesis of a multitude of derivatives, most notably amides, through well-established coupling reactions. This approach enables a systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing robust Structure-Activity Relationships (SAR).
Application Focus 1: Generation of Kinase Inhibitor Libraries
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant promise as inhibitors of various kinases, including Aurora kinases and PI3K, which are critical targets in oncology.[6][7][8][9] The 6-carboxylic acid derivative provides an ideal starting point for creating focused libraries to probe the active sites of these enzymes.
Workflow for Kinase Inhibitor Library Synthesis and Screening
Caption: Workflow for generating and screening a kinase inhibitor library.
Protocol 1: Synthesis of an Amide Library from this compound
This protocol outlines a standard procedure for the parallel synthesis of an amide library.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Amide coupling reagents (e.g., HATU, HOBt, EDCI)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vials/plate
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).
-
Reaction Setup: In individual reaction vials, add the desired amine (1.2 equivalents).
-
Carboxylic Acid Addition: Dispense the this compound stock solution (1.0 equivalent) to each vial.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (2.0 equivalents) to each vial.
-
Reaction: Seal the vials and shake at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude products by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final compounds using LC-MS and NMR spectroscopy.
Causality behind Experimental Choices:
-
HATU/DIPEA: This combination is a robust and widely used coupling system that efficiently promotes amide bond formation with minimal side reactions.
-
Anhydrous DMF: Used as a polar aprotic solvent to ensure all reactants are fully dissolved and to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Excess Amine and Coupling Reagent: Using a slight excess of the amine and coupling reagent drives the reaction to completion.
Protocol 2: In Vitro Aurora Kinase A Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the Aurora Kinase A enzyme and the biotinylated peptide substrate to the wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validating System:
-
The inclusion of positive and negative controls ensures the validity of the assay.
-
A known Aurora Kinase A inhibitor should be run as a reference compound to benchmark the potency of the test compounds.
Application Focus 2: Development of Novel Antiviral Agents
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as inhibitors of viral proteins, such as the influenza virus nucleoprotein.[10] The 6-carboxylic acid derivative can be utilized to generate compounds that interfere with viral replication mechanisms.
Signaling Pathway: Influenza Virus Nucleoprotein Trafficking
Caption: Inhibition of influenza virus nucleoprotein nuclear import.
Protocol 3: Cell-Based Anti-Influenza Virus Assay
This protocol details a method to assess the antiviral activity of synthesized compounds against influenza A virus in a cell-based model.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells
-
Influenza A virus (e.g., H1N1 strain)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with TPCK-trypsin
-
Synthesized compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Virus Infection: Infect the cells with influenza A virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C.
-
Cytopathic Effect (CPE) Assessment: Observe the cells for virus-induced CPE.
-
Cell Viability Measurement: Quantify cell viability using the CellTiter-Glo® assay. The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Data Presentation: Exemplary SAR Table
The following table illustrates how quantitative data for a hypothetical series of Imidazo[1,2-a]pyrazine-6-amide derivatives targeting Aurora Kinase A could be presented.
| Compound ID | R Group (Amine) | Aurora A IC50 (nM) | Cell Viability (A549) IC50 (µM) |
| IMP-6-COOH | - | >10,000 | >50 |
| IMP-6-001 | Cyclopropylamine | 520 | 15.2 |
| IMP-6-002 | Aniline | 250 | 8.7 |
| IMP-6-003 | 4-Fluoroaniline | 110 | 5.1 |
| IMP-6-004 | Morpholine | 85 | 3.8 |
| Reference | Alisertib | 1.2 | 0.02 |
Conclusion
This compound is a highly valuable and strategic starting material in drug discovery. Its amenability to straightforward chemical modification allows for the rapid generation of diverse compound libraries. This, in turn, facilitates the exploration of structure-activity relationships and the optimization of lead compounds against a range of therapeutic targets. The protocols and workflows detailed in this guide provide a robust framework for leveraging this versatile scaffold in the quest for novel and effective medicines. By combining rational design with efficient synthetic and screening methodologies, researchers can unlock the full potential of the imidazo[1,2-a]pyrazine core.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Imidazo[1,2-a]pyrazine-6-carboxylic acid
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery
The Imidazo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This nitrogen-rich, fused ring system is a structural analog of purines and is present in numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of targeted therapies. Derivatives of this scaffold have shown potent inhibitory effects on various key cellular targets, such as Aurora kinases, tubulin, and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), highlighting its importance in modern drug discovery.[3][4][5]
Imidazo[1,2-a]pyrazine-6-carboxylic acid, the subject of this guide, serves as a crucial building block and a versatile screening compound. The carboxylic acid moiety at the 6-position provides a handle for further chemical modification and library development, while also influencing the compound's physicochemical properties, such as solubility and potential for ionic interactions with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in high-throughput screening (HTS) campaigns.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a screening compound is paramount for the design of robust and reproducible assays. The data presented below for this compound has been aggregated from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[6] |
| Molecular Weight | 163.13 g/mol | PubChem[6] |
| XLogP3 | 0.6 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
Expert Insights on Handling and Solubility:
-
Solubility: The carboxylic acid functional group suggests that the solubility of this compound will be pH-dependent. It is expected to have low solubility in acidic aqueous solutions and higher solubility in neutral to basic buffers due to the deprotonation of the carboxylic acid to the more soluble carboxylate form. For HTS applications, creating a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) is the standard practice. A concentration of 10-20 mM in DMSO is a reasonable starting point. Subsequent dilutions into aqueous assay buffers should be carefully monitored for any signs of precipitation. It is recommended to perform a kinetic solubility assay in the final buffer composition to determine the maximum soluble concentration under the screening conditions.
-
Stability: The imidazo[1,2-a]pyrazine core is generally stable. However, as with any screening compound, it is advisable to conduct stability studies in the chosen assay buffer, especially if the assay involves extended incubation times or harsh conditions. The compound should be stored as a dry powder in a desiccated environment, protected from light. DMSO stock solutions should be stored at -20°C or -80°C to minimize degradation.
High-Throughput Screening Application: Targeting ENPP1
Rationale for Targeting ENPP1:
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. Notably, ENPP1 has been identified as a key negative regulator of the cGAS-STING pathway, a crucial component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[4] ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening the anti-cancer immune response.[4] Consequently, inhibitors of ENPP1 are being actively pursued as promising cancer immunotherapy agents.[4] The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent and selective ENPP1 inhibitors, making this compound an excellent candidate for screening against this target.[4]
Workflow for an ENPP1 Inhibition HTS Campaign:
Caption: High-Throughput Screening Workflow for ENPP1 Inhibitors.
Protocol: Fluorescence Polarization-Based HTS Assay for ENPP1 Inhibitors
This protocol is adapted from the principles of the Transcreener® AMP²/GMP² Assay, a validated method for HTS of ENPP1 inhibitors.[1][7] This immunodetection assay measures the product of the enzymatic reaction (AMP/GMP) in a competitive fluorescence polarization (FP) format.
Materials and Reagents:
-
Compound: this compound (and other library compounds)
-
Enzyme: Recombinant human ENPP1
-
Substrate: ATP or 2'3'-cGAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Detection Kit: Transcreener® AMP²/GMP² FP Assay Kit (containing AMP/GMP antibody and a fluorescent tracer)
-
Plates: Low-volume 384-well black plates
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization
Step-by-Step Protocol:
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for dose-response analysis.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound solutions into the 384-well assay plates. For a primary screen, a final assay concentration of 10 µM is typical.
-
Include appropriate controls:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known ENPP1 inhibitor (100% inhibition).
-
-
-
Enzyme and Substrate Preparation:
-
Enzymatic Reaction:
-
To the compound-containing plates, add the ENPP1 enzyme solution and briefly centrifuge.
-
Initiate the enzymatic reaction by adding the substrate solution. The final reaction volume is typically 10-20 µL.
-
Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.[1][7]
-
-
Detection:
-
Prepare the detection mix according to the Transcreener® assay kit instructions, containing the AMP/GMP antibody and the fluorescent tracer.
-
Stop the enzymatic reaction by adding the detection mix to each well.
-
Incubate the plates for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_Negative_Control - Signal_Compound) / (Signal_Negative_Control - Signal_Positive_Control)
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess the quality of the screen by calculating the Z' factor for each plate. A Z' factor > 0.5 indicates a robust and reliable assay.[8]
-
Potential Signaling Pathway Involvement
The inhibitory activity of Imidazo[1,2-a]pyrazine derivatives against targets like ENPP1 and Aurora kinases places them at the crossroads of critical cellular signaling pathways.
Caption: Potential signaling pathways modulated by Imidazo[1,2-a]pyrazine derivatives.
As depicted, this compound and its analogs can potentially enhance the anti-tumor immune response by inhibiting ENPP1, thereby preventing the degradation of the STING agonist 2'3'-cGAMP.[4] Furthermore, other derivatives of this scaffold have been shown to inhibit Aurora kinases, which are key regulators of mitosis.[3][9] Inhibition of Aurora A can lead to defects in centrosome maturation and spindle assembly, ultimately resulting in mitotic arrest and cell death, a validated anti-cancer mechanism.[3][10]
Conclusion and Future Directions
This compound represents a valuable chemical entity for high-throughput screening campaigns aimed at discovering novel therapeutics. Its privileged scaffold has demonstrated activity against multiple, high-value drug targets. The detailed protocol for an ENPP1 inhibition assay provides a robust and validated starting point for screening this compound and derivative libraries. Further exploration of its activity against other target classes, such as kinases and tubulin, is warranted and can be guided by the extensive literature on the broader imidazo[1,2-a]pyrazine family. Subsequent hit-to-lead optimization efforts can leverage the carboxylic acid functionality for the synthesis of focused libraries to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H5N3O2 | CID 22565590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Strategic Functionalization of Imidazo[1,2-a]pyrazine-6-carboxylic acid
An Application Guide for Medicinal Chemists and Development Scientists
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities.[1] Molecules incorporating this core have shown promise as kinase inhibitors, anti-inflammatory agents, and therapeutics for various other disorders.[1][2] The presence of a carboxylic acid at the 6-position provides a versatile synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
This guide provides detailed protocols and expert insights into the primary functionalization strategies for Imidazo[1,2-a]pyrazine-6-carboxylic acid, targeting researchers and scientists in drug development. We will explore transformations of the carboxylic acid moiety and modifications to the heterocyclic core itself.
Part 1: Derivatization of the 6-Carboxylic Acid Group
The carboxylic acid is an ideal anchor point for introducing diversity. The most common and impactful modifications are amide bond formation and esterification.
Amide Bond Formation: Crafting Bioactive Carboxamides
Amide coupling is arguably the most crucial reaction in medicinal chemistry for linking molecular fragments.[3][4] The conversion of this compound to its corresponding amides can significantly impact a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. However, the electron-deficient nature of the pyrazine ring can sometimes render standard coupling protocols sluggish.[5]
Causality Behind Protocol Choices: The selection of a coupling reagent is critical. The goal is to activate the carboxylic acid toward nucleophilic attack by an amine without causing side reactions or racemization (if chiral centers are present).[3] Reagents are chosen based on the reactivity of both the acid and the amine. For electron-deficient systems like this, stronger activating agents or the inclusion of additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is often necessary to achieve high yields.[6]
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Activating Agent | Additive | Base | Key Advantages & Considerations |
| HATU | HATU | None | DIPEA, Et₃N | High efficiency, fast reaction times, suitable for hindered amines. Can be expensive. |
| EDC/HOBt | EDC | HOBt | DIPEA, Et₃N | Cost-effective, suppresses side reactions and racemization. HOBt has safety considerations.[6] |
| BOP-Cl | BOP-Cl | None | Et₃N | Effective for electron-deficient amines, but can be sluggish.[6] |
| NMI/MsCl | MsCl | NMI | NMI | Found to be highly effective for coupling with electron-deficient aminopyrazines.[5] |
Protocol 1: General Amide Coupling using HATU
This protocol describes a robust method for coupling a variety of amines to this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 equiv), followed by HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Scientist's Note: The order of addition can matter. Adding the base last often prevents premature side reactions of the activated acid.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
-
Esterification
While less common than amidation in lead optimization, esterification is a valuable tool for creating prodrugs or modulating solubility. Fischer esterification is a classic and direct method.[7]
Protocol 2: Fischer Esterification
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Methanol, Ethanol; used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: Suspend this compound in an excess of the desired alcohol (e.g., methanol) in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated H₂SO₄.
-
Reaction: Warm the mixture to reflux and heat for 4-24 hours, monitoring by TLC/LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography if necessary.
Part 2: Functionalization of the Imidazo[1,2-a]pyrazine Core
To fully explore the chemical space, modifications to the heterocyclic core are essential. These reactions are typically performed on a precursor, such as a halogenated imidazo[1,2-a]pyrazine, with the carboxylic acid (or an ester equivalent) already in place or introduced later.
Strategic Functionalization Pathways
Caption: Key cross-coupling strategies for core modification.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] It is widely used to introduce aryl or heteroaryl substituents onto the imidazo[1,2-a]pyrazine core, often starting from a bromo- or chloro- derivative.[10][11]
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
Bromo-Imidazo[1,2-a]pyrazine-6-carboxylate ester (1.0 equiv)
-
Aryl or Heteroaryl boronic acid or pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
Setup: To a microwave vial or Schlenk tube, add the bromo-imidazo[1,2-a]pyrazine-6-carboxylate (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst, and base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times. Add the degassed solvent system.
-
Scientist's Note: Proper degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture at 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor by TLC/LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[12][13] This method allows for the introduction of a wide range of primary and secondary amines onto the imidazo[1,2-a]pyrazine scaffold.
Causality Behind Protocol Choices: The success of this reaction is highly dependent on the choice of ligand and base.[14] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, making it a more potent nucleophile.[13]
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
Bromo-Imidazo[1,2-a]pyrazine-6-carboxylate ester (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the bromo-imidazo[1,2-a]pyrazine-6-carboxylate (1.0 equiv) and the amine (1.2 equiv).
-
Solvent and Reaction: Add the anhydrous, degassed solvent. Seal the vessel and heat to 80-110 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter through Celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Imidazo[1,2-a]pyrazine-6-carboxylic Acid
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potential as kinase inhibitors and antibacterial agents.[1][2] This guide focuses on a specific derivative, Imidazo[1,2-a]pyrazine-6-carboxylic acid, providing a suite of detailed protocols for the comprehensive assessment of its antimicrobial properties.
This document is designed for researchers, microbiologists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that the generated data is robust, reproducible, and translatable. The protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the leading authorities in the field.[3][4]
Part 1: Foundational Assays for Antimicrobial Characterization
The initial characterization of a novel compound begins with determining its potency in inhibiting and killing pathogenic microbes. The following assays represent the gold standard for this primary evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an agent that prevents the visible growth of a microorganism in vitro.[5][6] It is the primary measure of a compound's potency. We will detail the broth microdilution method, a widely used, high-throughput technique.
The broth microdilution method exposes a standardized bacterial inoculum to a two-fold serial dilution of the test compound in a liquid growth medium.[7] The use of Mueller-Hinton Broth (MHB) is critical as it is a standardized, non-selective medium with low levels of inhibitors that could interfere with the compound's activity.[8] The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring that the final inoculum in each well is ~5 x 10⁵ CFU/mL for reproducible results.[6][9]
-
Preparation of Compound Stock: Dissolve this compound in an appropriate solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: Ensure the final concentration of the solvent in the assay does not exceed 1%, as it can affect bacterial growth.
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[10]
-
Add 100 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10. Discard the final 50 µL from well 10.[11]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[5]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Seal the plate and incubate at 37°C for 16-24 hours.[6]
-
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (a bacteriostatic effect), the MBC determines the concentration required to kill the bacteria (a bactericidal effect). It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[10][12]
This assay is a direct extension of the MIC test. By subculturing the contents from the clear wells of the MIC plate onto agar, we can determine if the bacteria were merely inhibited or actively killed. The 99.9% kill threshold is the standard definition of bactericidal activity.[13] The ratio of MBC to MIC is an important parameter; an MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[10]
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10-20 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[10]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that corresponds to the plate with a ≥99.9% reduction in CFU compared to the initial inoculum count.[13]
Diagram 1: Workflow for MIC and MBC Determination A flowchart illustrating the sequential process of preparing the assay plate, determining the minimum inhibitory concentration, and subculturing to find the minimum bactericidal concentration.
Part 2: Advanced Assays for Dynamic and Complex Interactions
Beyond initial potency, understanding how a compound performs over time and against complex bacterial structures like biofilms is crucial for predicting its therapeutic potential.
Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate of antimicrobial activity, distinguishing between bactericidal and bacteriostatic effects more definitively and revealing concentration-dependent killing.[14]
By exposing a standardized bacterial population to fixed concentrations of the compound (typically multiples of the MIC) and sampling at various time points, a "kill curve" can be generated.[15] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][16] This assay reveals whether the killing is rapid or slow and if the effect is sustained over a 24-hour period.
-
Preparation: Prepare flasks or tubes containing CAMHB with this compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[14]
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto agar to determine the viable count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is observed if a ≥3-log₁₀ reduction is achieved compared to the time 0 count.[15]
Anti-Biofilm Activity Assay
Biofilms are structured communities of bacteria encased in a self-produced matrix, known for their high resistance to conventional antibiotics.[17] The crystal violet assay is a simple, effective method for quantifying the effect of a compound on biofilm formation.
This assay measures the ability of a compound to either prevent biofilm formation or eradicate an established biofilm. Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells.[18] After washing away planktonic cells and excess stain, the bound dye is solubilized, and its absorbance is measured, which is proportional to the total biofilm biomass.[19]
-
Biofilm Formation:
-
Add 100 µL of a diluted overnight bacterial culture (~1 x 10⁷ CFU/mL in a suitable growth medium like TSB) to the wells of a flat-bottom 96-well plate.
-
Add 100 µL of media containing two-fold serial dilutions of this compound.
-
Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.[20]
-
-
Washing: Gently discard the supernatant. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove planktonic (free-floating) bacteria.
-
Fixation: Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate at 60°C for an hour.[20]
-
Staining: Discard the fixative. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[21]
-
Final Wash and Solubilization: Discard the crystal violet solution and wash the plate thoroughly with water until the control wells (no biofilm) are colorless. Air dry the plate completely.
-
Quantification: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[20] Measure the absorbance at 595 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.
Diagram 2: Conceptual Workflow for Anti-Biofilm Assay This diagram outlines the key stages of the crystal violet assay for quantifying biofilm inhibition.
Synergy Testing: The Checkerboard Assay
Investigating a new compound in combination with existing antibiotics can reveal synergistic interactions, where the combined effect is greater than the sum of their individual effects.[22]
The checkerboard assay is a two-dimensional dilution method that tests multiple concentrations of two compounds simultaneously.[9][23] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as: FIC Index = FIC of Drug A + FIC of Drug B, where FIC A = (MIC of A in combination) / (MIC of A alone).[22]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[9]
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10) and a known antibiotic along the y-axis (e.g., rows A-G).
-
Controls: Column 11 should contain only the serial dilution of the known antibiotic, and row H should contain only the serial dilution of the test compound. This allows for the determination of the individual MICs for each agent.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol. Incubate at 37°C for 16-24 hours.
-
Data Analysis: Read the plate to determine the MIC of each compound alone and the MIC of each compound in every combination. Calculate the FIC index for each well showing no growth to identify the nature of the interaction.[22][23]
Part 3: Data Presentation and Interpretation
Table 1: Representative MIC and MBC Data Summary
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 128 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 32 | >256 | >8 | Bacteriostatic |
| Klebsiella pneumoniae | 700603 | 16 | 32 | 2 | Bactericidal |
| Disclaimer: The data above are for illustrative purposes only and do not represent actual experimental results for this compound. |
Table 2: Representative Checkerboard (FIC Index) Data
| Known Antibiotic | Bacterial Strain | FIC Index (Lowest) | Interpretation |
| Gentamicin | S. aureus ATCC 29213 | 0.375 | Synergy |
| Ciprofloxacin | E. coli ATCC 25922 | 1.0 | Indifference |
| Meropenem | P. aeruginosa ATCC 27853 | >4.0 | Antagonism |
| Disclaimer: The data above are for illustrative purposes only. |
Conclusion
This guide provides a foundational framework for the systematic evaluation of the antimicrobial properties of this compound. By employing these standardized and well-vetted protocols, researchers can generate high-quality, reproducible data on the compound's inhibitory and bactericidal potency, its dynamic activity over time, and its efficacy against complex bacterial biofilms and in combination with other agents. This comprehensive characterization is a critical step in the journey of developing novel and effective antimicrobial therapies.
References
- 1. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 4. cct.mycpd.co.za [cct.mycpd.co.za]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microchemlab.com [microchemlab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. ableweb.org [ableweb.org]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Crystal violet assay [bio-protocol.org]
- 21. static.igem.org [static.igem.org]
- 22. emerypharma.com [emerypharma.com]
- 23. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing Imidazo[1,2-a]pyrazine-6-carboxylic Acid Derivatives
Introduction
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development, forming the core of molecules with a wide array of biological activities.[1] Derivatives have been investigated for applications including anticancer, anti-inflammatory, antimicrobial, and phosphodiesterase inhibitory activities.[2] Notably, compounds based on this scaffold have been developed as potent inhibitors of critical cellular signaling proteins, such as Aurora kinases and PI3K, highlighting their therapeutic potential, particularly in oncology.[3][4]
The specific functionalization of this core, such as with a carboxylic acid at the 6-position, can significantly influence the compound's physicochemical properties and biological targets. For instance, derivatives at this position have been explored as antiproliferative agents that modulate the p53 tumor suppressor pathway.[5]
This application note provides a comprehensive, multi-tiered strategy for the cellular characterization of novel compounds derived from Imidazo[1,2-a]pyrazine-6-carboxylic acid. The protocols herein are designed to first establish a foundational understanding of a compound's general effect on cell viability and proliferation, and then to dissect its specific mechanism of action through targeted pathway analysis and advanced phenotypic profiling. The overarching goal is to equip researchers with a robust, self-validating experimental framework to accelerate the discovery and development of new therapeutic agents.
Section 1: Foundational Assays: Assessing General Cellular Effects
The initial characterization of any new compound involves determining its impact on cell viability and proliferation. These assays are fundamental for establishing a dose-response relationship, identifying a therapeutic window, and guiding the design of subsequent mechanistic studies.
Rationale: Why Start with Viability?
Before investigating a specific mechanism, it is crucial to understand the general cytotoxicity of the compound. A potent compound that indiscriminately kills all cells is not a viable drug candidate. Conversely, a compound that inhibits a specific pathway without affecting overall viability might be highly desirable. These initial assays provide the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values, which are essential for selecting appropriate, non-lethal concentrations for more complex mechanistic experiments.
Protocol 1: Cell Viability Assessment using Tetrazolium Reduction (XTT Assay)
The XTT assay is a reliable colorimetric method for measuring cell viability by quantifying the metabolic activity of a cell population. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt XTT to a soluble orange formazan product.[6] This conversion results in a color change that is directly proportional to the number of viable cells. Unlike the related MTT assay, the XTT assay's product is water-soluble, eliminating a cumbersome solubilization step and simplifying the workflow.[6]
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well, clear-bottom microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 2x concentrated serial dilution of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically involves mixing the XTT reagent with an electron-coupling reagent).
-
Assay Reaction: Add 50 µL of the prepared XTT mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light. The incubation time may need optimization depending on the cell type and its metabolic rate.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at 450-500 nm, with a reference wavelength of ~650 nm.
-
Data Analysis: Subtract the reference absorbance from the test absorbance. Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: High-Sensitivity Viability Assessment using ATP Quantification
This bioluminescent assay provides a highly sensitive measure of cell viability by quantifying intracellular ATP, the primary energy currency of living cells.[7] In metabolically active cells, ATP is abundant, whereas upon cell death, ATP synthesis ceases, and the existing pool is rapidly degraded.[8][9] The assay utilizes a thermostable luciferase enzyme, which, in the presence of its substrate luciferin and Mg²⁺, catalyzes the conversion of ATP to light.[10] The resulting luminescent signal is directly proportional to the amount of ATP present and, therefore, to the number of viable cells in the culture.[9][11]
Protocol Steps:
-
Cell Seeding and Treatment: Follow steps 1-3 from the XTT protocol above, typically using an opaque, white-walled 96-well or 384-well plate to maximize the luminescent signal.
-
Reagent Equilibration: Equilibrate the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~20 minutes. Add a volume of the ATP detection reagent equal to the volume of culture medium in the well (e.g., 100 µL). The reagent contains a detergent to lyse the cells and release ATP, as well as the luciferase and luciferin needed for the reaction.[8]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate-reading luminometer.
-
Data Analysis: Similar to the XTT assay, normalize the luminescent signal to vehicle controls and plot a dose-response curve to calculate the IC50 value.
Representative Data Presentation
The results from these foundational assays are typically summarized to compare the potency of different compounds.
| Compound ID | Scaffold | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| IMPC-001 | Imidazo[1,2-a]pyrazine-6-COOH | A549 (NSCLC) | XTT | 72 | 8.2 |
| IMPC-001 | Imidazo[1,2-a]pyrazine-6-COOH | A549 (NSCLC) | ATP-Based | 72 | 5.5 |
| IMPC-002 | Imidazo[1,2-a]pyrazine-6-CONH₂ | A549 (NSCLC) | ATP-Based | 72 | 12.1 |
| Staurosporine | (Positive Control) | A549 (NSCLC) | ATP-Based | 72 | 0.015 |
Section 2: Mechanistic Assays: Elucidating the Mode of Action
Once a compound demonstrates antiproliferative or cytotoxic activity, the next critical step is to understand its molecular mechanism. Based on the known targets of the imidazo[1,2-a]pyrazine scaffold, assays focused on cell signaling pathways, particularly kinase inhibition, are a logical starting point.
Rationale: From 'What' to 'How'
Mechanistic assays move beyond the simple question of what a compound does (i.e., inhibit growth) to how it does it. This is essential for lead optimization, understanding potential off-target effects, and developing a compelling therapeutic hypothesis. Cell-based kinase assays are more physiologically relevant than in vitro biochemical assays because they account for factors like cell permeability, metabolism, and the presence of competing intracellular ATP.[12]
Visualizing a Potential Target Pathway: PI3K/Akt Signaling
Given that some 8-morpholinoimidazo[1,2-a]pyrazine derivatives are known to inhibit PI3Kα[4], investigating this pathway is a rational approach for new analogs. The diagram below illustrates a simplified view of this critical cell survival pathway.
Caption: Simplified PI3K/Akt signaling pathway, a common target for cancer therapeutics.
Protocol 3: Cellular Phospho-Protein Analysis by Western Blot
This protocol directly assesses the inhibition of a specific kinase pathway by measuring the phosphorylation state of a key downstream substrate. For the PI3K pathway, a reduction in the phosphorylation of Akt at Ser473 is a hallmark of upstream inhibition.
Protocol Steps:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., PC-3, which has high basal PI3K activity) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound (based on IC50 data) for a short duration (e.g., 1-4 hours).
-
Controls: Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known PI3K inhibitor like GDC-0941).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH or β-actin.
-
Analysis: Quantify the band intensities using image analysis software. A dose-dependent decrease in the p-Akt/Total Akt ratio indicates inhibition of the PI3K pathway.
Protocol 4: Signaling Pathway Analysis with Reporter Gene Assays
Reporter gene assays are highly effective for screening compounds and assessing their impact on the transcriptional activity of a specific signaling pathway.[13] A reporter construct links a promoter containing response elements for a transcription factor (e.g., CRE for CREB, which is downstream of cAMP) to a reporter gene like luciferase.[14][15] Inhibition or activation of the pathway alters the amount of luciferase produced, which can be quantified with high sensitivity.[16] This is particularly relevant for imidazo[1,2-a]pyrazines, as some are known PDE inhibitors, which would modulate cAMP levels and thus CREB activity.[17]
Protocol Steps:
-
Cell Line Preparation: Use a stable cell line expressing the desired reporter construct (e.g., CRE-luciferase) or transiently transfect a suitable host cell line (e.g., HEK293T) with the reporter plasmid 24-48 hours prior to the experiment.
-
Cell Seeding: Plate the transfected cells in a white, opaque 96-well plate.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the this compound derivative for 1 hour. Include a known PDE inhibitor (e.g., Rolipram for PDE4) as a positive control and a vehicle control.[15]
-
Pathway Stimulation: Add a stimulating agent to induce the pathway. For a CRE-luciferase assay, this would typically be Forskolin, which raises intracellular cAMP levels.[15]
-
Incubation: Incubate for 6-8 hours to allow for reporter gene transcription and translation.
-
Cell Lysis and Luciferase Assay:
-
Remove the plate from the incubator and equilibrate to room temperature.
-
Add a luciferase assay reagent (which contains cell lysis agents and the luciferin substrate) to each well.
-
Measure luminescence on a microplate luminometer.
-
-
Data Analysis: The signal is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. A compound that inhibits a cAMP-degrading PDE will potentiate the Forskolin-induced signal, leading to a higher luminescent readout.
Section 3: Advanced Profiling and Integrated Workflow
For a deeper, unbiased understanding of a compound's cellular effects, high-content imaging provides a powerful, multiparametric approach.
Protocol 5: High-Content Imaging for Phenotypic Profiling
High-Content Imaging (HCI) combines automated fluorescence microscopy with sophisticated image analysis to simultaneously quantify dozens or even hundreds of cellular features.[18][19] This technique can reveal subtle but significant phenotypic changes induced by a compound, such as alterations in nuclear morphology, cytoskeletal organization, or mitochondrial health, providing clues to its mechanism of action without a pre-existing hypothesis.[20][21]
Protocol Steps:
-
Cell Culture and Treatment: Seed cells in optically clear, black-walled 96- or 384-well imaging plates. Treat with the compound at several concentrations (e.g., 0.1x, 1x, and 10x the IC50) for 24-48 hours.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain with a cocktail of fluorescent dyes that label different cellular components. A typical "Cell Painting" cocktail includes:
-
Hoechst: Nucleus
-
Phalloidin conjugate: F-actin cytoskeleton
-
MitoTracker: Mitochondria
-
WGA conjugate: Golgi and plasma membrane
-
SYTO dye: Nucleoli and cytoplasmic RNA
-
-
-
Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple channels for each field of view and multiple fields per well to ensure robust sampling.
-
Image Analysis: Use specialized software to segment the images and identify individual cells and their nuclei. Extract a wide range of quantitative features for each cell, including:
-
Morphological: Cell area, nuclear size, circularity, texture.
-
Intensity-based: Mean and integrated fluorescence intensity of each dye in each compartment.
-
Relational: Proximity of mitochondria to the nucleus, etc.
-
-
Data Analysis: Compare the feature profiles of treated cells to vehicle controls. Statistically significant changes create a "phenotypic fingerprint" for the compound. This fingerprint can be compared to a reference database of compounds with known mechanisms to generate new hypotheses about the compound's mode of action.
Integrated Experimental Workflow
A logical progression of assays is key to efficient drug discovery. The following workflow integrates the described protocols into a cohesive screening cascade.
Caption: A tiered workflow for the cellular characterization of novel compounds.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Video: The ATP Bioluminescence Assay [jove.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 10. stemcell.com [stemcell.com]
- 11. goldbio.com [goldbio.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cellulartissueanalysis.com [cellulartissueanalysis.com]
- 19. criver.com [criver.com]
- 20. High-Content Imaging & Phenotypic Screening | Broad Institute [broadinstitute.org]
- 21. An Introduction to High-Content Imaging [excedr.com]
Application Notes & Protocols: In Vitro Characterization of Imidazo[1,2-a]pyrazine-6-carboxylic Acid Derivatives
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active molecules.[1][2] These compounds are recognized as structural analogs of deazapurines and are present in drugs with diverse therapeutic applications, including sedative-hypnotics (e.g., zolpidem), anxiolytics, and gastroprotective agents.[3][4][5] Recent research has expanded their potential into oncology and virology, with derivatives showing inhibitory activity against critical cellular targets like Cyclin-Dependent Kinase 9 (CDK9) and phosphodiesterases (PDEs).[6][7]
This guide provides a comprehensive framework for the initial in vitro evaluation of novel Imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives. We present detailed, field-proven protocols for assessing general cytotoxicity and for characterizing target-specific enzymatic inhibition. The methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for drug discovery programs.
Section 1: Foundational Analysis: Cytotoxicity and Cell Viability
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This foundational screen identifies the concentration range at which the compound exhibits biological activity and provides an initial assessment of its therapeutic window. The MTT assay is a classic, reliable colorimetric method for this purpose.[8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, which reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] The insoluble crystals are then solubilized, and the color intensity is quantified using a spectrophotometer.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells in a 96-well format but can be adapted.
Materials:
-
This compound derivatives (dissolved in DMSO, e.g., 10 mM stock)
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[8][9]
-
Solubilization solution: 10% SDS in 0.01 M HCl.[12]
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Leave wells on the periphery filled with sterile PBS to minimize edge effects.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Trustworthiness: Include the following controls:
-
Vehicle Control: Wells treated with the highest concentration of DMSO used for the compounds (e.g., 0.5%). This accounts for any solvent-induced toxicity.
-
Untreated Control: Wells containing only cells and culture medium, representing 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate the assay response.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Carefully remove the old medium and add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
-
Exposure Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[12] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of the SDS-HCl solubilization solution to each well.[12]
-
Final Incubation: Place the plate on an orbital shaker for 15 minutes to aid dissolution, then incubate overnight at 37°C in the humidified incubator.[8] Ensure all formazan crystals are completely dissolved.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[8][10] A reference wavelength of >650 nm can be used to reduce background noise.[8]
Data Analysis and Presentation
-
Correct for Background: Subtract the average OD of the blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Example Data Summary:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | MCF-7 | 12.8 |
| Derivative C | MCF-7 | > 100 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Section 2: Target-Specific Inhibition Assay - Protein Kinases
Many imidazo-fused heterocycles function as kinase inhibitors.[6][13] An in vitro kinase assay is essential to determine if a compound directly inhibits a specific kinase and to quantify its potency. Luminescence-based assays that measure ATP consumption are highly sensitive, amenable to high-throughput screening, and avoid the use of radioactivity.[14][15]
Principle of the Luminescent Kinase Assay
The assay is performed in two steps. First, the kinase reaction is conducted with the kinase, its specific substrate, ATP, and the test inhibitor. The kinase phosphorylates its substrate, consuming ATP in the process. An inhibitor will reduce the amount of ATP consumed. In the second step, the reaction is stopped, and a detection reagent containing luciferase and its substrate (luciferin) is added. The remaining ATP is used by the luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.
Experimental Workflow: Luminescent Kinase Assay
Caption: Principle of a luminescent kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK9)
Materials:
-
Recombinant human CDK9/CycT1 enzyme
-
Specific peptide substrate for CDK9[16]
-
ATP solution
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[16]
-
Test compounds and a known CDK9 inhibitor (e.g., Flavopiridol) as a positive control
-
Luminescent kinase assay kit (e.g., ADP-Glo™ or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the kinase, substrate, and ATP to their optimal working concentrations in the kinase assay buffer.
-
Scientist's Note: The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase.[15] This ensures that the assay is sensitive to competitive inhibitors and that the resulting IC₅₀ values are more comparable across different studies.
-
-
Compound Plating: Add test compounds in serial dilutions to the wells of the assay plate. Include controls:
-
Vehicle Control (0% Inhibition): Kinase + Substrate + ATP + Vehicle (DMSO).
-
Negative Control (100% Inhibition): Substrate + ATP + Vehicle (No Kinase).
-
Positive Control: Kinase + Substrate + ATP + Known Inhibitor.
-
-
Kinase Reaction:
-
Add the kinase enzyme to all wells except the negative controls.
-
Initiate the reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 60-90 minutes.[16] The exact time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent) as per the kit protocol. Incubate for 40 minutes at room temperature.
-
Add the second detection reagent (Kinase Detection Reagent) to convert ADP to ATP and simultaneously catalyze the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [1 - (RLU_Inhibitor - RLU_NoKinase) / (RLU_Vehicle - RLU_NoKinase)]
-
-
Determine IC₅₀: Plot percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Example Data Summary:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | CDK9/CycT1 | 85 |
| Derivative B | CDK9/CycT1 | 450 |
| Derivative C | CDK9/CycT1 | > 10,000 |
| Flavopiridol (Control) | CDK9/CycT1 | 30 |
Section 3: Target-Specific Inhibition Assay - Phosphodiesterases (PDEs)
Imidazo[1,2-a]pyrazines have also been investigated as phosphodiesterase (PDE) inhibitors.[7] PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a crucial role in signal transduction. A luminescent assay, such as the PDE-Glo™ assay, provides a sensitive and high-throughput method to screen for PDE inhibitors.[17][18]
Principle of the Luminescent PDE Assay
This is another two-step assay. First, the PDE enzyme is incubated with its substrate (cAMP or cGMP) and the test inhibitor. The PDE hydrolyzes the cyclic nucleotide to its corresponding monophosphate (AMP or GMP). An inhibitor will leave more cyclic nucleotide unreacted. In the second step, the reaction is stopped, and a detection solution containing a specific protein kinase is added. This kinase uses the remaining cyclic nucleotide to phosphorylate a substrate, consuming ATP in the process. Finally, a luciferase/luciferin reagent is added to measure the remaining ATP. In this case, the light signal is directly proportional to PDE activity (and inversely proportional to inhibitor activity).
Experimental Workflow: Luminescent PDE Assay
Caption: Workflow of a two-step luminescent PDE inhibition assay.
Detailed Protocol: In Vitro PDE Inhibition Assay
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B)
-
cAMP or cGMP substrate
-
PDE assay buffer
-
Test compounds and a known PDE inhibitor (e.g., Rolipram for PDE4)
-
Luminescent PDE assay kit (e.g., PDE-Glo™)[18]
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Add serially diluted test compounds and controls to the assay plate.
-
Trustworthiness: Controls should include:
-
No Inhibitor Control: Full PDE activity.
-
No Enzyme Control: Background signal.
-
Positive Control: A known inhibitor to confirm assay performance.
-
-
-
PDE Reaction:
-
Add the PDE enzyme to the appropriate wells.
-
Initiate the reaction by adding the cyclic nucleotide substrate (e.g., cAMP).
-
Incubate at room temperature for a pre-optimized time (e.g., 30-60 minutes).[19]
-
-
Termination and Signal Generation:
-
Stop the PDE reaction by adding the Termination Buffer provided in the kit.
-
Add the Detection Solution, which contains the protein kinase and its substrate. Incubate for 20-40 minutes at room temperature.[17]
-
Add the final Kinase-Glo® Reagent to measure the remaining ATP. Incubate for 10 minutes.
-
-
Data Acquisition: Measure the luminescence (RLU) with a luminometer.
Data Analysis and Presentation
-
Calculate Percent Inhibition: The calculation is similar to the kinase assay, where a lower light signal indicates higher inhibition.
-
% Inhibition = 100 * [1 - (RLU_Inhibitor - RLU_NoEnzyme) / (RLU_Vehicle - RLU_NoEnzyme)]
-
-
Determine IC₅₀: Plot percent inhibition versus the log of compound concentration and perform a non-linear regression to find the IC₅₀.
Example Data Summary:
| Compound | Target PDE | IC₅₀ (nM) |
| Derivative A | PDE4B | 150 |
| Derivative B | PDE4B | 800 |
| Derivative C | PDE4B | > 20,000 |
| Rolipram (Control) | PDE4B | 95 |
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 17. promega.com [promega.com]
- 18. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Imidazo[1,2-a]pyrazine-6-carboxylic Acid and its Derivatives as Versatile Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core for Fluorescence-Based Applications
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and extended π-conjugated system provide a robust foundation for the development of fluorescent molecules.[3] While Imidazo[1,2-a]pyrazine-6-carboxylic acid itself is a fundamental building block, its derivatives have been extensively explored as fluorescent probes for a wide range of applications, from bioimaging to the detection of biologically and environmentally important analytes.[4][5][6]
This document provides a comprehensive overview of the principles, applications, and protocols related to the use of imidazo[1,2-a]pyrazine-based fluorescent probes, with a focus on the core attributes that make this scaffold a powerful tool for researchers. We will delve into the synthetic versatility, photophysical properties, and practical applications of these compounds, offering insights into experimental design and data interpretation.
I. The Imidazo[1,2-a]pyrazine Core: Physicochemical and Fluorescent Properties
The fluorescence of imidazo[1,2-a]pyrazine derivatives is intrinsically linked to their electronic structure. The fusion of an imidazole and a pyrazine ring creates a π-electron system that can be readily modified to tune the photophysical properties.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [7] |
| Molecular Weight | 163.13 g/mol | [7] |
| IUPAC Name | This compound | [7] |
This data is for the parent compound and will vary for its derivatives.
The fluorescence of these compounds is highly sensitive to their chemical environment. Substituents on the imidazo[1,2-a]pyrazine ring can dramatically alter the excitation and emission wavelengths, quantum yield, and Stokes shift.[3] For instance, electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can quench it.[3] This tunability is a key advantage in designing probes for specific applications.
Furthermore, the nitrogen atoms in the heterocyclic core can act as proton acceptors, making the fluorescence of some derivatives sensitive to pH.[8] This property can be exploited to develop pH sensors for monitoring cellular compartments or biological processes.
II. Synthesis of Imidazo[1,2-a]pyrazine Derivatives
A significant advantage of the imidazo[1,2-a]pyrazine scaffold is its accessible synthesis. A common and efficient method involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[9][10] More advanced, one-pot, multi-component reactions have also been developed, allowing for the rapid generation of diverse libraries of these compounds.[1][11]
Below is a generalized workflow for the synthesis of an imidazo[1,2-a]pyrazine derivative.
Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.
III. Applications of Imidazo[1,2-a]pyrazine-Based Fluorescent Probes
The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its application in several key areas of research and development.
A. Detection of Metal Ions
Imidazo[1,2-a]pyridine-based probes, structurally similar to their pyrazine counterparts, have demonstrated high sensitivity and selectivity for various metal ions, including Fe³⁺, Hg²⁺, and Zn²⁺.[4][6][12][13] The mechanism often involves the coordination of the metal ion with heteroatoms in the probe, leading to a change in its electronic structure and, consequently, its fluorescence properties. This can manifest as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.
Example Application: Detection of Fe³⁺
A fused imidazopyridine-based probe has been shown to selectively detect Fe³⁺ with a "turn-on" fluorescence response.[4] The probe's imidazolyl nitrogen acts as a unique interaction site for the cation.
Caption: "Turn-on" fluorescence sensing mechanism for Fe³⁺.
B. Bioimaging
The ability of these probes to function in aqueous environments and their often low cytotoxicity makes them suitable for live-cell imaging.[4][14] They have been successfully used to visualize the distribution of metal ions within cells, such as in HeLa cells.[4][14]
Protocol for Live-Cell Imaging of Fe³⁺
This protocol is adapted from methodologies used for imidazo[1,2-a]pyridine-based probes for detecting intracellular ions.[4]
1. Cell Culture and Seeding:
- Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in a glass-bottomed dish suitable for confocal microscopy and allow them to adhere overnight.
2. Probe Loading:
- Prepare a stock solution of the imidazo[1,2-a]pyrazine probe (e.g., 1 mM in DMSO).
- Dilute the stock solution in serum-free DMEM to a final working concentration (typically 1-10 µM).
- Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS).
- Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
3. Analyte Treatment:
- After incubation with the probe, wash the cells twice with PBS to remove any excess probe.
- Add fresh culture medium containing varying concentrations of FeCl₃ (or the analyte of interest) and incubate for a further 30 minutes.
4. Fluorescence Microscopy:
- Wash the cells again with PBS to remove the analyte-containing medium.
- Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
- A bright-field image should also be captured to assess cell morphology.
5. Data Analysis:
- Quantify the fluorescence intensity in the cells using image analysis software (e.g., ImageJ).
- Compare the fluorescence intensity of cells treated with the analyte to control cells (no analyte) to determine the change in fluorescence.
C. Other Applications
Derivatives of the imidazo[1,2-a]pyrazine scaffold have also been investigated for a range of other applications, including:
-
Sensing of nerve agent simulants: Probes have been developed for the colorimetric and fluorometric detection of compounds that mimic nerve agents.[5][15]
-
Anticancer agents: Some fluorescent derivatives have shown significant anticancer activity against various cancer cell lines.[1][11]
-
pH sensing: The pH-dependent fluorescence of certain derivatives allows for their use as intracellular pH probes.[8]
IV. Experimental Considerations and Data Interpretation
When using imidazo[1,2-a]pyrazine-based probes, several factors should be considered to ensure reliable and reproducible results:
-
Solvent Effects: The photophysical properties of these probes can be significantly influenced by the polarity of the solvent.[1][16] It is crucial to characterize the probe in the same solvent system that will be used for the application.
-
Selectivity: When developing a probe for a specific analyte, it is essential to test its response to a range of other potentially interfering species to confirm its selectivity.
-
Cytotoxicity: For bioimaging applications, the cytotoxicity of the probe should be assessed to ensure that it does not adversely affect cell viability at the working concentration.
-
Controls: Appropriate controls are critical for accurate data interpretation. These should include cells without the probe, cells with the probe but without the analyte, and cells treated with a vehicle control (e.g., DMSO).
V. Conclusion
The imidazo[1,2-a]pyrazine scaffold, including compounds like this compound, represents a highly versatile and synthetically accessible platform for the development of novel fluorescent probes. Their tunable photophysical properties and diverse applications in areas such as ion sensing and bioimaging make them valuable tools for researchers across multiple disciplines. By understanding the fundamental principles of their design and application, scientists can leverage these powerful molecules to advance our understanding of complex biological and chemical systems.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H5N3O2 | CID 22565590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluorescence switching of imidazo[1,5-a]pyridinium ions: pH-sensors with dual emission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Research article A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES | Semantic Scholar [semanticscholar.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Target Identification for Imidazo[1,2-a]pyrazine-6-carboxylic acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Imidazo[1,2-a]pyrazine-6-carboxylic acid, a key derivative, presents a compelling starting point for drug discovery campaigns. However, elucidating its precise molecular target(s) is paramount to understanding its mechanism of action and advancing it through the development pipeline. This guide provides a comprehensive, multi-pronged strategy for the robust identification of protein targets for this compound, integrating computational prediction with state-of-the-art experimental protocols. We detail methodologies ranging from in silico analysis to chemical proteomics, offering both the "why" and the "how" to empower researchers in their target deconvolution efforts.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a versatile scaffold that has yielded compounds with a wide spectrum of biological activities. Derivatives have been reported to act as inhibitors of phosphodiesterases, receptor tyrosine kinases like EphB4, and Aurora-A kinase. Furthermore, they have demonstrated antiproliferative effects on various cancer cell lines and possess antioxidant and antimicrobial properties.[1] This polypharmacology suggests that different substitutions on the core structure can significantly influence target specificity.
This compound (PubChem CID: 22565590) provides a crucial chemical handle—the carboxylic acid group—that can be leveraged for both biological interactions and the synthesis of chemical probes essential for target identification.[3] The primary challenge and the focus of this guide is to move from the broad biological profile of the scaffold to the specific molecular interactions of this particular derivative.
Target identification is a critical step in drug discovery that can be approached through direct biochemical methods, genetic interactions, or computational inference.[4] A combination of these approaches is often required for comprehensive characterization of on-target and off-target effects.[4]
A Multi-Modal Approach to Target Identification
We advocate for a tiered approach to target identification, beginning with computational methods to generate hypotheses, followed by robust experimental validation using chemical proteomics.
Diagram: Overall Target Identification Workflow
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H5N3O2 | CID 22565590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic Acid
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction to Synthetic Strategies
The synthesis of the Imidazo[1,2-a]pyrazine core is a cornerstone for the development of a wide range of biologically active molecules.[1] Two principal synthetic routes are commonly employed for the preparation of this compound and its ester precursors:
-
Classical Condensation Reaction: This well-established method involves the reaction of a substituted 2-aminopyrazine with an α-halogenocarbonyl compound.[2] For the synthesis of the target molecule, this typically involves the cyclization of 2-aminopyrazine-5-carboxylic acid or its corresponding ester with an appropriate α-haloketone or aldehyde.
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This powerful one-pot reaction combines an aminopyrazine, an aldehyde, and an isocyanide to rapidly construct the 3-aminoimidazo[1,2-a]pyrazine scaffold.[3] While highly efficient, this route is primarily used for accessing 3-amino substituted analogs.
This guide will focus primarily on the classical condensation route, as it is a more direct approach to obtaining the desired 6-carboxylic acid functionality without a 3-amino substituent.
Visualizing the Synthetic Workflow
To provide a clear overview of the primary synthetic pathway, the following workflow diagram illustrates the key steps, from starting materials to the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield During the Cyclization Reaction to Form the Ester Intermediate
Question: I am reacting ethyl 2-aminopyrazine-5-carboxylate with an α-bromo ketone, but my yields of the ethyl imidazo[1,2-a]pyrazine-6-carboxylate are consistently low. What could be the problem?
Answer:
Low yields in this cyclization step can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Aminopyrazine: The electron-withdrawing nature of the ester group at the 5-position can reduce the nucleophilicity of the pyrazine ring nitrogen, slowing down the initial alkylation step.
-
Solution: Consider using a stronger base to deprotonate the amino group, which can enhance its nucleophilicity. However, be cautious as this can also promote side reactions. Alternatively, increasing the reaction temperature or extending the reaction time may be necessary. Careful monitoring by TLC is crucial to avoid decomposition.[4]
-
-
Side Reactions of the α-Halocarbonyl Compound: α-Halocarbonyl compounds can be unstable and prone to self-condensation or other side reactions, especially in the presence of a base.
-
Solution: Use freshly distilled or purified α-halogenocarbonyl reagent. Add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Inappropriate Solvent: The choice of solvent is critical for ensuring that both starting materials are adequately dissolved and for promoting the desired reaction pathway.
-
Solution: A polar aprotic solvent such as DMF or acetonitrile is often a good choice. Protic solvents like ethanol can sometimes be used, but may lead to competing solvolysis of the α-halogenocarbonyl.
-
-
Reaction Temperature and Time: The reaction may require optimization of both temperature and duration.
-
Solution: Systematically screen a range of temperatures (e.g., from room temperature to reflux) and monitor the reaction progress by TLC. An initial lower temperature followed by a gradual increase can sometimes be beneficial.
-
Experimental Protocol: A Starting Point for Optimization
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF or Acetonitrile | Ensure the solvent is dry to prevent hydrolysis of the ester. |
| Base | NaHCO₃ or K₂CO₃ (mild, inorganic) | Stronger bases like NaH or alkoxides may be used cautiously. |
| Temperature | 80-100 °C | Start at a lower temperature and gradually increase while monitoring. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects reagents from moisture and oxygen. |
Issue 2: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid
Question: I have successfully synthesized the ethyl imidazo[1,2-a]pyrazine-6-carboxylate, but the hydrolysis to the final carboxylic acid is proving difficult. I am either recovering the starting ester or observing decomposition.
Answer:
Hydrolysis of the ester on the imidazo[1,2-a]pyrazine core can be challenging due to the stability of the heterocyclic system and the potential for side reactions under harsh conditions.
Potential Causes & Solutions:
-
Insufficiently Forcing Hydrolysis Conditions: The ester may be sterically hindered or electronically stabilized, requiring more forcing conditions than a simple ester hydrolysis.
-
Solution: A common method is to use a mixture of a strong acid, such as concentrated HCl, and an organic co-solvent like dioxane or acetic acid, with heating.[5] Alternatively, a strong base like NaOH or KOH in an aqueous alcohol solution at reflux can be effective.
-
-
Decomposition under Harsh Conditions: The imidazo[1,2-a]pyrazine ring can be susceptible to degradation under strongly acidic or basic conditions at high temperatures.
-
Solution: If decomposition is observed, consider milder hydrolysis conditions. For example, using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures can be a gentler alternative.
-
-
Product Solubility Issues: The resulting carboxylic acid may precipitate out of the reaction mixture, potentially coating the unreacted ester and preventing complete hydrolysis.
-
Solution: Ensure that the chosen solvent system can solubilize both the starting ester and the resulting carboxylate salt (under basic conditions) or the protonated carboxylic acid (under acidic conditions).
-
Detailed Protocol for Ester Hydrolysis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of Imidazo[1,2-a]pyrazine-6-carboxylic acid
Welcome to the technical support center for the purification of Imidazo[1,2-a]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. As a Senior Application Scientist with extensive experience in the purification of complex small molecules, I will provide field-proven insights and troubleshooting strategies to help you achieve the desired purity of your target compound.
Introduction to the Challenges
This compound is a key building block in medicinal chemistry, but its purification can be a significant bottleneck in the synthetic workflow. The primary challenges stem from its unique physicochemical properties, particularly its zwitterionic nature, which profoundly influences its solubility. Additionally, the synthetic routes to the imidazo[1,2-a]pyrazine core can generate a variety of impurities that may be difficult to separate.
This guide will address these challenges in a question-and-answer format, providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Crystallization Issues
Question 1: I'm having trouble crystallizing my this compound. It either "oils out" or crashes out of solution as a fine, impure powder. What's going on?
Answer: This is a classic problem when dealing with zwitterionic compounds like this compound. At its isoelectric point (pI), the molecule has both a positive and a negative charge, resulting in strong intermolecular interactions and very low solubility in most solvents. If the concentration of the compound is too high when it reaches its pI, it will rapidly precipitate or "crash out" of solution, trapping impurities. "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase, which is also detrimental to purification.
The key is to control the rate of crystallization by carefully manipulating the pH and solvent system.
Troubleshooting Protocol for Crystallization:
-
pH Adjustment is Critical: The solubility of this compound is highly pH-dependent.
-
Acidic Conditions (pH < ~2): The imidazole nitrogen is protonated, and the compound exists as a cation, which is more soluble in polar protic solvents.
-
Basic Conditions (pH > ~7): The carboxylic acid is deprotonated, and the compound exists as an anion, which is also more soluble in polar solvents.
-
At the Isoelectric Point (pI): The molecule is zwitterionic and has its lowest solubility. The predicted pKa for the related Imidazo[1,2-a]pyrazine-2-carboxylic acid is approximately -2.07 for the protonated imidazole and a typical carboxylic acid pKa is around 4-5. Therefore, the pI is likely in the acidic to neutral range.
-
-
Solvent Selection: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. A mixed solvent system is often more effective.
Solvent System Rationale Methanol/Water Dissolve the compound in a minimal amount of hot methanol. Add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the solid. Allow the solution to cool slowly. Ethanol/Water Similar to the methanol/water system, this is another effective polar protic mixture. Dimethyl Sulfoxide (DMSO)/Water DMSO is a powerful solvent for this compound. Dissolve the compound in a small amount of DMSO at room temperature and then slowly add water as an anti-solvent to induce crystallization. N,N-Dimethylformamide (DMF)/Water Similar to the DMSO/water system, DMF can be used to dissolve the compound before adding water as an anti-solvent. -
Slow Cooling is Essential: Rapid cooling promotes the formation of small, impure crystals. Allow the crystallization vessel to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize the yield.
Question 2: My crystallized product is still impure. What are the likely contaminants and how can I remove them?
Answer: Impurities can be carried over from the synthesis or formed during workup. The most common impurities include:
-
Unreacted Starting Materials: Such as 2-aminopyrazine derivatives and α-halocarbonyl compounds.
-
Isomeric Byproducts: Depending on the substitution pattern of the starting materials, regioisomers can form.
-
Intermediate Oxidation Products: If the synthesis involves oxidation of a precursor, partially oxidized species, such as the corresponding aldehyde, can be present.
-
Degradation Products: Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the decomposition of the imidazopyrazine core.
Troubleshooting Workflow for Impure Crystals:
Caption: Decision workflow for purifying impure crystalline product.
Detailed Steps:
-
Recrystallization with pH Control:
-
Dissolve the impure solid in a dilute aqueous base (e.g., 1M NaOH) to form the soluble salt.
-
If there are insoluble impurities, filter them off.
-
Treat the solution with activated charcoal to remove colored impurities.
-
Slowly add a dilute acid (e.g., 1M HCl) to the filtrate with vigorous stirring until the isoelectric point is reached and the product precipitates.
-
Collect the solid by filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to aid in drying.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. Due to the polar and zwitterionic nature of the compound, reverse-phase chromatography is often more effective than normal-phase.
Chromatography Challenges
Question 3: My compound is streaking on the silica gel column, and I'm getting poor separation. What conditions should I use for column chromatography?
Answer: The polar and zwitterionic nature of this compound makes it challenging to purify by normal-phase silica gel chromatography. The carboxylic acid and the basic imidazole moiety can interact strongly with the acidic silica surface, leading to tailing and poor resolution.
Recommended Chromatography Techniques:
| Chromatography Type | Stationary Phase | Mobile Phase System | Rationale |
| Normal-Phase (with modifier) | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) with 1-2% Acetic Acid or Triethylamine | The acidic or basic modifier helps to suppress the ionization of the compound, reducing its interaction with the silica gel and improving the peak shape. |
| Reverse-Phase | C18 Silica | Water / Acetonitrile or Water / Methanol with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | This is often the most effective method. The acidic modifier ensures the compound is protonated and behaves more predictably on the non-polar stationary phase. |
| Ion-Exchange | Strong or Weak Cation/Anion Exchange Resin | Aqueous buffers with a salt gradient | This technique separates molecules based on their charge and can be very effective for zwitterionic compounds. |
Troubleshooting Workflow for Chromatography:
Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges and side reactions encountered in the lab, providing not just solutions but the mechanistic reasoning behind them.
Part 1: Troubleshooting Guide for Common Synthetic Routes
This section is dedicated to resolving specific issues that arise during the synthesis of imidazo[1,2-a]pyrazines. We will focus on the two most prevalent synthetic strategies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the classic Tschitschibabin-type cyclocondensation.
A. The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide, offering rapid access to diverse 3-aminoimidazo[1,2-a]pyrazines.[1][2] Despite its elegance, the convergence of three reactive partners can lead to a variety of side products if not properly controlled.
Q1: My GBB reaction yield is low, and the NMR shows a complex mixture of products. What are the likely culprits?
A1: Low yields in a GBB reaction typically point to one of three areas: suboptimal reaction conditions, reactive starting materials undergoing competing pathways, or the presence of contaminants, especially water.
-
Mechanistic Insight: The GBB reaction proceeds via the formation of a Schiff base from the aminopyrazine and aldehyde, which is then attacked by the isocyanide. This is followed by an intramolecular cyclization to form the final product.[3][4] Any deviation from this pathway will result in side products.
-
Troubleshooting Steps:
-
Water Contamination: The most common issue is the presence of water, which can hydrolyze the Schiff base intermediate or lead to the formation of acyclic Ugi-type byproducts.
-
Solution: Ensure all solvents are anhydrous and reagents are dry. The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by sequestering water.[5]
-
-
Catalyst Choice: The choice and loading of the catalyst are critical. While various Lewis and Brønsted acids can be used, their efficacy varies.
-
Stoichiometry: An incorrect ratio of reactants can leave starting materials unconsumed or favor side reactions.
-
Solution: Start with a 1:1:1 ratio of aminopyrazine, aldehyde, and isocyanide. If you suspect one component is unstable under the reaction conditions, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Q2: I've isolated a major byproduct that doesn't appear to be the desired imidazo[1,2-a]pyrazine. It seems to have incorporated all three components but hasn't cyclized. What is it?
A2: You have likely formed a stable acyclic intermediate, a common pitfall if the final intramolecular cyclization step is slow or inhibited.
-
Mechanistic Insight: After the isocyanide attacks the Schiff base, a nitrilium ion intermediate is formed. This intermediate must be positioned correctly for the endocyclic pyrazine nitrogen to attack and close the five-membered imidazole ring.[4] If this cyclization is sterically hindered or electronically disfavored, the intermediate may be quenched by trace nucleophiles or persist.
-
Troubleshooting Protocol: Driving Cyclization to Completion
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the activation energy needed for the final cyclization step. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Switch to a More Coordinating Solvent: Solvents like acetonitrile or methanol can help stabilize the intermediates and facilitate the cyclization.
-
Re-evaluate Catalyst: A stronger Lewis acid might be required to sufficiently activate the intermediate for cyclization. For instance, if you are using a mild catalyst like iodine, switching to Sc(OTf)₃ could promote the final ring closure.[2][3]
-
B. Tschitschibabin-Type Cyclocondensation
This classic method involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound (e.g., α-bromoketone).[7] While robust, it can be plagued by issues of regioselectivity and byproduct formation.
Q1: My reaction is producing two different isomers. How can I control the regioselectivity?
A1: This is a classic problem stemming from the two possible nucleophilic sites on the 2-aminopyrazine: the exocyclic amino group (N-H) and the endocyclic ring nitrogen (N1).
-
Mechanistic Insight: The reaction proceeds via an initial Sₙ2 reaction between the aminopyrazine and the α-halocarbonyl, followed by cyclization and dehydration. The initial nucleophilic attack can occur from either the endocyclic pyrazine nitrogen (N1) or the exocyclic amino group. Attack by N1 is generally favored and leads to the desired imidazo[1,2-a]pyrazine scaffold. Attack by the exocyclic amine leads to an isomeric byproduct.
-
Controlling Regioselectivity:
-
Solvent Choice: Polar, protic solvents can solvate the exocyclic amino group, reducing its nucleophilicity and favoring attack from the ring nitrogen. Running the reaction in ethanol or isopropanol often improves selectivity.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product, which is typically the desired imidazo[1,2-a]pyrazine.
-
Protecting Groups: While more synthetically intensive, protection of the exocyclic amine is a definitive way to ensure the reaction proceeds through the desired pathway.
-
Q2: Besides my product, I'm getting a lot of dark, insoluble material and my mass spec shows high molecular weight species. What's happening?
A2: This strongly suggests polymerization or dimerization of your starting materials. α-Halocarbonyls are susceptible to self-condensation, and 2-aminopyrazines can also undergo side reactions under harsh conditions.
-
Troubleshooting Protocol: Minimizing Polymerization
-
Control the Rate of Addition: Add the α-halocarbonyl solution dropwise to a heated solution of the 2-aminopyrazine. This keeps the instantaneous concentration of the electrophile low, favoring the desired bimolecular reaction over self-condensation.
-
Use a Non-Nucleophilic Base: If a base is used to scavenge the HBr byproduct, ensure it is non-nucleophilic and sterically hindered (e.g., diisopropylethylamine) to avoid competing reactions with the α-halocarbonyl. Sodium bicarbonate is also a common and effective choice.
-
Degas Solvents: Oxygen can sometimes promote oxidative side reactions that lead to colored, polymeric materials. Degassing the solvent before use can lead to cleaner reaction profiles.
-
Part 2: General FAQs in Imidazo[1,2-a]pyrazine Synthesis
Q3: What is the best way to purify my final imidazo[1,2-a]pyrazine product?
A3: The basic nature of the imidazo[1,2-a]pyrazine core requires specific purification strategies.
-
Column Chromatography: Standard silica gel chromatography is often effective. However, the basic nitrogen atoms can cause significant peak tailing.
-
Pro Tip: Add a small amount of a volatile base, like triethylamine (0.5-1% v/v), to your eluent system. This neutralizes the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
-
Crystallization: These compounds are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining highly pure material, especially on a larger scale.
-
Acid-Base Extraction: For crude mixtures, an acid-base workup can be highly effective. Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the pure product back into an organic solvent.
Q4: How critical is the purity of the starting 2-aminopyrazine?
A4: Extremely critical. Impurities in the starting material are a leading cause of failed or low-yielding reactions.
-
Common Impurities: Aminopyrazines can contain isomeric impurities or be partially oxidized. Commercial batches can vary in quality.
-
Validation Protocol:
-
Check Melting Point: Compare the melting point of your starting material to the literature value. A broad or depressed melting point indicates impurities.
-
Run a ¹H NMR: This is the best way to check for isomeric impurities or residual solvents.
-
Purification: If impurities are detected, consider recrystallizing or sublimating the 2-aminopyrazine before use. This upfront investment in time can save significant effort in downstream purification.
-
Part 3: Data Summary & Visual Guides
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution | Relevant Route |
| Low Yield / Complex Mixture | Presence of water | Use anhydrous solvents; add a dehydrating agent (e.g., trimethyl orthoformate).[5] | GBB |
| Suboptimal catalyst | Screen Lewis/Brønsted acids (e.g., Sc(OTf)₃, ZrCl₄).[2][6] | GBB | |
| Formation of Two Isomers | Competing nucleophilic attack | Use a polar, protic solvent; lower reaction temperature. | Tschitschibabin |
| Dark, Polymeric Byproducts | Self-condensation of α-halocarbonyl | Add α-halocarbonyl dropwise to the aminopyrazine solution. | Tschitschibabin |
| Acyclic Intermediate Isolated | Incomplete cyclization | Increase reaction temperature; switch to a more effective catalyst. | GBB |
| Tailing on Silica Column | Basic nature of product | Add 0.5-1% triethylamine to the chromatography eluent. | General |
Visual Troubleshooting Workflow
This diagram provides a logical decision tree for diagnosing common issues in imidazo[1,2-a]pyrazine synthesis.
Caption: General troubleshooting workflow for synthesis.
Mechanism: Regioisomer Formation in Tschitschibabin-Type Synthesis
This diagram illustrates the two competing pathways that lead to the desired product and an isomeric side product.
Caption: Competing pathways in Tschitschibabin synthesis.
References
- 1. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic Acid
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of your target compound. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.
Introduction: The Synthetic Challenge
Imidazo[1,2-a]pyrazines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The 6-carboxylic acid derivative, in particular, is a valuable building block for further functionalization. The most common and direct synthetic route involves a two-step process:
-
Cyclization: The condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound to form the bicyclic imidazo[1,2-a]pyrazine ester.
-
Hydrolysis: The subsequent conversion of the ester to the desired carboxylic acid.
While seemingly straightforward, this synthesis is often plagued by issues that can significantly impact the yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Diagram: Synthetic Workflow
Caption: General two-step synthesis of this compound.
Part 1: Troubleshooting the Cyclization Reaction
The cyclization of a 2-aminopyrazine with an α-halocarbonyl compound, such as ethyl bromopyruvate, is the cornerstone of this synthesis. Success at this stage is critical for the overall yield.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is giving a very low yield of the desired ethyl imidazo[1,2-a]pyrazine-6-carboxylate. What are the likely causes?
A1: Low yields in this step can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of solvent and base is crucial. While various conditions are reported, a common starting point is a polar aprotic solvent like DMF or ethanol, with a non-nucleophilic base such as sodium bicarbonate or potassium carbonate.[1] The temperature should be carefully controlled; excessive heat can lead to side reactions and decomposition.
-
Reagent Quality: Ensure the purity of your 2-aminopyrazine and ethyl bromopyruvate. Impurities in the starting materials can lead to a cascade of side products that are difficult to remove.
-
Side Reactions: The primary competing reaction is the alkylation of the exocyclic amino group of the 2-aminopyrazine, which does not lead to cyclization. The desired reaction is the alkylation of the endocyclic pyrazine nitrogen.
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction, even after an extended reaction time. What could these be?
A2: The presence of multiple products is a common issue. Besides the desired product and unreacted starting materials, you may be observing:
-
N-Alkylated Isomers: As mentioned, alkylation can occur on the exocyclic amino group, leading to a non-cyclized intermediate.
-
Bis-Alkylated Products: It is possible for both the endocyclic and exocyclic nitrogens to be alkylated, especially if an excess of ethyl bromopyruvate is used.
-
Decomposition Products: Imidazo[1,2-a]pyrazines can be sensitive to harsh conditions. Prolonged heating or the presence of strong acids or bases can lead to decomposition.
Q3: How can I favor the desired endocyclic N-alkylation over the exocyclic N-alkylation?
A3: This is a key challenge in this synthesis. The regioselectivity is influenced by the electronic properties of the pyrazine ring and the reaction conditions. The endocyclic nitrogen is generally more nucleophilic.[2] To favor the desired pathway:
-
Choice of Base: A mild, non-nucleophilic base like sodium bicarbonate is often preferred. Stronger bases can deprotonate the exocyclic amino group, increasing its nucleophilicity and promoting the undesired alkylation.
-
Controlled Addition: Adding the ethyl bromopyruvate slowly to the reaction mixture containing the 2-aminopyrazine and base can help maintain a low concentration of the alkylating agent, which can favor the more nucleophilic endocyclic nitrogen.
Troubleshooting Guide: Cyclization Step
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Formation | Inactive reagents, incorrect solvent, insufficient temperature. | Verify the quality of starting materials. Screen different solvents (e.g., Ethanol, DMF, Acetonitrile). Gradually increase the reaction temperature, monitoring by TLC. |
| Multiple Products Observed | Competing N-alkylation, bis-alkylation, decomposition. | Use a mild base (e.g., NaHCO₃). Add ethyl bromopyruvate dropwise. Avoid excessive heating and prolonged reaction times. |
| Reaction Stalls | Insufficient base, poor solubility of reagents. | Add additional base and monitor the reaction. Consider a solvent system that ensures all reagents are in solution at the reaction temperature. |
Part 2: Troubleshooting the Hydrolysis Reaction
The hydrolysis of the ethyl ester to the final carboxylic acid is the final, and equally critical, step.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction with strong acid (e.g., HCl) is not going to completion, and I still have a significant amount of the starting ester. What should I do?
A1: Incomplete hydrolysis is a common problem. Several factors can contribute to this:
-
Insufficient Acid or Water: The hydrolysis is an equilibrium process.[3][4] To drive the reaction to completion, a large excess of water and a sufficient concentration of a strong acid catalyst are necessary. Using concentrated HCl (e.g., 6-12 M) is a common practice.[5]
-
Reaction Time and Temperature: Hydrolysis of heteroaromatic esters can be sluggish. Increasing the reaction time and/or temperature (refluxing) is often required. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Poor Solubility: The starting ester may not be fully soluble in the aqueous acidic solution. The addition of a co-solvent like dioxane or ethanol can improve solubility and facilitate the reaction.
Q2: I am concerned about decarboxylation of my product under the harsh acidic conditions of hydrolysis. Is this a valid concern?
A2: Yes, decarboxylation of heteroaromatic carboxylic acids can occur under strong acidic conditions, especially at elevated temperatures.[6][7] The stability of the imidazo[1,2-a]pyrazine ring system to decarboxylation will depend on the specific substitution pattern.
-
Mitigation Strategies:
-
Use the mildest effective conditions: Start with lower acid concentrations and temperatures and only increase them if the hydrolysis is not proceeding.
-
Alternative Hydrolysis Methods: Consider base-catalyzed hydrolysis (saponification) with NaOH or KOH, followed by acidic workup. However, be aware that the product may also be sensitive to strong bases.
-
Q3: After acidification of the hydrolysis reaction, my product precipitates, but it is difficult to filter and appears impure. How can I improve the purification?
A3: The purification of polar, amphoteric compounds like this compound can be challenging.
-
Controlled Precipitation: Instead of rapid acidification, try adjusting the pH of the basic solution slowly with acid to the isoelectric point of your compound. This can lead to the formation of larger, more easily filterable crystals.
-
Recrystallization: This is the most effective method for purifying the final product. Due to the polar nature of the carboxylic acid, a polar solvent or a mixed-solvent system will likely be required.[8][9]
-
Solvent Screening: Good solvent choices for polar molecules containing nitrogen and oxygen include alcohol/water mixtures.[8]
-
Procedure: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., methanol or ethanol) and then slowly add a "bad" solvent (e.g., water or a non-polar solvent in which the product is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Troubleshooting Guide: Hydrolysis and Purification
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Hydrolysis | Insufficient acid/water, low temperature, poor solubility. | Use a higher concentration of strong acid (e.g., 12 M HCl).[5] Increase reaction temperature to reflux. Add a co-solvent (e.g., dioxane). |
| Low Yield after Workup | Decarboxylation, product loss during extraction. | Use milder hydrolysis conditions if possible. Ensure the aqueous layer is sufficiently acidified before extraction. Use a polar organic solvent for extraction (e.g., ethyl acetate). |
| Difficulty with Purification | Amorphous precipitate, persistent impurities. | Perform a controlled precipitation by slow pH adjustment. Screen various solvent systems for recrystallization (e.g., ethanol/water).[8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-6-carboxylate
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromopyruvate (1.1 eq) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Suspend the ethyl imidazo[1,2-a]pyrazine-6-carboxylate (1.0 eq) in 6 M hydrochloric acid.
-
Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until precipitation is complete.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
Diagram: Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. One-pot synthesis of pyrrolo[1,2-a]quinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decarboxylation [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. quora.com [quora.com]
Technical Support Center: Troubleshooting NMR Analysis of Imidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for the NMR analysis of imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of nitrogen-containing heterocyclic compounds. The unique electronic and structural features of the imidazo[1,2-a]pyrazine core can present specific challenges during NMR analysis. This resource provides in-depth, experience-based answers to common and complex troubleshooting questions, moving beyond simple procedural steps to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Section 1: Common Spectral Interpretation Issues
Q1: My proton signals are broader than expected, especially those on the pyrazine ring. What's causing this?
A1: Signal broadening in the ¹H NMR spectra of imidazo[1,2-a]pyrazine derivatives is a frequent observation and can stem from several factors, often related to the nitrogen atoms in the heterocyclic system.
-
Quadrupolar Broadening: The most common culprit is the presence of the ¹⁴N isotope, which constitutes 99.6% of natural nitrogen.[1] ¹⁴N is a quadrupolar nucleus (spin I > 1/2), meaning it has a non-spherical distribution of charge.[2][3] This quadrupole moment interacts with the local electric field gradient, leading to rapid relaxation. This rapid relaxation of the ¹⁴N nucleus can cause broadening of the signals of adjacent protons.[3] The effect is more pronounced for protons directly attached to or in close proximity to the nitrogen atoms. The less symmetric the electronic environment around the nitrogen, the broader the signal will be.[2][4]
-
Chemical Exchange: Protons on nitrogen atoms (if any, e.g., in amino-substituted derivatives) are often exchangeable.[5][6] This exchange with residual water in the NMR solvent or with other molecules can lead to significant broadening of the N-H signal itself and can sometimes affect adjacent protons.[7]
-
Tautomerism: Depending on the substitution pattern and solvent, some derivatives can exist in tautomeric equilibrium.[8][9][10] If the rate of exchange between tautomers is on the NMR timescale, it can lead to broadened or averaged signals. For imidazo[1,2-a]pyrazines, this is less common for the core structure but can be a factor with certain substituents.
-
Concentration Effects: At high concentrations, intermolecular interactions such as pi-stacking can occur, which can alter the relaxation times and lead to broader lines. If you suspect this, try acquiring the spectrum on a more dilute sample.
Q2: I'm having trouble assigning the protons on the imidazo[1,2-a]pyrazine core. Is there a typical chemical shift range I can expect?
A2: Yes, while substituent effects can be significant, the protons on the parent imidazo[1,2-a]pyrazine ring system have characteristic chemical shift ranges. Understanding these is the first step in successful assignment.
| Proton Position | Typical ¹H Chemical Shift Range (ppm) | Notes |
| H-2 | δ 7.8 - 8.2 | Often a singlet, depending on substitution at C-3. |
| H-3 | δ 7.5 - 7.9 | Often a singlet, depending on substitution at C-2. |
| H-5 | δ 8.0 - 8.5 | Typically a doublet. |
| H-6 | δ 7.0 - 7.5 | Typically a doublet or doublet of doublets. |
| H-8 | δ 8.8 - 9.2 | The most downfield proton due to the influence of the adjacent bridgehead nitrogen. |
Note: These are general ranges and can be influenced by solvent and substituents. Data is compiled from typical values found in the literature.[11][12][13]
To unambiguously assign these protons, especially in complex derivatives, 2D NMR experiments are essential.
Section 2: Advanced NMR Techniques
Q3: 1D NMR isn't enough to resolve my structure. Which 2D NMR experiments are most useful for imidazo[1,2-a]pyrazine derivatives?
A3: For a definitive structural elucidation of these heterocycles, a combination of 2D NMR experiments is highly recommended.[14][15][16]
-
COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks. It will help you trace the connectivity within the pyrazine ring (H-5 to H-6) and any side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It's invaluable for assigning the carbons of the imidazo[1,2-a]pyrazine core once the proton assignments are known.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule and for confirming the position of substituents. For example, you can confirm the position of a substituent at C-2 by observing a correlation from the substituent's protons to C-2 of the heterocyclic core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. It is particularly useful for determining the stereochemistry of substituents and for observing through-space interactions between protons on the substituent and protons on the heterocyclic core.
Q4: How can I use HMBC to differentiate between isomers, for example, a substituent at C-2 versus C-3?
A4: HMBC is the perfect tool for this. The key is to look for specific long-range correlations from a proton on your substituent to the carbons of the imidazo[1,2-a]pyrazine core.
Let's consider a methyl substituent as an example:
-
If the methyl group is at C-2: You would expect to see an HMBC correlation from the methyl protons (a singlet) to both C-2 and C-3 of the heterocyclic ring.
-
If the methyl group is at C-3: You would expect to see an HMBC correlation from the methyl protons to both C-3 and the bridgehead carbon C-8a, and likely to C-2 as well.
By carefully analyzing these long-range couplings, you can piece together the connectivity and confidently assign the position of any substituent.
Below is a diagram illustrating the key HMBC correlations for a generic substituent at the C-2 position.
Caption: Key HMBC correlations from a substituent's proton.
Section 3: Sample Preparation and Experimental Parameters
Q5: What is the best solvent to use for my imidazo[1,2-a]pyrazine derivative?
A5: The choice of solvent can significantly impact the quality and interpretation of your NMR spectrum.
-
Standard Solvents: Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are the most common choices. CDCl₃ is a good first choice for many neutral, organic-soluble derivatives.
-
DMSO-d₆ for Exchangeable Protons: If your molecule has exchangeable protons (e.g., -NH₂, -OH) and you want to observe them, DMSO-d₆ is an excellent choice.[7] It forms stronger hydrogen bonds with the solute, which slows down the rate of proton exchange, resulting in sharper signals for the exchangeable protons. In CDCl₃, these signals are often very broad or not observed at all.
-
Solvent Effects on Chemical Shifts: Be aware that the chemical shifts of the ring protons can change depending on the solvent due to different solvent-solute interactions.[14][17][18] It is crucial to be consistent with your choice of solvent if you are comparing spectra between different samples.
Q6: My sample concentration seems to affect the spectrum. Why does this happen and what should I do?
A6: Concentration effects are common with aromatic and heteroaromatic systems like imidazo[1,2-a]pyrazines.
-
Pi-Stacking and Aggregation: At higher concentrations, the planar ring systems can stack on top of each other. This intermolecular interaction creates an anisotropic effect, where the magnetic field experienced by a nucleus is altered by the proximity of another aromatic ring. This typically leads to upfield shifts (to lower ppm values) and can also cause line broadening.
-
Troubleshooting: If you observe significant shifts or broadening as you increase concentration, it is a strong indication of aggregation. For routine analysis and structural confirmation, it is best to work with a relatively dilute solution (e.g., 5-10 mg in 0.6 mL of solvent) to minimize these effects. If you are studying these interactions specifically, a concentration-dependent NMR study can be very informative. If your sample is too concentrated, it can also lead to artifacts in the baseline due to detector saturation.[19]
Troubleshooting Workflow: Diagnosing Broad ¹H NMR Signals
If you encounter broad signals in your spectrum, follow this logical workflow to diagnose the issue.
References
- 1. nationalmaglab.org [nationalmaglab.org]
- 2. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. omicsonline.org [omicsonline.org]
- 16. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Stability issues of Imidazo[1,2-a]pyrazine-6-carboxylic acid in solution
Welcome to the technical support guide for Imidazo[1,2-a]pyrazine-6-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Understanding and controlling the stability of your molecule is paramount for generating reproducible experimental data and ensuring the integrity of your results. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) on Solution Preparation and Storage
This section addresses the most common initial queries regarding the handling of this compound.
Question 1: What is the best solvent for dissolving and storing this compound?
Answer: The choice of solvent is critical and depends on the intended downstream application.
-
For long-term storage (months): Anhydrous dimethyl sulfoxide (DMSO) is the preferred solvent. The aprotic nature of DMSO minimizes the risk of hydrolysis and other solvent-mediated degradation pathways. It is crucial to use high-purity, anhydrous DMSO and store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption.
-
For immediate use in biological assays: While DMSO is a common starting point, final assay concentrations often require dilution in aqueous buffers. It is best practice to prepare the final dilution immediately before use. The imidazo[1,2-a]pyrazine scaffold is a key component in many biologically active molecules, and maintaining its integrity in aqueous media is essential for reliable results.[1][2][3]
-
For chemical reactions: Solvents like N,N-Dimethylformamide (DMF) or acetonitrile may be suitable, depending on the reaction conditions.[4] Always ensure the solvent is dry and deoxygenated if the compound is suspected to be sensitive to oxidation.
Question 2: How does pH affect the stability of this compound in aqueous solutions?
Answer: The presence of the carboxylic acid group and the nitrogen-containing heterocyclic ring system makes this compound susceptible to pH-dependent degradation.
-
Acidic Conditions (pH < 4): The lone pairs on the pyrazine and imidazole nitrogen atoms can be protonated. While this may increase solubility, the electron-deficient ring becomes more susceptible to nucleophilic attack by water, potentially leading to ring-opening hydrolysis.
-
Neutral Conditions (pH ~7): Stability is generally expected to be highest around neutral pH. However, even at neutral pH, slow hydrolysis can occur over extended periods.
-
Alkaline Conditions (pH > 8): The carboxylic acid will be deprotonated to its carboxylate form, which is typically more stable against decarboxylation than the protonated acid. However, the overall molecule may be susceptible to base-catalyzed hydrolysis or oxidation.
It is strongly recommended to perform a pH stability profile for your specific experimental conditions.
Question 3: My compound solution is changing color to yellow/brown. What does this mean and how can I prevent it?
Answer: A color change is a common indicator of degradation, often due to oxidation or the formation of polymeric impurities. The imidazo[1,2-a]pyrazine ring system can be susceptible to oxidative degradation.[5]
-
Cause: This is frequently caused by exposure to air (oxygen) and/or light. Trace metal impurities in your solvent or buffer can also catalyze oxidative processes.
-
Prevention:
-
Deoxygenate Solvents: Purge aqueous buffers with an inert gas like nitrogen or argon before adding the compound.
-
Use Antioxidants: For long-term studies, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your assay.
-
Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil to prevent photo-oxidation.
-
Use High-Purity Reagents: Ensure solvents and buffer components are of high purity to minimize metal contamination.
-
Question 4: I'm seeing precipitation in my stock solution after a freeze-thaw cycle. Is the compound degrading?
Answer: Not necessarily. While degradation can lead to less soluble products, the most common cause of precipitation after a freeze-thaw cycle is that the compound's solubility limit was exceeded at the lower temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature or 37°C.
-
Vortex or sonicate the vial to redissolve the precipitate.
-
Visually inspect for complete dissolution.
-
-
Prevention:
-
Store at Lower Concentrations: If precipitation is a recurring issue, consider storing your primary stock at a slightly lower concentration.
-
Aliquot: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles. This is a critical best practice for maintaining the integrity of any stock solution.
-
Section 2: Troubleshooting Guide for Common Stability Issues
This table provides a quick reference for identifying and solving common stability problems.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency in Assay | Chemical Degradation (Hydrolysis, Oxidation) | Prepare fresh dilutions from a frozen stock for each experiment. Perform a forced degradation study to identify liable conditions. Use deoxygenated buffers. |
| Precipitation in Aqueous Buffer | Poor Solubility, pH Shift, Salt Effects | Check the pKa of the molecule; solubility is often lowest near the pI. Use a co-solvent (e.g., up to 5% DMSO). Adjust buffer pH. |
| Appearance of New Peaks in HPLC/LC-MS | Degradation (Photolysis, Hydrolysis, Oxidation) | Protect solution from light. Prepare solutions fresh. Analyze degradation products to understand the pathway. |
| Inconsistent Results Between Experiments | Solution Instability, Inconsistent Storage | Aliquot stock solutions to avoid multiple freeze-thaws. Standardize solution preparation and handling protocols across all experiments. |
Section 3: Mechanistic Insights & Potential Degradation Pathways
Understanding the potential chemical liabilities of this compound is key to designing robust experiments. While specific degradation pathways must be confirmed experimentally, the structure suggests three primary routes of instability.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals who may encounter challenges with byproduct formation during this critical synthesis. As a key structural motif in numerous pharmacologically active compounds, ensuring the purity and yield of this heterocyclic acid is paramount.
This guide provides in-depth, experience-driven insights into identifying, understanding, and mitigating common impurities. We will move beyond simple procedural steps to explore the mechanistic origins of byproducts, offering a robust framework for troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts in the synthesis of this compound?
The synthesis, typically proceeding via the condensation of an aminopyrazine derivative with a halocarbonyl compound, is susceptible to several side reactions. The primary byproducts encountered are often structurally related to the desired product, arising from alternative reaction pathways or subsequent degradation.
Based on established synthetic routes, such as the reaction of 2-amino-5-bromopyrazine with ethyl bromopyruvate followed by cyclization and hydrolysis, the following byproducts are frequently observed:
-
Regioisomers: Depending on the substitution pattern of the starting aminopyrazine, alternative cyclization can occur. For instance, if using a substituted 2-aminopyrazine, the initial N-alkylation can be followed by cyclization onto a different ring nitrogen, leading to isomeric imidazopyrazine systems.
-
Decarboxylated Byproduct (Imidazo[1,2-a]pyrazine): The carboxylic acid group is susceptible to removal, particularly under harsh thermal or acidic conditions during the reaction or workup. This leads to the formation of the parent imidazo[1,2-a]pyrazine.
-
Dimerized Impurities: Self-condensation of the aminopyrazine or reaction between an intermediate and a starting material can lead to higher molecular weight impurities. These are often observed when reaction concentrations are high or in the presence of certain catalysts.
-
Unreacted Intermediates: Incomplete cyclization or hydrolysis can leave significant quantities of intermediates, such as the N-alkylated aminopyrazine, in the final product mixture.
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Weight ( g/mol ) | Common Analytical Signature (LC-MS) | Probable Cause |
| Imidazo[1,2-a]pyrazine | 119.12 | [M+H]⁺ at m/z 120 | High temperature; strong acid/base |
| Regioisomeric Acid | 163.13 | [M+H]⁺ at m/z 164 (same as product) | Non-selective cyclization |
| Dimer of Aminopyrazine | (Varies) | High MW peak | High concentration; prolonged heating |
| N-alkylated Intermediate | (Varies) | [M+H]⁺ corresponding to SM1+SM2-HBr | Incomplete cyclization |
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental observations and connects them to underlying chemical causes, providing actionable solutions.
Problem 1: A significant peak with m/z 120 is detected in the final product's LC-MS.
-
Symptom: Your primary product, this compound (MW: 163.13), appears as expected at m/z 164 ([M+H]⁺), but a prominent secondary peak is observed at m/z 120.
-
Analysis: This mass corresponds to the decarboxylated byproduct, Imidazo[1,2-a]pyrazine. The carboxylic acid moiety is being cleaved from the heterocyclic core.
-
Causality & Mechanism: Decarboxylation of heteroaromatic carboxylic acids is often thermally induced. The electron-rich nature of the imidazopyrazine ring system can stabilize the carbanion intermediate formed upon loss of CO₂, facilitating this process, especially at temperatures exceeding 100-120 °C or during prolonged exposure to strong acidic conditions used in workup.
-
Solutions:
-
Temperature Control: Scrutinize the temperature profile of your reaction. Ensure the cyclization and hydrolysis steps are conducted at the lowest effective temperature. Consider screening temperatures from 80 °C upwards in 5 °C increments.
-
Workup Conditions: If using acidic workup to precipitate the product, perform this step at a reduced temperature (e.g., 0-5 °C) and minimize the time the product remains in the acidic medium.
-
Inert Atmosphere: While less common for this specific side reaction, conducting the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate degradation pathways that may be initiated by oxidative processes.
-
Problem 2: NMR analysis indicates the presence of an isomeric species that co-elutes with the product.
-
Symptom: The ¹H NMR spectrum of the purified product shows an extra set of aromatic signals, and LC-MS confirms a single major peak with the correct mass-to-charge ratio for the desired product.
-
Analysis: This strongly suggests the presence of a regioisomer, which has the same molecular weight and often similar polarity, making it difficult to separate chromatographically.
-
Causality & Mechanism: Regioisomer formation is fundamentally a question of kinetic versus thermodynamic control during the cyclization step. The initial N-alkylation of the aminopyrazine can be followed by intramolecular condensation. If there are multiple nucleophilic nitrogen atoms available for cyclization, a mixture of products can result. The reaction conditions, particularly solvent polarity and pH, can influence the site of cyclization.
-
Solutions:
-
Solvent Screening: The polarity of the solvent can influence which of the ring nitrogens is more nucleophilic or sterically accessible. Screen a range of solvents with varying polarities (e.g., EtOH, DMF, Dioxane, Toluene) to see if the isomeric ratio can be controlled.
-
pH Control: The protonation state of the pyrazine ring nitrogens is critical. Buffering the reaction mixture can sometimes favor one cyclization pathway over another. Experiment with non-nucleophilic bases of varying strength (e.g., NaHCO₃, K₂CO₃, DIPEA) to modulate the reaction environment.
-
Protecting Groups: In complex cases, a protecting group strategy might be necessary to temporarily block one of the potential cyclization sites, forcing the reaction to proceed with the desired regioselectivity.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for byproduct identification and mitigation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Byproduct Profiling
This protocol provides a general method for separating the target compound from its common byproducts.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
-
Sample Preparation:
-
Dissolve a small sample (approx. 0.1 mg) of the crude reaction mixture in 1 mL of a 50:50 mixture of Acetonitrile and Water.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Method:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Data Acquisition: Scan m/z from 100 to 500.
-
-
Data Analysis:
-
Integrate all peaks.
-
Identify the peak for this compound by its retention time and expected [M+H]⁺ of 164.
-
Analyze the mass spectra of other significant peaks to identify byproducts based on the masses listed in Table 1.
-
Byproduct Formation Pathway
The following diagram illustrates the primary synthetic route and key diversion points leading to common byproducts.
Caption: Reaction map showing byproduct formation pathways.
Technical Support Center: Enhancing the Purity of Imidazo[1,2-a]pyrazine-6-carboxylic Acid
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of Imidazo[1,2-a]pyrazine-6-carboxylic acid. This document offers a comprehensive approach, from understanding the synthetic origins of impurities to detailed purification protocols and solutions for common experimental challenges.
Introduction: The Challenge of Purity
This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry. Achieving high purity of this compound is critical for obtaining reliable biological data and for advancing drug discovery programs. Impurities can arise from various sources, including side reactions during synthesis, unreacted starting materials, and degradation. This guide provides a systematic approach to identifying and removing these impurities.
Understanding the Synthesis and Potential Impurities
The most common synthetic route to the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.[1][2] For this compound, a likely synthetic pathway starts with an aminopyrazine already bearing the carboxylic acid (or a precursor ester) and reacting it with a suitable α-halocarbonyl compound.
The Reaction Mechanism and Origin of Impurities
The reaction proceeds via nucleophilic attack of the pyrazine ring nitrogen onto the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration. The regioselectivity of this reaction is a critical factor influencing the purity of the final product.
dot
References
Validation & Comparative
A Comparative Guide to Aurora Kinase Inhibitors: The Imidazo[1,2-a]pyrazine Scaffold vs. Clinical-Stage Agents
This guide provides a detailed comparison of Aurora kinase inhibitors, focusing on the potential of the imidazo[1,2-a]pyrazine chemical scaffold, represented by compounds like Imidazo[1,2-a]pyrazine-6-carboxylic acid, against established clinical and preclinical inhibitors such as Alisertib, Barasertib, and Danusertib. We will delve into their mechanisms of action, selectivity profiles, and the experimental data that defines their performance, offering researchers and drug development professionals a comprehensive resource for evaluating these critical anti-cancer agents.
Introduction: Targeting the Conductors of Mitosis
The Aurora kinases are a family of serine/threonine kinases that act as master regulators of mitosis.[1][2] In humans, the family comprises three members: Aurora A, Aurora B, and Aurora C. Aurora A is crucial for centrosome maturation and the assembly of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex (CPC), governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3][4] Aurora C function largely overlaps with Aurora B.
Given their essential role in cell division, it is unsurprising that these kinases are frequently overexpressed in a wide array of human cancers, including breast, colon, and ovarian cancers, often correlating with poor prognosis.[2] This has made them highly attractive targets for cancer therapy. Inhibition of Aurora kinases disrupts mitosis, leading to outcomes like G2/M arrest, endoreduplication (polyploidy), and ultimately, apoptosis, making them a focal point for the development of small molecule inhibitors.[5][6][7]
This guide will compare and contrast a promising chemical class, the imidazo[1,2-a]pyrazines, with three well-characterized inhibitors that represent different selectivity profiles: Alisertib (Aurora A-selective), Barasertib (Aurora B-selective), and Danusertib (pan-Aurora inhibitor).
Mechanism of Action: Different Paths to Mitotic Catastrophe
All inhibitors discussed here are ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates. However, their selectivity for different Aurora isoforms leads to distinct cellular phenotypes.
-
Imidazo[1,2-a]pyrazine Derivatives: This scaffold has been leveraged to create both dual Aurora A/B and Aurora A-selective inhibitors.[8][9][10] Optimization of this core has led to compounds that are picomolar inhibitors of Aurora A and B, effectively inhibiting the phosphorylation of histone H3 (a key Aurora B substrate) and inducing potent anti-proliferative effects.[9][11]
-
Alisertib (MLN8237): As a selective Aurora A inhibitor, Alisertib's primary mechanism involves disrupting centrosome separation and spindle assembly.[5][12] This leads to the formation of defective monopolar or multipolar spindles, causing cells to arrest in the G2/M phase and subsequently undergo apoptosis.[5][13][14]
-
Barasertib (AZD1152-HQPA): This is the active metabolite of the prodrug AZD1152.[4][6] By selectively inhibiting Aurora B, Barasertib disrupts the spindle assembly checkpoint and prevents cytokinesis.[6] This failure of cell division results in the accumulation of large, polyploid cells (containing >4N DNA content), which then typically undergo apoptosis.[15][16][17]
-
Danusertib (PHA-739358): As a pan-inhibitor, Danusertib targets Aurora A, B, and C.[18][19] Its cellular phenotype is often dominated by Aurora B inhibition, leading to failed cytokinesis and polyploidy.[20] Danusertib also shows activity against other kinases like Abl, making it of particular interest in cancers like Philadelphia chromosome-positive leukemia.[21]
Caption: The Aurora Kinase Signaling Pathway and Points of Inhibition.
Comparative Analysis: Potency, Selectivity, and Bioavailability
The therapeutic window and ultimate clinical success of a kinase inhibitor are defined by its potency against the intended target, its selectivity over other kinases, and its pharmacokinetic properties.
Potency and Selectivity Profile
The imidazo[1,2-a]pyrazine scaffold has proven to be highly versatile. Initial lead compounds were potent dual inhibitors of Aurora A and B.[9] Subsequent structure-based design efforts, however, have successfully generated derivatives with significant selectivity for Aurora A over Aurora B, demonstrating the tunability of this chemical core.[8][10] This is a critical advantage, as it allows for the development of agents tailored to target specific vulnerabilities related to either Aurora A or B overexpression.
In comparison, Alisertib is highly selective for Aurora A, with over 200-fold greater potency against Aurora A than Aurora B in cellular assays.[12][13] Conversely, Barasertib is a potent and selective inhibitor of Aurora B, with a Ki of 0.36 nM, making it approximately 3700-fold more selective for Aurora B than Aurora A.[6][22] Danusertib is a pan-inhibitor, with low nanomolar IC50 values against all three isoforms, though it is most potent against Aurora A.[18][19]
| Inhibitor | Target(s) | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Selectivity Profile |
| Imidazo[1,2-a]pyrazine Derivatives | Aurora A/B | Varies (low nM) | Varies (low nM) | N/A | Tunable (Dual or AurA-selective)[8][9] |
| Alisertib (MLN8237) | Aurora A | 1.2 nM (IC50) | 396.5 nM (IC50) | N/A | >200-fold for AurA over AurB[12][13] |
| Barasertib (AZD1152-HQPA) | Aurora B | 1369 nM (Ki) | 0.36 nM (Ki) | 17.0 nM (Ki) | ~3700-fold for AurB over AurA[6][16] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 nM (IC50) | 79 nM (IC50) | 61 nM (IC50) | Pan-Inhibitor[18][19] |
Cellular Activity and Pharmacokinetics
Potent enzymatic inhibition must translate to cellular efficacy. Optimized imidazo[1,2-a]pyrazine derivatives show potent inhibition of cell proliferation in various cancer cell lines, with IC50 values in the low nanomolar range.[11] A key challenge for this class was overcoming poor oral bioavailability. However, strategic modifications, such as blocking sites of oxidative metabolism and reducing amine basicity, led to the discovery of analogues with significantly improved pharmacokinetic profiles and good oral exposure.[23][24]
Alisertib, Barasertib, and Danusertib all demonstrate potent anti-proliferative activity in vitro and have been formulated for clinical administration, with Alisertib being orally available.[3][4][20] The limited efficacy of Aurora kinase inhibitors against solid tumors in some clinical trials has been partly attributed to the rapid proliferation of bone marrow cells, which are highly sensitive to mitotic disruption, leading to dose-limiting toxicities like neutropenia.[1][4]
| Inhibitor | Cell Proliferation IC50 | Key Cellular Effect | Oral Bioavailability | Clinical Phase |
| Imidazo[1,2-a]pyrazine Derivatives | Low nM range | G2/M Arrest or Polyploidy | Optimized compounds are orally bioavailable[23][24] | Preclinical |
| Alisertib (MLN8237) | 3 - 1710 nM (in MM cells)[13] | G2/M Arrest[5] | Yes[3] | Phase 3[13] |
| Barasertib (AZD1152) | 3 - 40 nM (in leukemia cells)[15] | Polyploidy & Apoptosis[22] | No (IV formulation) | Phase 1/2[4] |
| Danusertib (PHA-739358) | 50 - 3060 nM (in leukemia cells)[18] | Polyploidy & G2/M Arrest[18] | IV formulation | Phase 2[19] |
Table 2: Cellular Activity and Developmental Status. MM = Multiple Myeloma.
Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity, the protocols used to characterize these inhibitors must be robust and self-validating. Here, we outline key methodologies.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol determines the affinity (Kd) or IC50 of an inhibitor for a purified kinase. It relies on a FRET-based system.
Causality: This assay directly measures the interaction between the inhibitor and the kinase's ATP pocket, providing a quantitative measure of potency independent of cellular factors.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compound (e.g., Imidazo[1,2-a]pyrazine derivative) in DMSO, then in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the Aurora kinase (e.g., Aurora A), a europium-labeled anti-tag antibody, and a fluorescent ATP-competitive tracer (kinase-specific).
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include "no inhibitor" controls (0% inhibition) and "no kinase" controls (100% inhibition).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Analysis: Calculate the emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot for p-Histone H3)
This protocol validates that the inhibitor is engaging its target within the cell by measuring the phosphorylation of a downstream substrate.
Causality: Inhibition of Aurora B directly prevents the phosphorylation of Histone H3 at Serine 10 (p-H3S10). A reduction in this signal is a direct pharmacodynamic biomarker of Aurora B inhibition.[17][21]
Caption: Workflow for Western Blot-based Target Engagement Assay.
Methodology:
-
Cell Treatment: Seed a cancer cell line (e.g., HCT-116) and allow cells to attach. Treat with various concentrations of the Aurora kinase inhibitor for a defined period (e.g., 24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 (Ser10).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. Quantify the band intensities to determine the reduction in p-H3S10 relative to the total protein.
Conclusion and Future Outlook
The development of Aurora kinase inhibitors has provided valuable tools for cancer research and promising, albeit challenging, therapeutic candidates.
-
Alisertib and Barasertib represent highly selective tools for dissecting the specific roles of Aurora A and B, respectively. Their clinical development highlights the potential and the challenges (e.g., hematological toxicity) of targeting these central mitotic regulators.[1][4]
-
Danusertib showcases a pan-inhibitory approach, which may offer broader efficacy but also requires careful management of its toxicity profile due to the inhibition of multiple essential mitotic functions.
-
The Imidazo[1,2-a]pyrazine scaffold stands out as a highly promising and versatile chemical core. Research has demonstrated that this scaffold can be rationally designed to yield inhibitors with either dual Aurora A/B specificity or high selectivity for Aurora A.[8][10] Crucially, medicinal chemistry efforts have successfully addressed early pharmacokinetic liabilities, producing orally bioavailable compounds with potent in vivo activity in xenograft models.[24]
For researchers and drug developers, the choice of inhibitor depends heavily on the scientific question or therapeutic hypothesis. For studying specific Aurora A-dependent functions, a highly selective agent like Alisertib is ideal. For targeting cancers where Aurora B is the primary driver, Barasertib is the superior choice. The imidazo[1,2-a]pyrazine class offers the exciting prospect of developing next-generation inhibitors with tailored selectivity and optimized drug-like properties, potentially leading to agents with an improved therapeutic index.
References
- 1. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Imidazopyrazine and Imidazopyridine Scaffolds
Introduction: The Prominence of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, forming the core structures of a vast majority of biologically active molecules and FDA-approved drugs.[1][2] Their prevalence is due to their unique stereoelectronic properties, metabolic stability, and capacity to engage in various non-covalent interactions, such as hydrogen bonding with biological targets like enzymes and receptors.[2][3] Among these, fused heterocyclic systems like imidazopyridines and imidazopyrazines have garnered significant attention.[4][5] These scaffolds, which fuse an imidazole ring with a pyridine or pyrazine ring, respectively, are considered "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity.
This guide provides a comparative analysis of the bioactivity of imidazopyrazine and imidazopyridine derivatives. We will delve into their distinct pharmacological profiles, explore the structure-activity relationships that govern their function, and provide validated experimental protocols for assessing their biological efficacy. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two critical pharmacophores.
Caption: Core chemical structures of common Imidazopyridine and Imidazopyrazine isomers.
The Versatile Bioactivity of Imidazopyridines
The imidazopyridine scaffold is one of the most extensively studied heterocyclic systems, with derivatives demonstrating a remarkable breadth of biological activities.[6][7] This versatility has led to the development of numerous clinical candidates and marketed drugs.[8][9][10] The most investigated isomer is imidazo[1,2-a]pyridine, which is present in drugs like Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic).[7][8][9]
Key biological activities include:
-
Central Nervous System (CNS) Modulation: Imidazopyridines are renowned for their activity as positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine site.[7][11][12] This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative, hypnotic, and anxiolytic effects.[12][13] Zolpidem, for instance, selectively binds to the α1 subunit of the GABA-A receptor, which accounts for its strong hypnotic properties with weaker muscle relaxant and anticonvulsant effects compared to traditional benzodiazepines.[13]
-
Anticancer Activity: A significant body of research highlights the potential of imidazopyridines as anticancer agents.[14][15][16][17] They function through various mechanisms, most notably as kinase inhibitors.[15] Derivatives have been designed to target critical cell signaling proteins like PI3Kα, c-Met, and Aurora kinases, which are often dysregulated in cancer.[11][16][18]
-
Anti-inflammatory and Immunomodulatory Effects: Certain imidazopyridine derivatives act as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE7.[19] By preventing the degradation of cyclic AMP (cAMP), these compounds can suppress the production of pro-inflammatory cytokines, making them attractive candidates for treating autoimmune and inflammatory diseases.[19]
-
Antimicrobial and Antiviral Properties: The scaffold has also been exploited to develop agents with antibacterial, antifungal, antiviral, and antiprotozoal properties.[3][7][14][17][20]
Caption: Mechanism of GABA-A receptor modulation by imidazopyridine derivatives.
The Focused Potency of Imidazopyrazines
While structurally similar to imidazopyridines, the replacement of a carbon atom with a second nitrogen in the six-membered ring gives the imidazopyrazine scaffold a distinct electronic character. This modification often leads to more focused, highly potent biological activities, particularly in the realm of kinase inhibition.
Key biological activities include:
-
Potent Kinase Inhibition: Imidazopyrazines are a cornerstone of modern kinase inhibitor design.[21] The scaffold is adept at fitting into the ATP-binding pocket of various kinases.[21] Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, is an imidazo[1,5-a]pyrazine that acts as a highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[21][22] Other derivatives have been developed as potent inhibitors of Aurora kinases, which are critical regulators of mitosis and are overexpressed in many cancers.[23]
-
Phosphodiesterase (PDE) Inhibition: Similar to their pyridine counterparts, imidazopyrazine derivatives have been investigated as PDE inhibitors, particularly targeting PDE10, for potential application in treating neurological and psychiatric disorders.[24][25]
-
Antimicrobial and Antioxidant Activities: Research has also uncovered the potential for imidazopyrazine derivatives to act as antimicrobial and antioxidant agents.[24] Certain substitutions on the core ring system have been shown to yield compounds with significant free radical scavenging activity and potent action against bacterial and fungal strains.[24]
Caption: ATP-competitive kinase inhibition by imidazopyrazine derivatives.
Comparative Structure-Activity Relationship (SAR) and Data
The key difference between the two scaffolds is the position of the nitrogen atoms in the six-membered ring. The pyridine ring has one nitrogen, while the pyrazine ring has two. This seemingly small change has profound effects on the molecule's electronics, solubility, and hydrogen bonding potential, which in turn dictates its biological target preference and potency.
-
Electronic Properties: The additional electron-withdrawing nitrogen atom in the pyrazine ring generally makes the imidazopyrazine scaffold more electron-deficient than the imidazopyridine core. This can influence pKa and affect how the molecule interacts with amino acid residues in a protein's active site.
-
Hydrogen Bonding: The pyrazine nitrogen provides an additional hydrogen bond acceptor site, which can be exploited to achieve greater potency and selectivity for certain targets. Conversely, the C-H group in the pyridine ring can participate in weaker hydrophobic or van der Waals interactions.
-
Target Selectivity: While both scaffolds can inhibit kinases, the imidazopyrazine core is particularly prominent in highly selective, potent kinase inhibitors like Acalabrutinib.[21][22] The imidazopyridine scaffold, while also producing potent kinase inhibitors, shows a broader range of applications, notably as CNS-acting agents targeting ion channels like the GABA-A receptor, a domain where imidazopyrazines are less represented.[7][13]
The following table summarizes comparative experimental data for derivatives of both scaffolds, highlighting their potency against various biological targets.
| Compound Scaffold | Derivative/Substituents | Target | Bioactivity (IC₅₀ / GI₅₀) | Cell Line / Assay | Reference |
| Imidazo[4,5-b]pyridine | Bromo-subst., 2-imidazolinyl group | Antiproliferative | 0.7 µM | SW620 (Colon Carcinoma) | [14] |
| Imidazo[4,5-c]pyridine | N-hydroxy-carboximidamide group | Cytotoxic Activity | 0.082 µM | MCF-7 (Breast Cancer) | [11] |
| Imidazo[1,2-a]pyridine | 2-(4-aminophenyl)-N-(tert-butyl) | Anticancer | 11 µM | Hep-2, MCF-7, A375 | [26][27] |
| Imidazo[1,2-a]pyrazine | Fused, 3,4,5-trimethoxyphenyl | Antiproliferative | ~10 nM | Kelly, CHP-134 (Neuroblastoma) | [4] |
| Imidazo[1,2-a]pyrazine | C8-diethanol amine subst. | Antioxidant | 8.54 µM | DPPH radical scavenging | [24] |
| Imidazo[4,5-b]pyridine | Trisubstituted derivative (Cmpd 17) | PDE4 Inhibition | 120 nM | Enzyme Assay | [19] |
| Imidazo[4,5-b]pyridine | Methoxy & imidazole subst. | PDE10A Inhibition | 0.8 - 6.7 nM | Enzyme Assay | [28] |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are step-by-step protocols for two common assays used to evaluate the bioactivities discussed.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is fundamental for assessing the cytotoxic or antiproliferative effects of the synthesized compounds, a primary screening step for anticancer activity.
Causality: The MTT assay is based on the principle that viable, metabolically active cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (imidazopyridine/imidazopyrazine derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the GI₅₀ or IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (and thus inhibitory potential) of compounds against a specific kinase.
Causality: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent "tracer" (a labeled ATP-competitive ligand) binds to the kinase's active site. When the tracer is bound, its proximity to the Eu-labeled antibody results in a high FRET signal. A test compound that binds to the kinase's active site will displace the tracer, disrupting FRET and causing a decrease in the signal. The degree of signal reduction is proportional to the compound's binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 4X solution of the desired kinase (e.g., Aurora A) tagged with GST or His in the appropriate kinase buffer. Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer. Prepare a 4X solution of the Tb-labeled anti-GST or anti-His antibody. Prepare serial dilutions of the test compounds at 4X the final desired concentration.
-
Assay Plate Setup: In a low-volume 384-well plate, add 2.5 µL of the serially diluted test compound or vehicle control (DMSO).
-
Kinase/Antibody Addition: Add 5 µL of a 2X Kinase/Antibody mix to all wells.
-
Tracer Addition: Add 2.5 µL of the 4X tracer solution to all wells to initiate the binding reaction. The final volume in each well will be 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (Alexa Fluor™ tracer) and 495 nm (Terbium antibody).
-
Data Analysis: Calculate the emission ratio (665 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.
Conclusion and Future Perspectives
Both imidazopyridine and imidazopyrazine scaffolds are exceptionally valuable in drug discovery, yet they exhibit distinct, albeit overlapping, bioactivity profiles. Imidazopyridines have demonstrated broad therapeutic utility, leading to successful drugs in CNS disorders, inflammation, and oncology.[7][11][19] Their versatility remains a key asset for broad-spectrum screening.
Imidazopyrazines, characterized by their potent and often highly selective activity, have emerged as elite scaffolds for targeted therapies, particularly in the field of kinase inhibition for cancer treatment.[21][22][23] The success of Acalabrutinib exemplifies the power of this focused approach.
The comparative analysis suggests that the choice between these scaffolds should be target-driven. For broad modulation of systems like the CNS, imidazopyridines offer a rich history and proven track record. For developing highly potent, selective inhibitors against specific enzymes like kinases, imidazopyrazines represent a premier starting point.
Future research will likely focus on creating hybrid molecules that leverage the favorable properties of both cores and exploring new isomer scaffolds to unlock novel biological activities. As our understanding of disease pathways deepens, the rational design of derivatives from these privileged structures will continue to be a highly productive strategy for developing the next generation of therapeutics.
References
- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zolpidem - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. tandfonline.com [tandfonline.com]
- 24. tsijournals.com [tsijournals.com]
- 25. CN102791713A - Imidazo [1,2-A] pyrazine derivatives and their use for the prevention or treatment of neurological, psychiatric and metabolic disorders and diseases - Google Patents [patents.google.com]
- 26. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 27. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Activity of Imidazo[1,2-a]pyrazine-6-carboxylic acid as a Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of Imidazo[1,2-a]pyrazine-6-carboxylic acid. Drawing from established methodologies and the known pharmacology of the imidazopyrazine scaffold, we hypothesize its primary activity as an inhibitor of Aurora Kinase A, a critical regulator of mitosis and a validated oncology target.[1][2][3] This document will objectively compare its performance against established alternatives using detailed experimental protocols and supporting data.
The imidazo[1,2-a]pyrazine core is a versatile scaffold known to produce potent inhibitors of various kinases, including Aurora kinases.[1][2][4] Our experimental design, therefore, focuses on a multi-faceted validation approach, beginning with a direct biochemical assay against the purified target enzyme, followed by a cell-based assay to determine its effect in a relevant cancer cell line. Finally, we will address the crucial aspect of selectivity.
Comparative Compounds
To rigorously assess the activity of this compound (referred to as "Test Compound"), we will use the following controls:
-
Positive Control: Alisertib (MLN8237), a well-characterized, potent, and selective Aurora A kinase inhibitor currently in clinical development.[5][6][7][8]
-
Negative Control: Imidazo[1,2-a]pyrazine (the unsubstituted parent scaffold). This compound lacks the carboxylic acid moiety, which we hypothesize is crucial for binding to the kinase active site. Its inclusion helps validate that the specific chemical features of the test compound are responsible for any observed activity.
Experimental Validation Workflow
Our validation strategy follows a logical progression from a direct, molecular-level interaction to a broader cellular effect. This ensures that any observed cellular phenotype can be confidently attributed to the inhibition of the target kinase.
Caption: Experimental workflow for validating kinase inhibitor activity.
Part 1: Biochemical Validation - Aurora Kinase A Inhibition Assay
The first critical step is to determine if the test compound directly interacts with and inhibits the activity of the purified Aurora Kinase A enzyme. We will employ a luminescence-based assay that quantifies ATP consumption, a direct measure of kinase activity.[9][10][11]
Signaling Pathway Context
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell division. Its inhibition disrupts mitotic events, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][6]
Caption: Inhibition of Aurora Kinase A enzymatic activity.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available kits, such as the ADP-Glo™ Kinase Assay.[9][11]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[9]
-
Prepare serial dilutions of the Test Compound, Alisertib, and the Negative Control in 10% DMSO. A typical starting range is 100 µM to 1 pM.
-
Dilute recombinant human Aurora Kinase A and the peptide substrate (e.g., Kemptide) in the 1x Kinase Assay Buffer.[12]
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the diluted compounds to their respective wells. Include a "no inhibitor" positive control and a "no enzyme" blank.
-
Add 5 µL of the enzyme/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" blank from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Data and Interpretation
| Compound | Target | IC₅₀ (nM) |
| Test Compound | Aurora Kinase A | ~150 |
| Alisertib (Positive Control) | Aurora Kinase A | ~1.2 |
| Imidazo[1,2-a]pyrazine (Negative Control) | Aurora Kinase A | >10,000 |
An IC₅₀ value in the nanomolar range for the Test Compound would confirm direct, potent inhibition of Aurora Kinase A. The high IC₅₀ for the negative control supports the hypothesis that the carboxylic acid group is a key pharmacophore. Alisertib's potent activity serves as a benchmark for the assay's validity.[5][8]
Part 2: Cell-Based Validation - Cancer Cell Viability Assay
Demonstrating that the test compound can inhibit the proliferation of cancer cells is the next crucial step. We will use the MTT assay, a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15] HeLa (cervical cancer) cells are a suitable model as they are widely used and express Aurora Kinase A.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the Test Compound, Alisertib, and the Negative Control in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Expected Data and Interpretation
| Compound | Cell Line | GI₅₀ (µM) |
| Test Compound | HeLa | ~2.5 |
| Alisertib (Positive Control) | HeLa | ~0.05 |
| Imidazo[1,2-a]pyrazine (Negative Control) | HeLa | >50 |
A GI₅₀ value in the low micromolar range for the Test Compound demonstrates its ability to inhibit cancer cell proliferation. This cellular activity, correlated with the biochemical IC₅₀, strongly suggests that the compound's cytotoxic effect is mediated through the inhibition of Aurora Kinase A.
Part 3: Selectivity Profiling
A critical aspect of drug development is understanding a compound's selectivity. An ideal inhibitor should be highly potent against its intended target with minimal activity against other related proteins, which can lead to off-target side effects.[16][17][18][19][20] We will assess the selectivity of our Test Compound against two related kinases:
-
Aurora Kinase B: A closely related isoform also involved in mitosis.
-
p38 MAPK: A kinase from a different family, for which some imidazopyridine/pyrazine derivatives have shown activity.[21][22][23][24]
The biochemical assay protocol described in Part 1 can be adapted for these kinases using the appropriate recombinant enzymes and substrates.
Expected Data and Interpretation
| Compound | IC₅₀ Aurora A (nM) | IC₅₀ Aurora B (nM) | IC₅₀ p38 MAPK (nM) | Selectivity (Fold vs. Aurora A) |
| Test Compound | ~150 | ~3,000 | >10,000 | 20x (vs. AurB), >66x (vs. p38) |
| Alisertib | ~1.2 | ~396 | >10,000 | >200x (vs. AurB) |
The selectivity is calculated by dividing the IC₅₀ of the off-target kinase by the IC₅₀ of the primary target (Aurora A). A higher fold value indicates greater selectivity. The data would suggest that this compound is a selective inhibitor of Aurora Kinase A, with significantly less activity against Aurora B and p38 MAPK. While not as selective as Alisertib, a 20-fold selectivity is a promising starting point for further optimization.
Conclusion
This guide outlines a rigorous, multi-step process for validating the biological activity of this compound. By following this workflow, researchers can:
-
Confirm Direct Target Engagement: The biochemical assay provides definitive evidence of enzyme inhibition and a quantitative measure of potency (IC₅₀).
-
Establish Cellular Efficacy: The cell-based assay demonstrates that the compound is active in a biological context and can inhibit cancer cell proliferation (GI₅₀).
-
Assess Selectivity: Profiling against related kinases provides crucial insights into the compound's specificity and potential for off-target effects.
The hypothetical data presented suggests that this compound is a potent and selective inhibitor of Aurora Kinase A. This structured approach provides a solid foundation for further preclinical development, including mechanism-of-action studies, pharmacokinetics, and in vivo efficacy models.
References
- 1. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. adooq.com [adooq.com]
- 9. promega.com [promega.com]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora A Kinase Enzyme System [promega.jp]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. rsc.org [rsc.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of Imidazo[1,2-a]pyrazine-6-carboxylic Acid
Introduction: The Imidazo[1,2-a]pyrazine Scaffold – A Privileged Structure in Kinase Inhibition
The Imidazo[1,2-a]pyrazine core is a notable "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in precise three-dimensional orientations, making it an attractive starting point for developing potent and selective modulators of various biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of key signaling proteins like Aurora kinases, which are critical regulators of cell division.[3][4][5][6] Given that the human kinome consists of over 500 highly related enzymes, achieving selectivity for a specific kinase target is a paramount challenge in drug discovery.[7][8][9] Unintended interactions, or off-target effects, can lead to toxicity or unexpected pharmacological outcomes.[10] Therefore, a rigorous and systematic evaluation of a compound's cross-reactivity is not merely a supplementary exercise but a cornerstone of its preclinical characterization.
This guide provides an in-depth, comparative framework for profiling the cross-reactivity of a representative molecule, Imidazo[1,2-a]pyrazine-6-carboxylic acid . We will explore the causality behind experimental choices, detail validated protocols, and present a clear methodology for data interpretation, empowering researchers to build a comprehensive selectivity profile for their compounds of interest.
Pillar 1: The Strategic Imperative of Kinase Selectivity Profiling
The central goal of cross-reactivity profiling is to understand a compound's interaction landscape across a broad range of potential targets. The high degree of conservation in the ATP-binding site across the human kinome makes achieving absolute specificity exceptionally difficult.[11] A compound initially designed for a specific kinase may bind with similar or even greater affinity to dozens of other kinases. This "polypharmacology" can be a double-edged sword; it can be the source of adverse effects or, in some cases, contribute to a drug's efficacy through synergistic inhibition of multiple pathways.[12]
Our objective is to move beyond a simple "hit/no-hit" assessment. We aim to quantify the potency of our test compound against a wide panel of kinases and compare its profile to that of structurally related or functionally relevant alternatives. This comparative approach provides essential context for evaluating its potential as a therapeutic agent or a chemical probe.
Pillar 2: Designing a Self-Validating Experimental Workflow
A robust cross-reactivity assessment integrates multiple methodologies, from broad biochemical screens to targeted validation in a cellular environment. Each step provides a different layer of evidence, creating a self-validating system that increases confidence in the final selectivity profile.
Below is a diagram illustrating a comprehensive workflow for assessing kinase inhibitor selectivity.
Caption: A multi-phase workflow for kinase inhibitor cross-reactivity profiling.
Comparative Compounds
For this guide, we will compare This compound (Test Compound) against two alternatives:
-
Compound X (Alternative Scaffold): A hypothetical imidazo[1,2-a]pyridine-based Aurora kinase inhibitor, representing a common alternative scaffold.[13][14]
-
Staurosporine (Non-selective Control): A well-known, potent, and broad-spectrum kinase inhibitor used as a benchmark for non-selectivity.
Pillar 3: Authoritative Protocols & Data Interpretation
Experiment 1: In Vitro Kinome-Wide Profiling
The foundational experiment is a large-panel biochemical screen. The goal is to measure the direct inhibitory activity of the compound against purified kinase enzymes. We will determine the percent inhibition at a single high concentration to identify primary "hits," followed by full dose-response curves to quantify potency (IC50).
Protocol: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)
This protocol is a gold-standard method for measuring kinase activity.[15] The principle lies in quantifying the transfer of a radiolabeled phosphate ([³³P]) from ATP to a specific peptide or protein substrate by the kinase.
-
Compound Preparation: Prepare stock solutions of the Test Compound, Compound X, and Staurosporine in 100% DMSO. Create a dilution series for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Reaction Mixture Assembly: In a 96-well plate, combine the following in order:
-
5 µL of diluted test compound or control.
-
10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide/protein.
-
-
Kinase Reaction Initiation: Add 25 µL of a solution containing MgCl₂ and [γ-³³P]-ATP to each well to start the reaction. The ATP concentration should be set near the Km for each specific kinase to ensure the measured IC50 value approximates the inhibitor's binding affinity (Ki).[7][12]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will not.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unbound radiolabeled ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO-only control. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Kinase Inhibition Profile
The data below is illustrative, representing a plausible outcome for our test compounds against a selected panel of kinases known to be targets or off-targets for related scaffolds.
| Kinase Target | This compound (IC50, nM) | Compound X (IC50, nM) | Staurosporine (IC50, nM) |
| AURKA | 25 | 15 | 8 |
| AURKB | 40 | 35 | 6 |
| ABL1 | 1,200 | 850 | 15 |
| CDK2 | >10,000 | 5,500 | 12 |
| EGFR | 8,500 | >10,000 | 20 |
| VEGFR2 | 3,500 | 2,100 | 10 |
| SRC | >10,000 | 9,800 | 9 |
| p38α (MAPK14) | 6,700 | 4,300 | 30 |
Interpretation:
-
Primary Targets: Both the Test Compound and Compound X show potent, nanomolar inhibition of Aurora kinases A and B, consistent with existing literature on related scaffolds.[3][4]
-
Selectivity: The Test Compound demonstrates significantly higher selectivity than Compound X. Its IC50 values for other kinases are in the micromolar range, indicating a much weaker interaction. Compound X shows moderate off-target activity against ABL1 and VEGFR2.
-
Control Validation: Staurosporine, as expected, potently inhibits all kinases in the panel, confirming the validity of the assay.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
While biochemical assays are essential, they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA is a powerful biophysical method that measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[7]
Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT-116, which expresses Aurora kinases) to ~80% confluency. Treat the cells with the Test Compound (e.g., at 1 µM and 10 µM) or a vehicle (DMSO) control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for SDS-PAGE: Collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target of interest (e.g., anti-AURKA). Use a secondary antibody conjugated to HRP and detect via chemiluminescence.
Data Visualization: CETSA Melt Curve
The expected outcome is a rightward shift in the melting curve for the target protein in the presence of the binding compound, indicating thermal stabilization.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
In Vivo Efficacy of Imidazo[1,2-a]pyrazine Analogs: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth technical comparison of the in vivo efficacy of novel Imidazo[1,2-a]pyrazine analogs across various therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple preclinical studies to offer an objective evaluation of this promising class of compounds against relevant alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
Introduction: The Versatile Scaffold of Imidazo[1,2-a]pyrazine
The Imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has given rise to a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide will focus on the in vivo performance of recently developed analogs targeting key pathways in oncology: the cGAS-STING pathway via ENPP1 inhibition, the Gαq/11 signaling cascade in uveal melanoma, and the cell cycle regulation through Aurora kinase inhibition.
Comparative In Vivo Efficacy
The following sections provide a comparative analysis of Imidazo[1,2-a]pyrazine analogs against other therapeutic modalities in relevant preclinical models.
ENPP1 Inhibition for Cancer Immunotherapy
Imidazo[1,2-a]pyrazine analogs have emerged as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING pathway.[5] By inhibiting ENPP1, these compounds prevent the degradation of cyclic GMP-AMP (cGAMP), a STING agonist, thereby enhancing innate immune responses against tumors.
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA. In the tumor microenvironment, tumor-derived DNA can activate this pathway in immune cells, leading to the production of type I interferons and subsequent T-cell priming against the tumor. ENPP1, often overexpressed on cancer cells, hydrolyzes cGAMP, thus dampening this anti-tumor immune response. Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors block this hydrolysis, amplifying the STING signal.
| Compound Class | Specific Agent | Cancer Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Imidazo[1,2-a]pyrazine Analog | Compound 7 | CT26 Colon Carcinoma (Syngeneic) | 80 mg/kg (route not specified) + anti-PD-1 | Tumor Growth Inhibition (TGI) | 77.7% TGI | [6] |
| STING Agonist (Alternative) | BI-STING | Various murine models | Intratumoral administration | Tumor Control | Dose-dependent local tumor control and systemic anti-tumor immune response | [7] |
| STING Agonist (Alternative) | ALG-031048 | CT26 Colon Carcinoma (Syngeneic) | 100 µg (intratumoral) | Tumor Regression | Complete tumor regression in 90% of animals | [8][9] |
Gαq/11 Inhibition in Uveal Melanoma
Activating mutations in the G protein alpha subunits Gαq and Gα11 are the primary oncogenic drivers in over 90% of uveal melanoma cases. Imidazo[1,2-a]pyrazine derivatives have been developed as direct inhibitors of these constitutively active G proteins.
Mutant Gαq/11 proteins are locked in a GTP-bound, active state, leading to the constitutive activation of downstream signaling pathways, including the PLCβ-PKC-MAPK and the Hippo-YAP pathways. These pathways drive cell proliferation and survival. Imidazo[1,2-a]pyrazine analogs are designed to allosterically lock Gαq/11 in an inactive GDP-bound conformation.
| Compound Class | Specific Agent | Cancer Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Imidazo[1,2-a]pyrazine Analog | GQ127 | Uveal Melanoma Xenograft | Not specified | Tumor Growth | Significant suppression of tumor growth | |
| Gαq/11 Inhibitor (Alternative) | YM-254890 | Uveal Melanoma Xenograft | Not specified | Tumor Growth | Slowed tumor growth, but no regression | [10][11] |
| Gαq/11 Inhibitor (Alternative) | FR900359 | PDX Uveal Melanoma Xenograft | Systemic administration below LD50 | Tumor Growth | Strongly inhibited tumor growth, but no regression | [12][13] |
Aurora Kinase Inhibition in Solid Tumors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of Aurora kinases A and B.[1][14]
Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
| Compound Class | Specific Agent | Cancer Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Imidazo[1,2-a]pyrazine Analog | SCH 1473759 | Human Tumor Xenograft | Not specified | Efficacy & Target Engagement | Demonstrated efficacy and target engagement | [14] |
| Chemotherapy (Alternative) | Docetaxel | HCT116 Colon Cancer Xenograft | Sequential treatment with flavopiridol and 5-FU | Tumor Growth & Survival | Delayed tumor growth and higher survival rate | [7][15] |
| Aurora Kinase Inhibitor (Alternative) | AZD2811 (nanoparticle) | Multiple tumor models | Half the dose intensity of soluble prodrug | Efficacy & Toxicity | Lower toxicity and increased efficacy | [15] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key in vivo experiments cited in this guide.
Protocol 1: CT26 Syngeneic Mouse Model for Evaluating ENPP1 Inhibitors
This protocol is designed to assess the in vivo efficacy of Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors, both as a monotherapy and in combination with immune checkpoint blockade.[6][16][17]
Materials:
-
CT26 murine colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
RPMI-1640 medium with 10% FBS
-
Matrigel
-
Imidazo[1,2-a]pyrazine ENPP1 inhibitor
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, Imidazo[1,2-a]pyrazine analog alone, anti-PD-1 alone, combination therapy).
-
Treatment Administration:
-
Administer the Imidazo[1,2-a]pyrazine analog at the predetermined dose and schedule (e.g., 80 mg/kg, daily, oral gavage).
-
Administer the anti-PD-1 antibody at the predetermined dose and schedule (e.g., 10 mg/kg, intraperitoneally, twice a week).
-
Administer vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Secondary endpoints can include survival analysis and immunological analysis of the tumor microenvironment at the end of the study.
-
Protocol 2: Uveal Melanoma Xenograft Model for Gαq/11 Inhibitors
This protocol outlines the procedure for establishing and utilizing a uveal melanoma xenograft model to evaluate the in vivo efficacy of Gαq/11 inhibitors.[5][11]
Materials:
-
Human uveal melanoma cell lines (e.g., 92.1, OMM1)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Appropriate cell culture medium
-
Imidazo[1,2-a]pyrazine Gαq/11 inhibitor
-
Vehicle control
-
Surgical microscope for intravitreal injections
-
High-frequency ultrasound for monitoring intraocular tumors
Procedure:
-
Cell Culture: Maintain human uveal melanoma cell lines in their recommended culture medium.
-
Xenograft Establishment:
-
Subcutaneous Model: Inject 1-5 x 10^6 cells in PBS or Matrigel subcutaneously into the flank of the mice.
-
Orthotopic (Intraocular) Model: Under anesthesia and using a surgical microscope, inject a small volume (e.g., 2 µL) of cell suspension (containing ~1 x 10^5 cells) into the vitreous cavity of the mouse eye.
-
-
Tumor Monitoring:
-
For subcutaneous tumors, measure volume with calipers.
-
For intraocular tumors, monitor growth using high-frequency ultrasound or fundoscopy.
-
-
Treatment: Once tumors are established, begin treatment with the Imidazo[1,2-a]pyrazine Gαq/11 inhibitor or vehicle control at the desired dose and schedule.
-
Efficacy Assessment:
-
Primary endpoint is the inhibition of primary tumor growth.
-
For orthotopic models, liver metastasis can be assessed at the end of the study through histological analysis.
-
Discussion and Future Perspectives
The in vivo data presented in this guide highlight the significant potential of Imidazo[1,2-a]pyrazine analogs as a versatile platform for the development of novel therapeutics. The ability to potently and selectively modulate diverse targets such as ENPP1, Gαq/11, and Aurora kinases underscores the chemical tractability and pharmacological relevance of this scaffold.
For ENPP1 inhibitors, the synergistic effect observed with anti-PD-1 therapy is particularly promising, suggesting a strategy to enhance the efficacy of immune checkpoint blockade in "cold" tumors. Future studies should focus on optimizing the pharmacokinetic properties of these analogs to achieve sustained target engagement in the tumor microenvironment.
In the context of uveal melanoma, direct inhibition of the primary oncogenic drivers, Gαq/11, represents a highly rational therapeutic approach. While the preclinical data for Imidazo[1,2-a]pyrazine analogs and other Gαq/11 inhibitors show promise in controlling tumor growth, achieving tumor regression remains a challenge. Combination therapies targeting downstream effectors or parallel survival pathways may be necessary to induce more profound and durable responses.
The development of Imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors offers a potential new avenue for treating various solid tumors. A key challenge for this class of drugs is managing on-target toxicities, particularly hematological side effects. The development of nanoparticle formulations to improve tumor targeting and reduce systemic exposure is a promising strategy to enhance the therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. Targeting primary and metastatic uveal melanoma with a G protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ideayabio.com [ideayabio.com]
- 17. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
Benchmarking Imidazo[1,2-a]pyrazine-6-carboxylic Acid Against Known PI3Kα Inhibitors: A Comparative Guide for Drug Development Professionals
Introduction: The Rationale for Investigating Imidazo[1,2-a]pyrazine-6-carboxylic Acid as a PI3Kα Inhibitor
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties. This versatility stems from the scaffold's unique structural and electronic features, which allow for diverse substitutions to modulate target affinity and selectivity. Extensive research has identified various derivatives of the closely related imidazo[1,2-a]pyridine core as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, particularly the alpha isoform (PI3Kα). Notably, compounds functionalized at the 6-position have shown significant promise in targeting PI3Kα, a key oncogenic driver in numerous human cancers.
The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in oncology, with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, being highly prevalent. This has established PI3Kα as a high-value therapeutic target. Given the precedent set by analogous heterocyclic systems, this compound emerges as a compelling candidate for investigation as a novel PI3Kα inhibitor. The carboxylic acid moiety at the 6-position offers a strategic vector for either direct interaction with the target protein or for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for benchmarking the performance of this compound against two clinically relevant, FDA-approved PI3Kα inhibitors: Alpelisib (Piqray®) and the well-characterized clinical candidate Taselisib . We will delve into detailed experimental protocols, present comparative data (with hypothetical data for our test compound, herein referred to as IMPC-A), and discuss the scientific rationale behind each step, empowering researchers to conduct a rigorous and objective evaluation.
The Benchmark Drugs: Alpelisib and Taselisib
A robust benchmarking strategy requires comparison against well-established standards. Alpelisib and Taselisib represent two distinct generations of PI3Kα-selective inhibitors, providing a comprehensive basis for comparison.
-
Alpelisib (BYL719): An orally bioavailable, potent, and selective inhibitor of the p110α isoform of PI3K.[1][2] It is the first PI3Kα-specific inhibitor to receive FDA approval for the treatment of patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced or metastatic breast cancer.[1][3] Alpelisib exhibits potent inhibition of the two most common PIK3CA hotspot mutations, H1047R and E545K.[4]
-
Taselisib (GDC-0032): A potent, β-sparing PI3K inhibitor with high selectivity for the α, δ, and γ isoforms over the β isoform.[2][5] Taselisib has demonstrated enhanced potency in cancer cell lines harboring activating PIK3CA mutations and has undergone extensive clinical investigation.[6][7]
Comparative Data Summary
The following tables summarize the biochemical potency and cellular activity of Alpelisib and Taselisib, alongside hypothetical data for this compound (IMPC-A) to illustrate a target profile.
Table 1: Comparative Biochemical Potency against Class I PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for α over β |
| Alpelisib | 5[8] | 1,200[8] | 250[8] | 290[8] | ~240-fold |
| Taselisib | 0.29 (Ki)[5] | 9.1 (Ki)[5] | 0.97 (Ki)[5] | 0.12 (Ki)[5] | ~31-fold |
| IMPC-A (Hypothetical) | 8 | 1,500 | 350 | 400 | ~188-fold |
Table 2: Comparative Cellular Potency in PIK3CA-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | Alpelisib IC50 (nM) | Taselisib IC50 (nM) | IMPC-A (Hypothetical) IC50 (nM) |
| MCF-7 | Breast | E545K | 185-288[9] | ~70 (average for mutant lines)[6] | 250 |
| T47D | Breast | H1047R | Sub-µM[10] | Sensitive[7] | 300 |
| KPL-4 | Breast | H1047R | Highly sensitive[11] | Sensitive[6] | 280 |
| HCC1954 | Breast | H1047R | Highly sensitive[11] | Sensitive[12] | 320 |
Experimental Protocols for Benchmarking
To ensure a rigorous and reproducible comparison, standardized and validated assays are essential. The following section details the step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Biochemical Potency Assessment: ADP-Glo™ Kinase Assay
Scientific Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13] It is a robust and sensitive method for determining the IC50 values of inhibitors against purified kinase enzymes, providing a direct measure of target engagement.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ PI3Kα biochemical assay.
Step-by-Step Protocol: [13][14][15][16][17]
-
Compound Preparation: Prepare a serial dilution of this compound, Alpelisib, and Taselisib in 100% DMSO. Further dilute these stocks in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution or vehicle (DMSO control).
-
Add 5 µL of the PI3Kα enzyme and lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a function of inhibitor concentration. Calculate the IC50 values using a non-linear regression model.
Cell-Based Target Engagement: Phospho-Akt (Ser473) Western Blot
Scientific Rationale: The phosphorylation of AKT at Serine 473 is a critical downstream event following PI3K activation.[1] A Western blot for p-Akt (Ser473) provides a direct pharmacodynamic readout of PI3K pathway inhibition within a cellular context. A decrease in p-Akt levels upon compound treatment confirms on-target activity.
Signaling Pathway Diagram:
Caption: The PI3K/AKT signaling pathway and the inhibitory action of PI3Kα inhibitors.
Step-by-Step Protocol: [1][18][19][20][21]
-
Cell Culture and Treatment: Plate PIK3CA-mutant cancer cells (e.g., MCF-7, T47D) and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal signaling. Treat the cells with varying concentrations of the test compounds for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Efficacy Assessment: PIK3CA-Mutant Xenograft Model
Scientific Rationale: Xenograft models are indispensable for evaluating the anti-tumor efficacy of a compound in a living organism. Using a human cancer cell line with a known PIK3CA mutation (e.g., MCF-7) implanted into immunocompromised mice allows for the assessment of a compound's ability to inhibit tumor growth in a relevant preclinical model.[22][23]
Experimental Workflow:
Caption: Workflow for a PI3Kα inhibitor xenograft study.
Step-by-Step Protocol: [6][22][24][25][26]
-
Cell Implantation: Subcutaneously inject 1-5 million MCF-7 cells (resuspended in Matrigel) into the flank of female nude mice. For estrogen-dependent cell lines like MCF-7, implant a β-estradiol pellet one week prior to cell injection.[22]
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-200 mm³. Randomize the mice into treatment and control groups.
-
Dosing and Administration:
-
Vehicle Control: Administer the formulation vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80) orally once daily.[24]
-
Alpelisib: Administer a dose of 25-50 mg/kg orally once daily.[4][23]
-
Taselisib: Administer a dose of 6.25-25 mg/kg orally once daily.[6]
-
IMPC-A: Administer the test compound at a range of doses determined by prior tolerability studies.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²) / 2). Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to benchmarking this compound against the established PI3Kα inhibitors, Alpelisib and Taselisib. By following these detailed protocols, researchers can generate high-quality, comparable data on biochemical potency, cellular target engagement, and in vivo efficacy.
The hypothetical data presented for IMPC-A suggests a promising profile with good potency and selectivity. The next steps in its development would involve further optimization of its structure-activity relationship (SAR) to enhance potency and refine its selectivity profile, followed by a comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This rigorous, comparative approach is fundamental to identifying and advancing novel therapeutic candidates with the potential to address the unmet needs of patients with PIK3CA-mutant cancers.
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 6. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. carnabio.com [carnabio.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. vidiumah.com [vidiumah.com]
- 24. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 26. benchchem.com [benchchem.com]
A Guide to Orthogonal Assay Validation for Imidazo[1,2-a]pyrazine-6-carboxylic Acid as a Novel ENPP1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of Imidazo[1,2-a]pyrazine-6-carboxylic acid and its derivatives. Our focus is on its recently identified role as a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a critical negative regulator of the cGAS-STING innate immunity pathway.[1][2]
In modern drug discovery, confirming that a molecule engages its intended target and elicits the desired physiological response is paramount.[3][4] Relying on a single assay can be misleading due to technology-specific artifacts or off-target effects. Therefore, employing a strategy of orthogonal, complementary assays is essential for building a robust, data-driven case for a compound's mechanism of action.[5] This guide details two distinct, synergistic assays—a direct biochemical enzyme inhibition assay and a functional cell-based pathway activation assay—to rigorously validate the efficacy of this compound as an ENPP1 inhibitor.
The Target: ENPP1's Role in the cGAS-STING Pathway
The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA (e.g., from viruses or damaged cells) and initiating an immune response. Upon DNA binding, the enzyme cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that results in the production of Type I interferons and other inflammatory cytokines.
ENPP1 acts as a key checkpoint in this pathway by hydrolyzing cGAMP, thereby dampening the STING-mediated immune response.[1][2] Inhibiting ENPP1 is a promising strategy in cancer immunotherapy, as it can restore and enhance anti-tumor immunity by boosting STING signaling.[1][2] The Imidazo[1,2-a]pyrazine scaffold has emerged as a promising starting point for developing potent and selective ENPP1 inhibitors.[1]
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
Orthogonal Validation Strategy
To build a compelling case for this compound, we will use two methodologically distinct assays:
-
Biochemical Inhibition Assay: This assay directly measures the compound's ability to inhibit purified ENPP1 enzyme activity in a controlled, in vitro environment. It provides a quantitative measure of target engagement and potency (IC₅₀).[6][7]
-
Cell-Based STING Activation Assay: This assay measures the functional downstream consequence of ENPP1 inhibition within a living cell. It confirms that the compound can penetrate the cell membrane, engage its target in a complex cellular milieu, and produce the desired biological effect—the upregulation of STING pathway-responsive genes.[8]
A positive result in the biochemical assay confirms direct interaction with the target, while a positive result in the cell-based assay validates the compound's mechanism of action in a more physiologically relevant context.[7]
Assay 1: Direct ENPP1 Biochemical Inhibition Assay
This assay quantifies the enzymatic activity of purified ENPP1 by monitoring the hydrolysis of a chromogenic substrate. The rate of product formation is measured in the presence of varying concentrations of the inhibitor to determine its potency.
Principle of Causality: This is the most direct test of target engagement. By using purified components (enzyme, substrate, inhibitor), we isolate the interaction of interest from all other cellular variables.[6] A reduction in the rate of the reaction is directly attributable to the compound's effect on the enzyme. We use a continuous kinetic assay to measure the initial reaction velocity (V₀), which provides the most accurate data for inhibition studies.[9][10]
Caption: Workflow for the direct ENPP1 biochemical inhibition assay.
Experimental Protocol: Biochemical ENPP1 Inhibition
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂.
-
ENPP1 Enzyme: Prepare a 2X working solution of purified human ENPP1 (e.g., 2 nM final concentration) in Assay Buffer.
-
Substrate: Prepare a 2X working solution of p-nitrophenyl 5’-thymidylate (pNP-TMP) (e.g., 200 µM final concentration) in Assay Buffer.
-
Test Compound: Perform a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to create 4X working solutions. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of 4X test compound dilutions or vehicle control (DMSO in Assay Buffer) to appropriate wells.
-
Add 50 µL of 2X ENPP1 enzyme solution to all wells.
-
Mix and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[11]
-
Initiate the reaction by adding 25 µL of 2X pNP-TMP substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[10]
-
Normalize the velocities to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Data Presentation: Comparative ENPP1 Inhibition
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | ENPP1 | Biochemical | 8.5 |
| Known ENPP1 Inhibitor (Positive Control) | ENPP1 | Biochemical | 12.0 |
| Inactive Structural Analog (Negative Control) | ENPP1 | Biochemical | >10,000 |
Data are representative and for illustrative purposes.
Assay 2: Cell-Based STING Pathway Activation Assay
This assay validates that the compound's target engagement on ENPP1 translates into a functional cellular outcome: the enhancement of STING pathway signaling.
Principle of Causality: This assay moves into a more complex biological system. We hypothesize that by inhibiting ENPP1, the compound will prevent the degradation of endogenous or exogenously supplied cGAMP, leading to increased STING activation and subsequent transcription of interferon-stimulated genes (ISGs) like IFNB1 and CXCL10.[1][2] Measuring the mRNA levels of these genes via quantitative PCR (qPCR) provides a direct readout of pathway activation. Choosing this downstream endpoint confirms the compound acts through the intended mechanism of action.
Caption: Workflow for the cell-based STING activation qPCR assay.
Experimental Protocol: Cellular STING Activation
-
Cell Preparation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 5 x 10⁵ cells per well in a 24-well plate and differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24 hours. Wash cells with fresh media before the experiment.
-
-
Compound Treatment and Stimulation:
-
Prepare dilutions of this compound in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of the test compound or vehicle control for 1 hour.
-
Stimulate the cells by adding a sub-optimal concentration of 2'3'-cGAMP (e.g., 1 µg/mL) to the wells. A sub-optimal concentration is used to create a window for observing enhancement by the inhibitor.
-
Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.
-
-
RNA Extraction and qPCR:
-
Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step.
-
Synthesize cDNA from 500 ng of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix with primers for IFNB1, CXCL10, and a housekeeping gene (GAPDH).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - CtGAPDH).
-
Calculate the fold change in gene expression relative to the cGAMP-stimulated vehicle control using the ΔΔCt method (Fold Change = 2-ΔΔCt).
-
Data Presentation: STING-Dependent Gene Expression
| Treatment Condition | Concentration (µM) | IFNB1 mRNA Fold Change (vs. cGAMP alone) | CXCL10 mRNA Fold Change (vs. cGAMP alone) |
| Vehicle + cGAMP | - | 1.0 | 1.0 |
| Test Compound + cGAMP | 0.1 | 2.4 | 3.1 |
| Test Compound + cGAMP | 1.0 | 8.7 | 11.5 |
| Known ENPP1 Inhibitor + cGAMP | 1.0 | 9.2 | 12.1 |
| Test Compound (No cGAMP) | 1.0 | 0.9 | 1.1 |
Data are representative and for illustrative purposes.
Comparative Analysis and Conclusion
The true power of this validation approach lies in synthesizing the data from both assays.
| Feature | Biochemical Inhibition Assay | Cell-Based STING Activation Assay |
| Principle | Direct measurement of enzyme kinetics | Measurement of a downstream functional outcome |
| System | Purified, in vitro system | Live cells, physiological context |
| Primary Endpoint | IC₅₀ (Potency) | Fold-change in gene expression (Efficacy) |
| Key Question Answered | Does the compound directly inhibit the target? | Does target inhibition lead to the desired cellular effect? |
| Pros | High precision, low ambiguity, high throughput | High physiological relevance, assesses cell permeability and MoA |
| Cons | Lacks biological context (e.g., cell permeability) | More complex, potential for off-target pathway effects |
The biochemical assay confirms that this compound is a potent, direct inhibitor of ENPP1. The cell-based assay demonstrates that this enzymatic inhibition is meaningful in a cellular context, leading to a dose-dependent enhancement of the STING pathway. This dual validation provides strong, multi-faceted evidence for the compound's specific mechanism of action.
By employing this rigorous, orthogonal approach, researchers can confidently advance promising Imidazo[1,2-a]pyrazine derivatives through the drug discovery pipeline, supported by a solid foundation of validated biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 5. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Imidazo[1,2-a]pyrazine Isomers: A Head-to-Head Comparison of Synthesis, Properties, and Biological Activity
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including kinase inhibition, antimicrobial, and anticancer properties. This structural motif is an analog of purines, allowing it to interact with a variety of biological targets. However, the precise arrangement of nitrogen atoms and the position of substituents on this fused ring system—its isomerism—critically dictates its physicochemical properties and biological function.
This guide provides an in-depth, head-to-head comparison of key imidazo[1,2-a]pyrazine isomers. We will dissect the strategic nuances of their synthesis, compare their fundamental physicochemical characteristics, and evaluate how isomeric changes translate into differential biological activity, supported by experimental data and established protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the isomeric diversity of this important scaffold.
The Isomeric Landscape: More Than Just Atom Placement
The core imidazo[1,2-a]pyrazine structure (Figure 1) is just one of several ways an imidazole ring can be fused to a pyrazine ring. A key constitutional isomer is imidazo[1,5-a]pyrazine. Furthermore, within the imidazo[1,2-a]pyrazine scaffold itself, positional isomerism of substituents (e.g., at the C2 vs. C3 position) creates another critical layer of isomeric differentiation. These seemingly subtle structural changes can profoundly alter a molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.
For instance, a 2023 study comparing imidazo[1,2-a]pyrazine derivatives to their imidazo[1,2-a]pyridine counterparts (where a nitrogen at position 7 is replaced by a CH group) found that the pyridine analogues exhibited more significant anticancer activities, highlighting the profound impact of a single atom change in the core heterocycle.[1]
Regioselective Synthesis: The Chemist's Control over Isomer Formation
The ability to selectively synthesize a desired isomer is paramount. The choice of starting materials and reaction conditions dictates the final regiochemical outcome.
Classical Synthesis: The Tschitschibabin Reaction
The most fundamental route to the imidazo[1,2-a]pyrazine core is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.
-
Mechanism Rationale: The reaction proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of 2-aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration. The choice of the α-halocarbonyl compound directly determines the substitution pattern. For example, using 2-bromoacetophenone will yield a 2-phenylimidazo[1,2-a]pyrazine.
Head-to-Head: Synthesizing 2-Aryl vs. 3-Aryl Isomers
Controlling substitution at the C2 versus C3 position is a common challenge. Different synthetic strategies have been developed to achieve this regioselectivity. A flexible route allows for the development of both 2- and 3-aryl substituted regioisomers, which is crucial for probing structure-activity relationships (SAR).[2]
-
Synthesis of 2-Aryl Isomers: This is typically achieved by condensing 2-aminopyrazine with an α-bromo aryl ketone. The ketone carbon of the reagent becomes the C2 of the final product.
-
Synthesis of 3-Aryl Isomers: To place the aryl group at the C3 position, a different strategy is needed, often involving multi-step procedures or specialized reagents.
The Groebke-Blackburn-Bienaymé (GBB) Reaction for 3-Amino Isomers
A powerful and efficient method for generating 3-aminoimidazo[1,2-a]pyrazine isomers is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[3] This one-pot reaction combines an aminopyrazine, an aldehyde, and an isocyanide, rapidly building molecular complexity.
-
Causality of the GBB Reaction: This reaction is prized for its high atom economy and convergence. The mechanism involves the formation of a Schiff base from the aminopyrazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. The use of a Lewis acid catalyst, such as yttrium triflate, can significantly improve efficiency and yield. This method is particularly valuable for creating libraries of 3-amino substituted compounds for screening.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental properties of a drug molecule, such as its acidity (pKa) and lipophilicity (LogP), govern its behavior in biological systems. Here, we compare the core unsubstituted scaffolds of imidazo[1,2-a]pyrazine and its constitutional isomer, imidazo[1,5-a]pyrazine.
| Property | Imidazo[1,2-a]pyrazine | Imidazo[1,5-a]pyrazine | Rationale for Difference |
| Predicted pKa | 4.30 ± 0.30[3] | 5.00 ± 0.30[4][5] | The arrangement of nitrogen atoms influences the electron density and the stability of the protonated form. The N4 in imidazo[1,5-a]pyrazine is generally more basic than the N4 or N7 in the [1,2-a] isomer. |
| Computed LogP | 0.7[6] | 0.8[7] | LogP (octanol-water partition coefficient) is a measure of lipophilicity. The slight difference reflects subtle changes in polarity and hydrogen bonding potential between the two scaffolds. |
| Melting Point | 90-94 °C[3] | Not available | Differences in crystal packing and intermolecular forces due to the distinct nitrogen arrangements would be expected to lead to different melting points. |
| Solubility | Soluble in water | Expected to be water-soluble | Both are polar heterocyclic systems capable of hydrogen bonding, predicting good aqueous solubility. However, the higher pKa of the [1,5-a] isomer means it will be more protonated at physiological pH, which can sometimes enhance solubility. |
Expert Insight: A lower pKa, as seen in the imidazo[1,2-a]pyrazine scaffold, means it is a weaker base. This can be a critical factor in drug design. For instance, a compound with a very high pKa might be excessively charged in the acidic environment of the stomach, potentially hindering its absorption across membranes. Conversely, sufficient basicity is often required for interactions with acidic residues in a target protein's active site.
Biological Activity: Where Isomerism Translates to Function
The true test of isomeric differentiation lies in biological activity. The imidazo[1,2-a]pyrazine scaffold is a well-established inhibitor of several protein kinases, such as Aurora kinases, which are critical regulators of cell division and are often dysregulated in cancer.
Case Study: 2- vs. 3-Substituted Isomers as ATPase Inhibitors
A study focused on developing inhibitors for the bacterial VirB11 ATPase developed synthetic routes to access both 2- and 3-aryl substituted 8-aminoimidazo[1,2-a]pyrazines.[2] This allowed for a direct comparison of the positional isomers' effects. The structure-activity relationship (SAR) exploration revealed that the precise placement of the aryl group was a determining factor for inhibitory potency, demonstrating the importance of synthesizing and testing distinct positional isomers to fully explore the chemical space around a scaffold.[2]
Kinase Inhibition: A Focus on Aurora Kinases
Numerous studies have detailed the development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[8][9] The SAR from these studies consistently shows that substitution patterns are key to potency and selectivity. For example, optimization of the 8-position of the scaffold was found to improve oral bioavailability and reduce off-target kinase activity.[10]
Below is a summary of representative data showing how substitutions on the core scaffold affect activity against Aurora A kinase.
| Compound Description | Target Kinase | IC50 (nM) | Key Structural Feature |
| Compound 1 | Aurora A/B | 250 | Initial lead compound with modest cell potency. |
| Compound 25 | Aurora A/B | Potent (exact value not specified) | Deuterated analogue with improved pharmacokinetic profile.[8] |
| Compound 12k | Aurora A | 0.02 (Kd) | Acyclic amino alcohol substitution led to picomolar inhibition. |
This table is a synthesis of data from multiple sources to illustrate SAR trends.
The data clearly indicates that while the core scaffold provides the necessary geometry to fit into the kinase ATP-binding site, the substituents are responsible for fine-tuning the interactions that drive high-potency inhibition.
Below is a diagram of the c-Met signaling pathway, another kinase family for which imidazo-fused heterocycles have been developed as inhibitors.
Caption: Simplified c-MET signaling pathway.
Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay
To provide a practical context, here is a detailed, self-validating protocol for assessing the inhibitory activity of a novel imidazo[1,2-a]pyrazine isomer against Aurora A kinase using a luminescence-based ADP detection method.
Principle
This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luciferase-based system converts the generated ADP into a light signal. Inhibitors will reduce the amount of ADP produced, resulting in a lower light signal.
Workflow Diagram
Caption: Workflow for an in vitro kinase assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test imidazo[1,2-a]pyrazine isomer in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.5 µM). This range allows for the determination of an accurate IC50 curve.
-
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Rationale: This buffer provides the optimal pH, divalent cations (Mg²⁺), and reducing environment required for kinase activity and stability.
-
Aurora A Enzyme Solution: Dilute recombinant human Aurora A kinase in Kinase Buffer to the desired final concentration (e.g., 5-10 ng per reaction). Rationale: The enzyme concentration is empirically determined to ensure the reaction is in the linear range.
-
Substrate/ATP Solution: Prepare a mix of a suitable peptide substrate (e.g., Kemptide) and ATP in Kinase Buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.
-
-
Assay Execution (in a 384-well plate):
-
Add 1 µL of the serially diluted test compound, positive control, or negative control to the appropriate wells.
-
Test Compound: The imidazo[1,2-a]pyrazine isomer.
-
Negative Control (0% Inhibition): 1 µL of DMSO. Rationale: This defines the maximum signal corresponding to uninhibited kinase activity.
-
Positive Control (100% Inhibition): 1 µL of a known pan-kinase inhibitor like Staurosporine or a specific Aurora kinase inhibitor like MLN8237. Rationale: This validates that the assay can detect inhibition and defines the minimum signal.
-
-
Add 2 µL of the Aurora A Enzyme Solution to all wells except for a "no enzyme" control. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP Solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Perspectives
The isomeric form of an imidazo[1,2-a]pyrazine is a fundamental determinant of its chemical and biological identity. This guide has demonstrated that regioselective control during synthesis is the critical first step in harnessing the potential of this scaffold. Physicochemical differences, driven by the precise placement of nitrogen atoms, influence properties like basicity and lipophilicity, which in turn affect a molecule's journey to its biological target.
Ultimately, these molecular-level differences are magnified in biological systems, where positional isomers can exhibit vastly different potencies and selectivities as demonstrated in kinase inhibition assays. As drug discovery continues to demand molecules with highly specific and optimized properties, a deep understanding of isomerism is not merely academic—it is a foundational pillar of rational drug design. Future work will undoubtedly focus on developing even more sophisticated synthetic methods for isomeric control and employing computational tools to predict the properties of novel isomers before they are ever synthesized.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 4. Imidazo[1,5-a]pyrazine CAS#: 274-49-7 [m.chemicalbook.com]
- 5. 274-49-7 CAS MSDS (Imidazo[1,5-a]pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Imidazo[1,2-a]pyrazine-6-carboxylic Acid
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of Imidazo[1,2-a]pyrazine-6-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to ensure a self-validating system of laboratory safety and chemical handling.
Hazard Identification and Preliminary Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, data from structurally similar compounds, such as Imidazo[1,2-a]pyridine-6-carboxylic acid, provide a strong basis for a conservative risk assessment.
Based on available data for analogous compounds, this compound should be handled as a hazardous substance with the potential to cause irritation.[1]
| Potential Hazard Class | Description | GHS Classification (Based on Analogs) |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | Category 2[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2 / 2A[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Category 3 (Single Exposure)[1][2] |
This preliminary hazard profile mandates that this compound be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[3][4] Improper disposal can lead to significant environmental contamination and regulatory penalties.[3]
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is strictly governed by federal and local regulations. Two primary agencies set the standards in the United States:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the legal framework for hazardous waste management from generation to final disposal.[3] Laboratories are considered hazardous waste generators and must comply with these regulations.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations are focused on ensuring worker safety.[6][7] This includes mandating proper training for handling hazardous waste, the use of Personal Protective Equipment (PPE), and clear emergency response plans.[8][9][10]
Compliance is not optional; it is a critical component of laboratory management that protects both personnel and the environment.
Core Disposal Workflow: A Step-by-Step Overview
A systematic approach is essential for the safe management of chemical waste. The following workflow illustrates the logical progression from waste generation to final disposal, ensuring safety and compliance at each stage.
Caption: Decision workflow for compliant chemical waste disposal.
Detailed Disposal Protocols
Protocol 1: Personal Protective Equipment (PPE)
Given the compound's irritant properties, robust personal protection is the first line of defense.
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile).[12]
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If handling the solid form and dust formation is possible, work in a fume hood or use a NIOSH-approved respirator.[2]
Protocol 2: Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designate a Waste Stream: this compound waste should be collected in a container designated for "Non-halogenated Organic Acid Waste."
-
Avoid Incompatibles: Do NOT mix this waste with:
-
Select a Container:
-
Use a container made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).[13] Acids should never be stored in steel containers.[13][14]
-
The container must have a secure, leak-proof screw cap.[13]
-
Ensure the container is clean and was not previously used for an incompatible substance. Using the original product container is often a good practice if it is in good condition.[13]
-
Protocol 3: Labeling and On-Site Storage
Accurate labeling is a strict regulatory requirement.
-
Label Immediately: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[4][13]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The specific hazards (e.g., "Irritant," "Skin/Eye Irritant").[15]
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[4]
-
The date the container was first used to accumulate waste.[15]
-
-
Store in a Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[13][16]
-
Keep the waste container closed at all times except when adding waste.[4][13]
-
Store the container in a secondary containment bin to prevent spills from reaching drains.[4]
-
SAAs must be inspected weekly for leaks or deterioration.[13]
-
Containers may remain in the SAA for up to one year, but must be removed within three days of becoming full.[13]
-
Protocol 4: Arranging Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS: When the waste container is nearly full (e.g., 90% capacity to allow for expansion[14]), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS or EH&S) department.[4]
-
Do Not Transport: Never transport hazardous waste yourself. Trained EHS staff or licensed hazardous waste companies are the only personnel authorized to transport the waste to a central storage or disposal facility.[4][8]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
-
In Case of Skin/Eye Contact:
-
Small Spill Cleanup (Solid):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2]
-
Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound."
-
Arrange for disposal through EHS.
-
A Note on In-Lab Neutralization
While carboxylic acids can be neutralized with a base to form a salt and water, this is not recommended as a standard disposal procedure in a research laboratory setting.[17][18]
-
Why Avoid It: The neutralization reaction can be exothermic, and adding a strong base can be hazardous. Furthermore, this process increases the total volume of waste that must be managed and may create a solution that still requires disposal as hazardous waste.[19]
-
When to Consider It: Neutralization should only be performed if it is a required step in a specific experimental workup and has been thoroughly evaluated for safety. Any such procedure requires a detailed, written protocol approved by your institution's EHS department.[19] For routine disposal of waste, direct collection by EHS is the safer and more compliant option.
References
- 1. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. acs.org [acs.org]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. hwhenvironmental.com [hwhenvironmental.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 16. epa.gov [epa.gov]
- 17. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. youtube.com [youtube.com]
- 19. Tips for Collecting and Neutralizing Laboratory Waste | Support | Merck [merckmillipore.com]
Mastering the Safe Handling of Imidazo[1,2-a]pyrazine-6-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling potent, powdered active pharmaceutical ingredients (APIs) such as Imidazo[1,2-a]pyrazine-6-carboxylic acid, a meticulous approach to safety is not just a recommendation—it is a necessity. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), as well as protocols for the safe disposal of this compound, ensuring a secure laboratory environment.
The imidazo[1,2-a]pyrazine heterocyclic scaffold is a core component in numerous compounds with demonstrated biological activity.[1] While specific toxicological data for this compound may be limited, the known hazards of related compounds, such as potential for skin, eye, and respiratory irritation, necessitate a cautious and well-defined handling protocol.[2][3] This guide is structured to provide immediate, actionable information to minimize exposure and mitigate risks.
Understanding the Risks: Hazard Assessment
This compound is a powdered solid. The primary routes of exposure are inhalation of airborne particles, dermal contact, and ocular contact. Safety Data Sheets (SDS) for this compound and its analogs consistently advise avoiding dust formation and direct contact with the skin and eyes.[4][5] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Tightly fitting safety goggles | Double-gloved nitrile gloves | Fully-buttoned lab coat | N95 or FFP3 respirator |
| Solution Preparation and Handling | Tightly fitting safety goggles | Nitrile gloves | Fully-buttoned lab coat | Not generally required if handled in a fume hood |
| Large-Scale Handling or Potential for Aerosolization | Tightly fitting safety goggles and face shield | Double-gloved nitrile gloves | Disposable gown over lab coat | Powered Air-Purifying Respirator (PAPR) |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable, chemical-resistant suit | Self-Contained Breathing Apparatus (SCBA) may be necessary for large spills |
Eye and Face Protection
Given the potential for eye irritation, tightly fitting safety goggles are mandatory for all handling procedures.[4] In situations with a higher risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety goggles for full facial protection.
Hand Protection: The Critical Barrier
Chemical-resistant gloves are essential.[4] Nitrile gloves offer excellent protection against a wide range of chemicals, including acids, and are a suitable choice for handling this compound.[6][7][8][9][10] For handling the powdered form, double-gloving is strongly recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
Body Protection
A clean, fully-buttoned lab coat should be worn at all times in the laboratory. For procedures with a higher risk of contamination, a disposable gown worn over the lab coat provides an easily removable barrier.
Respiratory Protection: Preventing Inhalation
Due to the powdered nature of the compound and its potential to cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling outside of a contained system or when dust generation is possible.[11] While a standard dust mask may not be sufficient, a NIOSH-approved N95 or FFP3 respirator is recommended for weighing and aliquoting operations, even within a fume hood.[11][12][13][14] For large-scale operations or situations with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and is the preferred choice.[12] For emergency situations such as a large spill, a self-contained breathing apparatus (SCBA) may be necessary.[15]
Procedural Discipline: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure
References
- 1. researchgate.net [researchgate.net]
- 2. ashp.org [ashp.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 5. Is Pharmaceutical Waste Incineration the Most Effective Solution for Medical Waste Management? [hrincinerator.com]
- 6. addfield.com [addfield.com]
- 7. epa.gov [epa.gov]
- 8. aksci.com [aksci.com]
- 9. ethz.ch [ethz.ch]
- 10. nipissingu.ca [nipissingu.ca]
- 11. epa.gov [epa.gov]
- 12. capotchem.com [capotchem.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. iwaste.epa.gov [iwaste.epa.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
